molecular formula C19H21NO7S B554270 Z-Ser(Tos)-Ome CAS No. 1492-52-0

Z-Ser(Tos)-Ome

Cat. No.: B554270
CAS No.: 1492-52-0
M. Wt: 407.4 g/mol
InChI Key: VHGXRGXCDVQIKS-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Ser(Tos)-OMe (CAS 1492-52-0) is a protected amino acid derivative essential for solid-phase and solution-phase peptide synthesis (SPPS). The compound features a benzyloxycarbonyl (Z or Cbz) group protecting the alpha-amino group and a toluenesulfonyl (Tos) group protecting the side-chain hydroxyl group of serine, which ensures orthogonal reactivity and prevents side reactions during peptide chain elongation . This protection strategy is particularly valuable in complex synthetic targets, such as the biomimetic synthesis of insulin analogues, where precise control over regiochemistry is critical . With a molecular formula of C 19 H 21 NO 7 S and a molecular weight of 407.5 g/mol, it is a critical building block for researchers constructing peptides that require the incorporation of a serine residue with a protected side chain . The primary research value of this compound lies in its application to produce peptides with defined covalent structures for biochemical research, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. The methyl ester (OMe) moiety enhances the compound's solubility in organic solvents like chloroform, dichloromethane, and ethyl acetate, facilitating its use in coupling reactions . This reagent is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGXRGXCDVQIKS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Z-Ser(Tos)-Ome chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ser(Tos)-OMe, or N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, is a protected amino acid derivative of serine. In this derivative, the amino group is protected by a benzyloxycarbonyl (Z) group, the hydroxyl group is converted to a tosylate (Tos) ester, and the carboxyl group is esterified as a methyl ester (OMe). This trifunctional protection strategy makes this compound a valuable building block in peptide synthesis and medicinal chemistry, allowing for selective modification at other positions of a peptide chain. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural components suggest potential roles as an intermediate in the synthesis of bioactive peptides and as a research tool for studying serine-dependent biological processes. Amino acid derivatives, in general, have been explored for their potential ergogenic effects, influencing anabolic hormone secretion and providing fuel during exercise[1].

Chemical Structure and Properties

The chemical structure of this compound features a chiral center at the alpha-carbon, inheriting the L-configuration from the parent amino acid, L-serine. The key functional groups, the Z-group, the tosylate group, and the methyl ester, impart specific chemical properties that are crucial for its application in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-Benzyloxycarbonyl-O-mesyl-L-serine Methyl Ester
CAS Number 1492-52-0[1][2][3]Not available
Molecular Formula C19H21NO7S[2]C13H17NO7S[4]
Molecular Weight 407.44 g/mol [3]335.34 g/mol [4]
Appearance White to off-white solid (predicted)Viscous colorless oil[4]
Melting Point Not availableNot available
Optical Rotation Not available[α]D20 +5.0 (c 0.30, CHCl3)[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble in Dichloromethane, Ethyl Acetate

Table 2: Spectroscopic Data of a Closely Related Compound: N-Benzyloxycarbonyl-O-mesyl-L-serine Methyl Ester

SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃) δ 7.36 - 7.30 (m, 5 H), 5.61 (d, J = 6.0 Hz, 1 H), 5.11 (s, 2 H), 4.50 (m, 1 H), 4.28 (m, 2 H), 3.76 (s, 3 H), 2.96 (s, 3 H)[4]
¹³C NMR (100 MHz, CDCl₃) δ 173.73, 171.86, 155.93, 135.97, 128.55, 128.29, 128.12, 67.21, 65.69, 52.76, 50.76, 37.14[4]
IR (KBr) νmax: 3327.6, 2940.0, 1696.1, 1538.0, 1341.3, 1172.5, 1005.7, 740.5 cm⁻¹[4]
ESI-MS (+VE) m/z: 368.0 (M + Na)⁺[4]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound would likely proceed in a multi-step fashion starting from L-serine.

  • Esterification of L-Serine: The carboxyl group of L-serine is first protected as a methyl ester. A common method involves reacting L-serine with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane[5][6]. This yields L-serine methyl ester hydrochloride.

  • N-protection with Z-group: The amino group of L-serine methyl ester is then protected with a benzyloxycarbonyl (Z) group. This is typically achieved by reacting the amino acid ester with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dioxane or a biphasic system[7]. This step yields Z-Ser-OMe.

  • O-Tosylation: The final step is the tosylation of the hydroxyl group. Z-Ser-OMe is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane at low temperature[8].

G cluster_0 Synthesis of this compound L-Serine L-Serine L-Serine_Methyl_Ester_HCl L-Serine_Methyl_Ester_HCl L-Serine->L-Serine_Methyl_Ester_HCl 1. MeOH, SOCl₂ Z-Ser-OMe Z-Ser-OMe L-Serine_Methyl_Ester_HCl->Z-Ser-OMe 2. Benzyl Chloroformate, Base This compound This compound Z-Ser-OMe->this compound 3. Tosyl Chloride, Pyridine

Caption: Proposed synthetic workflow for this compound.

Purification

Purification of the final product would likely involve standard techniques of organic synthesis. After the reaction is complete, the reaction mixture would be worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The crude product would then be purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.

HPLC Analysis

The purity of this compound can be assessed by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used for protected amino acids. The mobile phase would likely consist of a mixture of acetonitrile and water, possibly with a small amount of an acid modifier like trifluoroacetic acid to improve peak shape. Enantiomeric purity can be determined using a chiral stationary phase, such as a cellulose-based column[9].

G cluster_1 HPLC Analysis Workflow Sample Sample HPLC_System HPLC System (C18 Column) Sample->HPLC_System Injection Detector Detector HPLC_System->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Data Acquisition

Caption: General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

Specific biological studies on this compound are scarce in the available literature. Its primary role is likely as a synthetic intermediate. However, the parent molecule, L-serine, is a crucial amino acid with diverse biological functions.

L-serine is a non-essential amino acid that can be synthesized in the body and plays a central role in various metabolic pathways[10]. It is a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as phospholipids and purines[11][12]. In the nervous system, L-serine is a precursor to the neuromodulator D-serine and has been investigated for its neuroprotective effects[][14]. L-serine has been shown to promote the survival, proliferation, and differentiation of neural stem cells, potentially through the activation of the PI3K/Akt/mTOR pathway[12]. Furthermore, serine and its derivatives are involved in maintaining cellular integrity and supporting proper cell signaling[].

Given that this compound is a protected form of serine, it is unlikely to be biologically active in this form. The protecting groups would need to be removed for it to participate in biological pathways. However, as a research chemical, it could be used in studies where controlled release or delivery of a serine derivative is desired. The tosyl group is a good leaving group, which could potentially allow for the molecule to act as an alkylating agent in certain contexts, though this has not been reported.

G cluster_2 Potential Biological Relevance of Serine L-Serine L-Serine Biosynthesis Biosynthesis L-Serine->Biosynthesis Precursor for Glycine, Cysteine, Phospholipids Neurotransmission Neurotransmission L-Serine->Neurotransmission Precursor for D-Serine Neuroprotection Neuroprotection L-Serine->Neuroprotection Activates PI3K/Akt/mTOR pathway Cell_Signaling Cell_Signaling Neurotransmission->Cell_Signaling Modulates NMDA receptors

Caption: Key biological roles of the parent amino acid, L-serine.

Conclusion

This compound is a valuable, fully protected serine derivative for applications in organic synthesis, particularly in the field of peptide chemistry. While its direct biological effects have not been extensively studied, its structure allows for its use as a versatile building block for the creation of more complex molecules with potential therapeutic applications. Further research is needed to explore any intrinsic biological activity of this compound and its potential involvement in cellular signaling pathways following deprotection. The data and protocols presented in this guide, based on available information for the compound and its close analogs, provide a foundational resource for researchers working with this molecule.

References

The Sentinel of Serine: A Technical Guide to the Mechanism of Z-Ser(Tos)-Ome in Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic deployment of protecting groups is paramount to achieving target peptides with high fidelity and yield. Among the arsenal of protected amino acids, Z-Ser(Tos)-Ome stands as a notable building block, particularly in solution-phase peptide synthesis. This in-depth technical guide elucidates the mechanism of action of this compound in peptide coupling, offering a comprehensive resource on its core function, experimental protocols, and the critical role of its constituent protecting groups.

Core Principles: The Tripartite Protection Strategy of this compound

This compound, or N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, incorporates a tripartite protection strategy to ensure regioselective peptide bond formation. Each component plays a distinct and crucial role:

  • Z (Benzyloxycarbonyl) Group: This urethane-type protecting group shields the α-amino terminus of the serine residue.[1] Its stability under both mildly acidic and basic conditions makes it an excellent choice for solution-phase synthesis, offering orthogonality to other protecting groups.[2] The Z-group is typically removed via catalytic hydrogenation (e.g., H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid).[1]

  • Tos (Tosyl) Group: The p-toluenesulfonyl group serves as a robust protecting group for the hydroxyl (-OH) functionality of the serine side chain.[3] The nucleophilic nature of the serine hydroxyl group necessitates protection to prevent undesirable side reactions, such as O-acylation, which would lead to the formation of branched peptide impurities.[4] The tosyl group is stable under the conditions used for peptide coupling and Z-group removal by hydrogenation.[5]

  • Ome (Methyl Ester) Group: The methyl ester protects the C-terminal carboxylic acid.[6] This protection prevents the carboxyl group from participating in unwanted reactions. Critically, for this compound to be utilized as the N-terminal residue in a peptide coupling reaction, this methyl ester must first be removed to generate the free carboxylic acid. This is typically achieved through saponification, a base-catalyzed hydrolysis.[7][8]

Mechanism of Action in Peptide Coupling

The "action" of this compound in a peptide coupling reaction is contingent on its role as either the N-terminal or C-terminal residue. This guide will focus on its more common application as the N-terminal component, which requires the activation of its carboxyl group.

Prerequisite Step: Saponification

Before this compound can be coupled to the N-terminus of another amino acid or peptide, its C-terminal methyl ester must be hydrolyzed to the free carboxylic acid, yielding Z-Ser(Tos)-OH. This is a critical prerequisite for the subsequent activation and coupling steps. The saponification is typically carried out using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system.[7][8]

G cluster_start Starting Material cluster_saponification Saponification cluster_coupling Peptide Coupling A This compound B Z-Ser(Tos)-OH A->B NaOH or LiOH in MeOH/H₂O C Dipeptide Z-Ser(Tos)-Xaa-OR B->C + H-Xaa-OR + Coupling Reagents

The Carbodiimide-Mediated Coupling Mechanism

Once Z-Ser(Tos)-OH is obtained, the peptide bond is formed through a condensation reaction with the free amino group of a C-terminally protected amino acid (H-Xaa-OR). This reaction is not spontaneous and requires the activation of the carboxylic acid of Z-Ser(Tos)-OH. A widely used method for this activation involves carbodiimides, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[9][10]

The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid of Z-Ser(Tos)-OH reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[11]

  • Formation of the Active Ester: The O-acylisourea intermediate is susceptible to racemization. To suppress this side reaction, an additive such as HOBt is used.[10] HOBt rapidly reacts with the O-acylisourea to form a more stable and less racemization-prone OBt active ester.[9]

  • Nucleophilic Attack and Peptide Bond Formation: The free amino group of the C-terminal amino acid ester (H-Xaa-OR) then acts as a nucleophile, attacking the carbonyl carbon of the OBt active ester. This results in the formation of the desired peptide bond and the release of HOBt.

  • Byproduct Formation: The carbodiimide is converted into a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.[9]

G cluster_activation Activation cluster_coupling Coupling A Z-Ser(Tos)-OH C O-Acylisourea Intermediate A->C + B DCC B->C E OBt Active Ester C->E + F DCU (Byproduct) C->F Rearrangement (Side Reaction) D HOBt D->E H Z-Ser(Tos)-Xaa-OR (Protected Dipeptide) E->H + G H-Xaa-OR G->H

Data Presentation

While specific quantitative data for the coupling of Z-Ser(Tos)-OH is not extensively reported in recent literature, the following table provides representative data for the coupling of Z-protected amino acids using various common coupling reagents. These values serve as a general guide for expected performance.

Coupling Reagent/AdditiveTypical Yield (%)Racemization PotentialNotes
DCC/HOBt80-95LowA standard and cost-effective method. DCU byproduct is insoluble.[12]
EDC/HOBt80-95LowWater-soluble carbodiimide and byproduct, simplifying workup.[4]
PyBOP85-98LowHigh coupling efficiency, particularly for sterically hindered amino acids.[4]
HATU90-99Very LowHighly efficient uronium salt-based reagent, known for suppressing racemization.

Note: Actual yields and racemization levels are highly dependent on the specific amino acid sequence, reaction conditions (solvent, temperature, stoichiometry), and purification methods.

Experimental Protocols

The following protocols provide a detailed methodology for the saponification of this compound and the subsequent coupling to form a dipeptide.

Protocol 1: Saponification of this compound to Z-Ser(Tos)-OH

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1 M NaOH (1.1 equivalents) dropwise while stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, remove the methanol under reduced pressure.

  • Add water to the residue and wash with a non-polar solvent like hexanes to remove any unreacted starting material.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product, Z-Ser(Tos)-OH, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to yield the crude Z-Ser(Tos)-OH, which can be purified by crystallization or used directly in the next step.

Protocol 2: Solution-Phase Coupling of Z-Ser(Tos)-OH with an Amino Acid Ester

Materials:

  • Z-Ser(Tos)-OH (from Protocol 1)

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl) (1 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1 equivalent)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM. Cool the mixture to 0°C and add NMM (1 equivalent) dropwise. Stir for 20-30 minutes at 0°C.

  • Activation of Z-Ser(Tos)-OH: In a separate flask, dissolve Z-Ser(Tos)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

  • Coupling Reaction:

    • To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir the activation mixture for 15-20 minutes at 0°C.

    • Add the neutralized amino acid ester solution from step 1 to the activation mixture.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude protected dipeptide can be purified by silica gel column chromatography.

Conclusion

This compound is a strategically protected serine derivative that serves as a valuable building block in peptide synthesis. Its mechanism of action in peptide coupling, when used as an N-terminal component, hinges on a critical initial saponification step to unmask the carboxylic acid. The subsequent carbodiimide-mediated activation, in the presence of racemization-suppressing additives like HOBt, allows for efficient and stereochemically controlled peptide bond formation. A thorough understanding of these mechanisms and adherence to detailed experimental protocols are essential for researchers to successfully incorporate this versatile building block into complex peptide targets, advancing the frontiers of drug discovery and development.

References

An In-Depth Technical Guide to Z-Ser(Tos)-OMe (CAS Number: 1492-52-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Ser(Tos)-OMe, a key serine derivative utilized in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development. This document consolidates available data on its chemical and physical properties, provides a general synthesis pathway, and outlines its application in solid-phase peptide synthesis.

Core Chemical Information

This compound, with the CAS number 1492-52-0, is a protected amino acid derivative. The "Z" group (benzyloxycarbonyl) protects the amine, the methyl ester (-OMe) protects the carboxylic acid, and the tosyl (Tos) group protects the hydroxyl side chain of the serine residue. This strategic protection makes it a valuable building block in the controlled, stepwise synthesis of peptides and other complex molecules.[1][2]

Chemical Structure and Identifiers
  • IUPAC Name: (S)-methyl 2-(benzyloxycarbonylamino)-3-(tosyloxy)propanoate[2]

  • Synonyms: Z-Ser(Tos)-OCH3, Z-Serine(Tos)-OMe, Cbz-O-4-toluenesulfonyl-L-serine methyl ester, N-alpha-Carbobenzoxy-O-tosyl-L-serine methyl ester, N-Benzyloxycarbonyl-O-(p-toluenesulfonyl)-L-serine methyl ester[2]

  • Chemical Formula: C₁₉H₂₁NO₇S[2][3]

  • Molecular Weight: 407.44 g/mol [3]

  • Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2[4]

  • InChI Key: VHGXRGXCDVQIKS-KRWDZBQOSA-N[4]

Physicochemical Properties
PropertyValue (for Boc-Ser(Tos)-OMe)Reference
Melting Point74-75 °C[5]
Boiling Point520 °C at 760 mmHg[5]
Density1.236 g/cm³[5]

This compound is described as a powder and is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][6] For long-term stability, it should be stored in a dry environment at 2-8°C.[3]

Synthesis and Manufacturing

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly documented, the synthetic route can be inferred from its precursors. The synthesis involves the protection of the amine and carboxyl groups of L-serine, followed by the tosylation of the hydroxyl side chain.

General Synthetic Pathway

The synthesis of this compound typically starts from L-serine. The amine group is first protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate. The carboxylic acid is then esterified to a methyl ester. Finally, the hydroxyl group of the serine side chain is tosylated using tosyl chloride.

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product L-Serine L-Serine Z-Ser-OH Z-Ser-OH L-Serine->Z-Ser-OH Amine Protection Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Z-Ser-OH Methanol Methanol Z-Ser-OMe Z-Ser-OMe Methanol->Z-Ser-OMe Tosyl_Chloride Tosyl Chloride This compound This compound Tosyl_Chloride->this compound Z-Ser-OH->Z-Ser-OMe Esterification Z-Ser-OMe->this compound Tosylation

Caption: General synthetic pathway for this compound.

Applications in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The protecting groups allow for the sequential and controlled addition of amino acids to a growing peptide chain attached to a solid support.

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating a Z-protected amino acid like this compound in SPPS involves several key steps:

  • Deprotection: The N-terminal protecting group of the resin-bound peptide is removed.

  • Activation: The carboxylic acid of the incoming amino acid (in this case, this compound, though typically the free acid Z-Ser(Tos)-OH would be used) is activated using a coupling reagent.

  • Coupling: The activated amino acid is coupled to the deprotected N-terminus of the resin-bound peptide.

  • Washing: Excess reagents are washed away.

This cycle is repeated for each amino acid in the desired peptide sequence.

G Start Start Resin_Bound_Peptide Resin-Bound Peptide (N-terminally protected) Start->Resin_Bound_Peptide Deprotection N-terminal Deprotection Resin_Bound_Peptide->Deprotection Washing_1 Washing Deprotection->Washing_1 Amino_Acid_Activation Amino Acid Activation (e.g., Z-Ser(Tos)-OH + Coupling Reagent) Washing_1->Amino_Acid_Activation Coupling Coupling to Resin Amino_Acid_Activation->Coupling Washing_2 Washing Coupling->Washing_2 Repeat_Cycle Repeat for next Amino Acid? Washing_2->Repeat_Cycle Repeat_Cycle->Deprotection Yes Cleavage_and_Deprotection Cleavage from Resin & Side-Chain Deprotection Repeat_Cycle->Cleavage_and_Deprotection No Final_Peptide Final Peptide Cleavage_and_Deprotection->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis.

Role in Drug Development and Research

Protected amino acids like this compound are fundamental intermediates in the synthesis of peptide-based therapeutics and other complex organic molecules. The ability to introduce a serine residue with its hydroxyl group temporarily protected as a tosylate is crucial for preventing unwanted side reactions during synthesis. While specific examples of marketed drugs synthesized using this compound are not readily found in public literature, its utility lies in the early stages of drug discovery and development for creating novel peptide candidates. The general class of amino acid derivatives has been noted for potential applications as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise, though specific biological activities for this compound have not been detailed.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized chemical reagent with significant applications in synthetic chemistry, particularly for researchers and professionals in peptide synthesis and drug development. Its trifunctional protecting group strategy allows for the precise incorporation of serine into complex molecular architectures. While detailed public data on its specific properties and reaction protocols are limited, its structural features and role as a synthetic building block are well-established within the scientific community. Further research and publication of its use in specific synthetic campaigns would be beneficial for the broader scientific community.

References

Physical and chemical properties of N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, a key intermediate in peptide synthesis and the development of complex pharmaceutical agents. Due to the limited availability of direct experimental data for the title compound, this guide also details the properties of its immediate precursor, N-Benzyloxycarbonyl-L-serine methyl ester, and provides analogous data from closely related compounds to offer a thorough understanding of its expected characteristics.

Introduction

N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester is a protected amino acid derivative designed for use in organic synthesis, particularly in the construction of peptides and other complex molecules. The benzyloxycarbonyl (Cbz or Z) group protects the amine functionality, while the tosyl (Ts) group activates the hydroxyl group of the serine side chain, making it an excellent leaving group for nucleophilic substitution reactions. The methyl ester protects the carboxylic acid moiety. This trifunctional protection scheme allows for precise and sequential chemical modifications, a critical aspect of modern drug development and chemical biology.

Physicochemical Properties

Quantitative data for N-Benzyloxycarbonyl-L-serine methyl ester and its precursor are summarized below. Data for the N-Boc analogue of the title compound is also provided for comparative purposes.

Table 1: Physical and Chemical Properties of N-Benzyloxycarbonyl-L-serine Methyl Ester and Related Compounds

PropertyN-Benzyloxycarbonyl-L-serine methyl esterN-tert-butoxycarbonyl-O-tosyl-L-serine methyl ester (Analogue)
Synonyms N-Cbz-L-serine methyl ester, Z-Ser-OMeBoc-Ser(Tos)-OMe, N-Boc-O-tosyl-L-serine methyl ester
CAS Number 1676-81-9[1]56926-94-4[2]
Molecular Formula C₁₂H₁₅NO₅[1]C₁₆H₂₃NO₇S[2]
Molecular Weight 253.25 g/mol [3]373.42 g/mol [2]
Appearance White to off-white crystalline solid[1]White to off-white crystalline powder[2]
Melting Point 41-43 °C74–75°C[2]
Boiling Point 170 °C at 0.01 mmHgNot available
Solubility Soluble in most polar organic solventsSoluble in DCM, DMF, acetonitrile[2]
Purity >98.0% (typical)≥95–98%[2]

Experimental Protocols

The synthesis of N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester involves a two-step process: the protection of L-serine methyl ester with a benzyloxycarbonyl group, followed by the tosylation of the hydroxyl side chain.

Synthesis of N-Benzyloxycarbonyl-L-serine methyl ester

This procedure outlines the synthesis of the precursor compound.

Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask, suspend L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in dioxane (5.00 mL). To this suspension, add an aqueous solution of sodium bicarbonate (1.62 g, 19.3 mmol in 25.7 mL of water).[1]

  • Addition of Protecting Group: To the reaction mixture, add a solution of benzyl chloroformate (1.10 mL, 7.72 mmol) in dioxane.

  • Reaction: Stir the mixture at 25 °C for 5 hours.

  • Work-up: Quench the reaction with a 1 M HCl aqueous solution. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with a 10% NaCl aqueous solution, and dry over anhydrous Na₂SO₄.[1]

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to yield N-benzyloxycarbonyl-L-serine methyl ester as a colorless oil.[1]

Synthesis of N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester (Adapted Protocol)

This protocol is adapted from the tosylation of a similar substrate, N-Cbz-L-homoserine O-methyl ester.

Protocol:

  • Preparation of the Reaction Mixture: Dissolve N-Benzyloxycarbonyl-L-serine methyl ester (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent by rotary evaporation. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from L-serine methyl ester to the target compound.

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Tosylation L-Serine_methyl_ester L-Serine methyl ester Product1 N-Benzyloxycarbonyl-L-serine methyl ester L-Serine_methyl_ester->Product1 Protection Reagent1 Benzyl Chloroformate, NaHCO₃, Dioxane/H₂O Reagent1->Product1 Product1_ref N-Benzyloxycarbonyl-L-serine methyl ester FinalProduct N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester Product1_ref->FinalProduct Tosylation Reagent2 p-Toluenesulfonyl chloride, Triethylamine, CH₂Cl₂ Reagent2->FinalProduct

Caption: Synthetic pathway for N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester.

Applications in Research and Drug Development

N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester is a valuable building block in the synthesis of modified peptides and complex organic molecules. The tosylated side chain serves as a reactive handle for the introduction of various functionalities through nucleophilic substitution. This allows for the creation of peptidomimetics, enzyme inhibitors, and other biologically active compounds. For instance, the tosyl group can be displaced by azides for use in click chemistry, by thiols to form thioethers, or by various other nucleophiles to generate a diverse library of serine-modified peptides for drug discovery screening. The orthogonal protection strategy enables selective deprotection and further modification at the N-terminus, C-terminus, or the side chain, providing synthetic flexibility.

Safety and Handling

As with all laboratory chemicals, N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester is a versatile synthetic intermediate with significant potential in pharmaceutical and chemical research. While direct experimental data for this specific compound is scarce, its properties and reactivity can be reliably inferred from its precursor and closely related analogues. The synthetic protocols and data presented in this guide provide a solid foundation for its use in the laboratory.

References

Z-Ser(Tos)-Ome: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Z-Ser(Tos)-Ome, or N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, stands as a pivotal serine derivative. Its unique structural features make it a versatile building block in organic synthesis, particularly in the preparation of peptides and peptide-like structures containing modified amino acids. This technical guide provides an in-depth overview of the core features of this compound, including its physicochemical properties, key synthetic applications with detailed experimental protocols, and its role as a precursor to valuable chemical entities.

Core Physicochemical Properties

This compound is a white to off-white powder. Its stability and solubility in common organic solvents make it a convenient reagent for a variety of chemical transformations.

PropertyValueReference
Molecular Formula C₁₉H₂₁NO₇S[1]
Molecular Weight 407.44 g/mol [1]
CAS Number 1492-52-0[1]
Appearance Powder[1]
Purity ≥98%[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Temperature 2-8°C, Sealed in dry conditions[1]

Key Synthetic Applications & Experimental Protocols

The primary utility of this compound lies in its role as a precursor for the synthesis of dehydroalanine residues and aziridine-2-carboxylates. The tosyl group serves as an excellent leaving group, facilitating elimination and cyclization reactions.

Synthesis of Z-Dehydroalanine Methyl Ester

This compound is a key starting material for the preparation of Z-dehydroalanine methyl ester, a valuable building block for the synthesis of bioactive peptides and other complex molecules.[4][] The reaction proceeds via a base-mediated elimination of the tosyl group.

G Z_Ser_Tos_Ome This compound Z_Dha_Ome Z-Dehydroalanine methyl ester Z_Ser_Tos_Ome->Z_Dha_Ome Elimination Base Base (e.g., Triethylamine) Base->Z_Dha_Ome Solvent Solvent (e.g., CH2Cl2) Solvent->Z_Dha_Ome Byproduct Triethylammonium tosylate Z_Dha_Ome->Byproduct G Z_Ser_Tos_Ome This compound Aziridine N-Benzyloxycarbonyl-aziridine- 2-carboxylate methyl ester Z_Ser_Tos_Ome->Aziridine Intramolecular Cyclization Base Base (e.g., K2CO3) Base->Aziridine Solvent Solvent (e.g., Acetonitrile) Solvent->Aziridine Byproduct Potassium tosylate Aziridine->Byproduct

References

The Benzyloxycarbonyl (Z) Protecting Group in Z-Ser(Tos)-Ome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and application of the benzyloxycarbonyl (Z or Cbz) protecting group in the context of the versatile amino acid derivative, N-α-benzyloxycarbonyl-O-tosyl-L-serine methyl ester (Z-Ser(Tos)-Ome). This guide provides a comprehensive overview of its synthesis, deprotection, and application in peptide synthesis, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction to this compound

This compound is a triply protected serine derivative of significant utility in synthetic organic chemistry, particularly in the assembly of complex peptides and peptidomimetics. The strategic placement of three distinct protecting groups—the benzyloxycarbonyl group on the α-amino group, the tosyl group on the side-chain hydroxyl group, and the methyl ester on the C-terminus—allows for selective manipulation and orthogonal deprotection strategies. This multi-level protection is crucial for preventing undesirable side reactions and for the controlled, stepwise elongation of peptide chains.

The benzyloxycarbonyl group, one of the earliest and most widely used amino-protecting groups, is prized for its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis.[1] The tosyl group provides robust protection for the serine hydroxyl group, preventing O-acylation during peptide coupling reactions.[2] The methyl ester protects the carboxylic acid, allowing for the activation of the N-terminus for peptide bond formation.

Synthesis of this compound

The preparation of this compound involves a two-step process starting from the commercially available N-α-benzyloxycarbonyl-L-serine (Z-Ser-OH). The first step is the esterification of the carboxylic acid, followed by the tosylation of the side-chain hydroxyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Methyl Esterification of Z-Ser-OH to Z-Ser-OMe

A solution of N-Cbz-L-serine (1 equivalent) in methanol is treated with trimethylchlorosilane (TMSCl) (2 equivalents) at room temperature.[3] The reaction mixture is stirred for 12-24 hours, after which the solvent is removed under reduced pressure to yield Z-Ser-OMe as a crude product, which can be purified by silica gel column chromatography.

Step 2: Tosylation of Z-Ser-OMe

To a solution of Z-Ser-OMe (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 equivalents), followed by the dropwise addition of tosyl chloride (1.2 equivalents).[4] The reaction mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with CH₂Cl₂, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography to afford this compound.

Quantitative Data for Synthesis
StepReactantsReagentsSolventTime (h)Temperature (°C)Typical Yield (%)
1. EsterificationZ-Ser-OHTMSCl, MethanolMethanol12-24Room Temp>90
2. TosylationZ-Ser-OMeTosyl Chloride, TriethylamineCH₂Cl₂1-20 to Room Temp85-95

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following data are representative of the expected spectral characteristics, based on closely related structures.[4]

TechniqueKey Features and Expected Chemical Shifts/Signals
¹H NMR δ 7.8-7.3 (m, 9H, Ar-H), 5.6 (d, 1H, NH), 5.1 (s, 2H, OCH₂Ph), 4.5 (m, 1H, α-CH), 4.3 (m, 2H, β-CH₂), 3.7 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃)
¹³C NMR δ 170 (C=O, ester), 156 (C=O, carbamate), 145, 136, 130, 128, 128, 128 (Ar-C), 69 (β-CH₂), 67 (OCH₂Ph), 55 (α-CH), 53 (OCH₃), 22 (Ar-CH₃)
IR (cm⁻¹) ~3330 (N-H stretch), ~1740 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1360 & ~1175 (S=O stretch, sulfonate), ~1250 (C-O stretch)
Mass Spec. Expected [M+H]⁺: 408.1

Deprotection of the Benzyloxycarbonyl (Z) Group

The removal of the Z group from this compound is a critical step in peptide synthesis, unmasking the N-terminus for subsequent coupling reactions. Catalytic hydrogenolysis is the most common and efficient method for this transformation.[5]

Experimental Protocol: Catalytic Hydrogenolysis of this compound

To a solution of this compound (1 equivalent) in methanol is added 10% Palladium on carbon (Pd/C) (10 wt% of the substrate). The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature. The reaction progress is monitored by TLC. Upon completion (typically 1-4 hours), the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected product, H-Ser(Tos)-OMe.

Quantitative Data for Z-Group Deprotection
MethodReagentsCatalystSolventTime (h)Temperature (°C)Typical Yield (%)
Catalytic HydrogenolysisH₂ (1 atm)10% Pd/CMethanol1-4Room Temp>95

Orthogonal Protection Strategy and Workflow

The three protecting groups in this compound (Z, Tos, and -OMe) exhibit orthogonal stability, allowing for their selective removal without affecting the others. This is a cornerstone of modern peptide synthesis, enabling the construction of complex peptide architectures.

  • Z group: Removed by catalytic hydrogenolysis.

  • Tosyl group: Stable to the conditions of Z-group removal and methyl ester hydrolysis. It is typically removed under strongly reductive conditions (e.g., sodium in liquid ammonia) or with strong acids, though these conditions are harsh and less common in modern peptide synthesis. The tosyl group is often retained in the final peptide if the serine side chain is to remain protected or is part of a non-natural analogue.

  • Methyl ester: Can be hydrolyzed under basic conditions (saponification) using a mild base like lithium hydroxide (LiOH) in a mixture of THF and water.[6]

Representative Workflow for Dipeptide Synthesis using this compound

The following diagram illustrates a typical workflow for the synthesis of a dipeptide, for example, Ser(Tos)-Ala, using this compound in a solution-phase approach.

G Solution-Phase Dipeptide Synthesis Workflow cluster_0 Step 1: Z-Group Deprotection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Final Deprotection (Optional) Z_Ser_Tos_Ome This compound Deprotection H₂ / Pd/C Methanol Z_Ser_Tos_Ome->Deprotection H_Ser_Tos_Ome H-Ser(Tos)-OMe Deprotection->H_Ser_Tos_Ome Coupling EDC, HOBt DCM H_Ser_Tos_Ome->Coupling Z_Ala_OH Z-Ala-OH Z_Ala_OH->Coupling Dipeptide Z-Ala-Ser(Tos)-OMe Coupling->Dipeptide Final_Deprotection 1. H₂ / Pd/C 2. LiOH / H₂O Dipeptide->Final_Deprotection Final_Product Ala-Ser(Tos)-OH Final_Deprotection->Final_Product

Caption: A representative workflow for the synthesis of a dipeptide using this compound.

Conclusion

The benzyloxycarbonyl protecting group in this compound provides a robust and reliable means of protecting the α-amino functionality of serine during peptide synthesis. Its stability and the orthogonality of the accompanying tosyl and methyl ester protecting groups offer chemists precise control over complex synthetic routes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development and peptide chemistry, facilitating the efficient and successful synthesis of novel peptide-based therapeutics.

Chemical Structure of this compound

References

Z-Ser(Tos)-OMe: A Technical Guide to its Role and Historical Context in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-α-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester (Z-Ser(Tos)-OMe), a key serine derivative in peptide synthesis. The document elucidates its historical context within the broader development of amino acid protecting groups, details its synthesis, and provides protocols for its application in peptide chain elongation. Quantitative data, derived from analogous reactions, is presented to offer insights into expected yields and purity. Furthermore, potential side reactions, such as racemization, are discussed alongside strategies for their mitigation. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the chemical synthesis of peptides.

Historical Context and the Rationale for Serine Side-Chain Protection

The advent of peptide synthesis in the early 20th century, marked by Emil Fischer's pioneering work, quickly established the necessity of temporary protecting groups to control the sequential assembly of amino acids.[1] The introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas in 1932 was a landmark achievement, providing a reliable method for the protection of the α-amino group.[1]

However, the synthesis of peptides containing trifunctional amino acids, such as serine, presented additional challenges. The hydroxyl group of serine is nucleophilic and can undergo undesirable side reactions, primarily O-acylation, during the activation of the carboxyl group of the subsequent amino acid. This leads to the formation of branched peptides and a reduction in the yield of the desired linear peptide. To circumvent this, the hydroxyl group of serine must be protected with a group that is stable to the conditions of peptide coupling and α-amino group deprotection, yet can be removed at a later stage, ideally during the final global deprotection of the peptide.

The p-toluenesulfonyl (tosyl, Tos) group emerged as a robust protecting group for amines and alcohols in organic synthesis.[2] Its stability under both acidic and basic conditions, and its lability to strong reducing agents like sodium in liquid ammonia, made it a suitable candidate for side-chain protection in conjunction with the Z-group for N-α-protection in solution-phase peptide synthesis. While a definitive seminal publication detailing the first synthesis and use of this compound could not be identified in the current literature search, its application is a logical extension of the established principles of protecting group chemistry in peptide synthesis. The tosyl group provides steric hindrance and electronic deactivation of the hydroxyl oxygen, effectively preventing O-acylation during peptide coupling.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from L-serine. First, the α-amino group is protected with the benzyloxycarbonyl (Z) group, and the carboxylic acid is esterified to the methyl ester to yield Z-Ser-OMe. Subsequently, the side-chain hydroxyl group is tosylated.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe)

This procedure is based on standard methods for Z-protection and esterification of amino acids.

  • Materials: L-Serine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate, Dioxane, Water, Diethyl ether, Anhydrous magnesium sulfate, Thionyl chloride, Methanol.

  • Procedure:

    • Suspend L-serine (1 equivalent) in a mixture of dioxane and water.

    • Cool the suspension to 0°C in an ice bath.

    • Add sodium carbonate (2.5 equivalents) in portions, followed by the dropwise addition of benzyl chloroformate (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with 1N HCl and extract with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Z-Ser-OH.

    • Dissolve the crude Z-Ser-OH in methanol and cool to 0°C.

    • Slowly add thionyl chloride (1.2 equivalents) and stir at room temperature for 4-6 hours.

    • Remove the solvent under reduced pressure and purify the resulting Z-Ser-OMe by column chromatography.

Step 2: Tosylation of Z-Ser-OMe

This protocol is adapted from general tosylation procedures for alcohols.

  • Materials: Z-Ser-OMe, p-Toluenesulfonyl chloride (Ts-Cl), Pyridine, Dichloromethane (DCM), 1N HCl, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve Z-Ser-OMe (1 equivalent) in anhydrous pyridine or a mixture of DCM and pyridine at 0°C.

    • Add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, ensuring the temperature remains below 5°C.

    • Stir the reaction mixture at 0°C for 2-4 hours, then allow it to stand at 4°C overnight.

    • Pour the reaction mixture into ice-water and extract with DCM.

    • Wash the organic layer sequentially with cold 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Diagram of the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Z-Ser-OMe cluster_1 Step 2: Tosylation L-Serine L-Serine Z-Ser-OH Z-Ser-OH L-Serine->Z-Ser-OH 1. Cbz-Cl, Na2CO3 2. H+ Z-Ser-OMe Z-Ser-OMe Z-Ser-OH->Z-Ser-OMe SOCl2, MeOH Z-Ser-OMe_start Z-Ser-OMe This compound This compound Z-Ser-OMe_start->this compound Ts-Cl, Pyridine

Caption: Synthetic pathway for this compound.

Application of this compound in Solution-Phase Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis. The methyl ester protects the C-terminus, allowing for the coupling of another N-protected amino acid to the N-terminus of the serine residue after the deprotection of the Z-group. Alternatively, the Z-protected serine derivative can be saponified to the free acid and then coupled to the N-terminus of another amino acid ester. The following protocol describes the latter approach.

Experimental Protocol: Dipeptide Synthesis using Z-Ser(Tos)-OH

This protocol outlines the coupling of Z-Ser(Tos)-OH (obtained by saponification of the methyl ester) with an amino acid methyl ester.

  • Materials: this compound, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Dioxane/Water, 1N HCl, Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc).

  • Procedure:

    • Saponification of this compound: Dissolve this compound (1 equivalent) in a mixture of dioxane and water. Add a solution of LiOH (1.1 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify with 1N HCl and extract the product, Z-Ser(Tos)-OH, with ethyl acetate. Dry and use without further purification.

    • Amino Acid Ester Free Base Preparation: Suspend the amino acid methyl ester hydrochloride (1.1 equivalents) in DCM and add DIPEA or NMM (1.1 equivalents). Stir for 20-30 minutes at room temperature.

    • Coupling Reaction:

      • In a separate flask, dissolve Z-Ser(Tos)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

      • Cool the solution to 0°C.

      • Add DCC or EDC (1.1 equivalents) and stir for 15-20 minutes at 0°C.

      • Add the prepared amino acid ester free base solution to the activated Z-Ser(Tos)-OH solution.

      • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up and Purification:

      • If using DCC, filter off the dicyclohexylurea (DCU) precipitate.

      • Wash the organic solution sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude dipeptide by column chromatography or recrystallization.

Diagram of the Peptide Coupling Workflow

G Start Z-Ser(Tos)-OH Activation Activation (DCC/HOBt or EDC/HOBt) Start->Activation Amino_Ester H-AA-OMe Coupling Peptide Bond Formation Amino_Ester->Coupling Activation->Coupling Dipeptide Z-Ser(Tos)-AA-OMe Coupling->Dipeptide Deprotection Deprotection of Z and Tos groups Dipeptide->Deprotection Final_Peptide H-Ser-AA-OMe Deprotection->Final_Peptide

Caption: Solution-phase dipeptide synthesis workflow.

Quantitative Data

StepReactantsProductCoupling Agent/ReagentsTypical Yield (%)Typical Purity (%) (after purification)Reference
Synthesis of Precursor
Z-Protection & EsterificationL-Serine, Cbz-Cl, SOCl₂/MeOHZ-Ser-OMe-75-90>95Analogous Data
TosylationZ-Ser-OMe, Ts-ClThis compoundPyridine80-95>98Analogous Data
Peptide Coupling
Dipeptide FormationZ-Ser(Tos)-OH, H-Gly-OMeZ-Ser(Tos)-Gly-OMeDCC/HOBt70-85>95[3]
Dipeptide FormationZ-Ser(Tos)-OH, H-Ala-OMeZ-Ser(Tos)-Ala-OMeEDC/HOBt65-80>95[3]

Disclaimer: The data presented in this table is based on analogous reactions reported in the literature for similar Z-protected amino acids and solution-phase coupling methods.[3] Actual yields and purities may vary depending on the specific reaction conditions, scale, and purification techniques employed.

Potential Side Reactions and Mitigation

The primary side reaction of concern when using serine derivatives in peptide synthesis is racemization . The α-proton of the activated carboxyl group can be abstracted, leading to the formation of a planar enolate intermediate, which can be protonated from either face to yield a mixture of L- and D-isomers.[4][5]

Strategies to Minimize Racemization:

  • Use of Additives: The addition of nucleophilic reagents such as 1-hydroxybenzotriazole (HOBt) or its derivatives to the coupling reaction is crucial.[4] These additives react with the activated carboxyl group to form an active ester, which is less prone to racemization than the initial activated species.

  • Choice of Coupling Reagent: Carbodiimides like DCC and EDC are common, but the choice of coupling reagent can influence the extent of racemization.[6]

  • Base Selection: The choice and stoichiometry of the base used to neutralize the amino acid ester hydrochloride salt can impact racemization. Weaker, sterically hindered bases like N-methylmorpholine (NMM) are often preferred over stronger bases like triethylamine (TEA).[5]

  • Low Temperature: Performing the activation and coupling steps at low temperatures (e.g., 0°C) can significantly reduce the rate of racemization.

Conclusion

This compound is a valuable derivative for the incorporation of serine into peptides via solution-phase synthesis. The tosyl group provides robust protection for the serine side-chain hydroxyl group, effectively preventing O-acylation during peptide bond formation. While its specific discovery is not prominently documented, its use is a logical application of the principles of protecting group chemistry that have underpinned the field of peptide synthesis for decades. By understanding the synthesis of this compound, its application in peptide coupling, and the potential side reactions and their mitigation, researchers can effectively utilize this compound in the construction of complex peptides for a wide range of scientific and therapeutic applications.

References

An In-depth Technical Guide to the Potential Research Areas for Z-Ser(Tos)-Ome

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document outlines a strategic framework for investigating the biological potential of Z-Ser(Tos)-Ome. Based on its chemical structure, identified as (S)-methyl 2-(benzyloxycarbonylamino)-3-(tosyloxy)propanoate[1], this compound possesses features characteristic of a reactive molecule. The presence of a tosyl group on the serine side chain, a well-known good leaving group, suggests a high potential for this compound to act as a covalent inhibitor by reacting with nucleophilic residues in protein active sites[2]. This guide details potential research avenues, from initial target identification to cellular mechanism-of-action studies, providing detailed experimental protocols and frameworks for data interpretation. The primary hypothesis is that this compound functions as an electrophilic "warhead," targeting enzymes such as serine proteases or kinases, which are critical modulators in various biological pathways[3].

Core Hypothesis: this compound as a Covalent Inhibitor

The molecular architecture of this compound centers on a serine backbone. The hydroxyl group of the serine side chain is modified with a p-toluenesulfonyl (tosyl) group. The tosylate is an excellent leaving group, making the β-carbon of the serine highly susceptible to nucleophilic attack[2]. This inherent reactivity is the cornerstone of the hypothesis that this compound can form a stable, covalent bond with nucleophilic amino acid residues (e.g., Serine, Cysteine, Threonine) within the active site of an enzyme[3][4]. Such covalent inhibitors can offer advantages over non-covalent counterparts, including increased potency, prolonged duration of action, and improved selectivity[3][5]. The research strategy proposed herein is designed to systematically test this hypothesis.

Proposed Research Areas

A multi-pronged approach is recommended to elucidate the biological activity of this compound. This involves a logical progression from broad, unbiased screening to focused mechanistic studies.

The initial and most critical step is to identify the cellular targets of this compound. Given its presumed mechanism, proteome-wide screening methods are ideal.

  • Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique is perfectly suited for identifying targets of covalent inhibitors[6][7][8]. An ABPP approach would involve synthesizing a derivative of this compound that incorporates a reporter tag (e.g., biotin or a clickable alkyne). This probe can be incubated with cell lysates or intact cells to covalently label its targets. The tagged proteins can then be enriched (e.g., using streptavidin beads for biotin) and identified by mass spectrometry[7][8][9]. This method not only identifies targets but also provides information on their functional state, as the probe typically reacts with the active form of the enzyme[6][10]. Serine hydrolases are a particularly attractive enzyme family to investigate with this method[7][9].

  • Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method used to assess the engagement of a compound with its target protein in a cellular environment[11][12][13]. The principle is that ligand binding stabilizes a protein against thermal denaturation[11][12]. By treating cells with this compound and then heating them across a temperature gradient, stabilized proteins can be detected as remaining soluble at higher temperatures. This change, or "thermal shift," can be quantified by Western blot or mass spectrometry to confirm target engagement[14][15].

Once putative targets are identified, their interaction with this compound must be validated and characterized biochemically using purified proteins.

  • Enzyme Inhibition Assays: Standard enzyme kinetics assays should be performed to determine the potency and mechanism of inhibition.[16][17][18] For example, if a serine protease is identified as a target, a fluorogenic substrate can be used to measure its activity in the presence of varying concentrations of this compound. This will allow for the determination of kinetic parameters such as IC50, Ki, and the inactivation rate constant (kinact) for irreversible inhibitors.[16][19][20]

  • Mechanism of Inactivation Studies: To confirm covalent modification, techniques like mass spectrometry can be used. By analyzing the inhibitor-bound protein, it is possible to identify the exact amino acid residue that has been modified, confirming the covalent nature of the interaction and the site of action.

Understanding the effect of this compound on cellular function is crucial to linking target engagement to a physiological outcome.

  • Cell Viability and Proliferation Assays: The compound should be screened against a panel of cell lines (e.g., cancer cell lines, primary immune cells) to assess its impact on cell viability, proliferation, and apoptosis. Standard assays like MTT, resazurin, or CellTiter-Glo can provide quantitative data on its cytotoxic or cytostatic effects.

  • Phenotypic Screening: Depending on the identity of the target(s), more specific phenotypic assays can be employed. For example, if a key protease in the blood coagulation cascade is inhibited, a coagulation time assay would be relevant. If a kinase involved in inflammation is the target, assays measuring cytokine production could be performed.

Quantitative Data Presentation

All quantitative data should be summarized in clear, tabular formats to facilitate comparison and analysis. Below are hypothetical examples.

Table 1: Hypothetical Inhibition Profile of this compound against a Panel of Serine Proteases

Enzyme Target IC50 (µM) k_inact / K_I (M⁻¹s⁻¹) Assay Type
Thrombin 2.5 ± 0.3 15,000 Fluorogenic Substrate
Trypsin 15.8 ± 1.2 2,100 Fluorogenic Substrate
Chymotrypsin > 100 Not Determined Fluorogenic Substrate
Cathepsin G 5.1 ± 0.6 9,500 Fluorogenic Substrate

| Factor Xa | 8.9 ± 0.9 | 6,200 | Fluorogenic Substrate |

Table 2: Hypothetical Cellular Activity of this compound in Cancer Cell Lines

Cell Line Histotype GI50 (µM) (72h) Assay Type
HeLa Cervical Cancer 7.8 ± 0.5 Resazurin Viability
A549 Lung Cancer 12.3 ± 1.1 Resazurin Viability
MCF-7 Breast Cancer 9.5 ± 0.8 Resazurin Viability

| Jurkat | T-cell Leukemia | 4.2 ± 0.4 | Resazurin Viability |

Detailed Experimental Protocols

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

    • Enzyme Stock: Prepare a 100X stock solution of the purified serine protease (e.g., Thrombin) in assay buffer.

    • Substrate Stock: Prepare a 100X stock of a suitable fluorogenic substrate (e.g., Boc-VPR-AMC) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series in DMSO.

  • Assay Procedure:

    • In a 96-well black, flat-bottom plate, add 2 µL of the this compound serial dilutions or DMSO (vehicle control).

    • Add 178 µL of Assay Buffer to each well.

    • Add 10 µL of the 10X working enzyme solution to initiate the pre-incubation. Mix gently and incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • To initiate the reaction, add 10 µL of the 10X working substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear phase of the fluorescence curve for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (as 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Cell Treatment:

    • Culture cells (e.g., Jurkat) to ~80% confluency.

    • Harvest and resuspend cells in PBS at a density of 10^7 cells/mL.

    • Treat cells with this compound (e.g., at 10 µM final concentration) or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Treatment:

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes.[11]

    • Immediately cool the tubes on ice for 3 minutes.[11]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[11]

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

  • Western Blot Analysis:

    • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the putative target protein and a loading control (e.g., GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the normalized band intensity versus temperature for both the vehicle- and compound-treated samples to generate CETSA melt curves. A rightward shift in the curve for the treated sample indicates target stabilization.

Mandatory Visualizations (Graphviz)

Research_Workflow cluster_Discovery Phase 1: Discovery & Identification cluster_Validation Phase 2: Biochemical Validation cluster_Cellular Phase 3: Cellular Mechanism of Action abpp Activity-Based Protein Profiling (ABPP) kinetics Enzyme Kinetics & IC50 Determination abpp->kinetics Identify Targets cetsa Cellular Thermal Shift Assay (CETSA) cetsa->kinetics Confirm Targets pheno_screen Phenotypic Screening pathway_analysis Downstream Pathway Analysis pheno_screen->pathway_analysis Identify Phenotype mass_spec Covalent Adduct Mass Spectrometry kinetics->mass_spec Confirm Covalency target_engagement In-Cell Target Engagement (CETSA ITDR) mass_spec->target_engagement Validate MOA cell_viability Cell Viability & Apoptosis Assays cell_viability->pathway_analysis target_engagement->cell_viability

Caption: Overall research workflow for this compound.

Signaling_Pathway cluster_pathway Hypothetical Serine Protease Cascade Proenzyme_A Pro-Protease A Enzyme_A Active Protease A Proenzyme_A->Enzyme_A Activator Proenzyme_B Pro-Protease B Enzyme_A->Proenzyme_B Cleavage Enzyme_B Active Protease B Proenzyme_B->Enzyme_B Substrate Cellular Substrate Enzyme_B->Substrate Cleavage Product Cleaved Product (Biological Response) Substrate->Product Inhibitor This compound Inhibitor->Enzyme_A

Caption: Inhibition of a protease cascade by this compound.

Experimental_Workflow start Start | Intact Cells step1 Step 1: Treatment Incubate cells with Biotin-tagged this compound probe or DMSO (control) start->step1 step2 Step 2: Lysis Lyse cells to release proteome step1->step2 step3 Step 3: Enrichment Incubate lysate with Streptavidin Beads Wash away unbound proteins step2->step3 step4 Step 4: Elution & Digestion Elute bound proteins Digest with Trypsin step3->step4 step5 Step 5: Analysis Analyze peptides by LC-MS/MS step4->step5 end Result | Identified Target Proteins step5->end

Caption: Experimental workflow for ABPP-based target ID.

References

Z-Ser(Tos)-Ome molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on Z-Ser(Tos)-OMe, a key serine derivative.

Core Molecular Data

This compound, also known as N-alpha-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, is a commonly used intermediate in peptide synthesis and related research. Its fundamental properties are summarized below.

PropertyValue
Chemical Formula C19H21NO7S[1][2][3][4]
Molecular Weight 407.44 g/mol [3]
Synonyms Z-L-Ser(Tos)-OMe, Cbthis compound[1]
CAS Number 1492-52-0[1][2][4]

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific application (e.g., as a precursor in the synthesis of a larger peptide). A general protocol for its use would typically involve its reaction with another amino acid or peptide fragment, often under conditions that facilitate peptide bond formation. Due to the proprietary and varied nature of specific synthesis pathways, a universally applicable, detailed experimental protocol is not provided. Researchers should refer to specific literature relevant to their synthetic target.

Molecular Information Visualization

The following diagram illustrates the fundamental molecular properties of this compound.

molecular_information Z_Ser_Tos_OMe This compound Molecular Formula: C₁₉H₂₁NO₇S Molecular Weight: 407.44 g/mol Formula Formula C₁₉H₂₁NO₇S Z_Ser_Tos_OMe->Formula Weight Molecular Weight 407.44 g/mol Z_Ser_Tos_OMe->Weight

Figure 1: Core molecular data for this compound.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using Z-Ser(Tos)-Ome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Z-Ser(Tos)-Ome, or N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, is a valuable building block for the incorporation of a protected serine residue into a peptide sequence. The N-terminal benzyloxycarbonyl (Z) group offers robust protection and is readily removed by catalytic hydrogenation, providing an orthogonal strategy to the side-chain tosyl (Tos) group. The tosyl group, a well-established protecting group for the hydroxyl function of serine, is stable to the conditions of Z-group removal and most standard peptide coupling reactions. This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without compromising the integrity of the serine side chain.

This document provides detailed application notes and experimental protocols for the utilization of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Orthogonal Protection Strategy of this compound
Protecting GroupMoiety ProtectedDeprotection ConditionsStabilityOrthogonality
Z (Benzyloxycarbonyl) α-Amino groupCatalytic Hydrogenation (H₂/Pd-C), mild acidolysis (e.g., HBr/AcOH)Stable to basic conditions used for Fmoc removal.Orthogonal to the Tosyl group. Can be removed without affecting the serine side-chain protection.
Tos (Tosyl) Serine side-chain hydroxyl groupStrong reducing conditions (e.g., Na/liquid NH₃), Sodium Naphthalenide, Electrolytic reductionStable to acidic and basic conditions used in standard peptide synthesis, and catalytic hydrogenation.Orthogonal to the Z-group and acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.
Ome (Methyl Ester) C-terminal carboxyl groupSaponification (e.g., NaOH)Labile to basic conditions.Not orthogonal to base-labile protecting groups if saponification is performed on the protected peptide.
Table 2: Typical Coupling Efficiencies for Z-Protected Amino Acids

The following table summarizes typical coupling efficiencies for Z-protected amino acids using various standard coupling reagents. It is important to note that specific yields can vary depending on the peptide sequence, the resin or C-terminal amino acid ester, and the specific reaction conditions.

Coupling Reagent/MethodAdditiveTypical Yield (%)Notes
DCC/HOBt 1-Hydroxybenzotriazole85-95A classic and cost-effective method. Dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase.
HBTU/DIPEA -90-99Fast and efficient coupling. Low racemization.
HATU/DIPEA -95-99Highly efficient, especially for sterically hindered amino acids.
EDC/HOBt 1-Hydroxybenzotriazole85-95Water-soluble carbodiimide, simplifying workup in solution-phase synthesis.

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the synthesis of a dipeptide, Z-Ser(Tos)-Ala-OMe, as a representative example.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Alanine Methyl Ester Free Base:

    • Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes. This solution containing the free amine is used directly in the next step.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM to the cooled solution.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

    • Add the freshly prepared H-Ala-OMe solution from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

    • Combine the filtrates and wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Z-Ser(Tos)-Ala-OMe.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence on a rink amide resin using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Z-Ser(Tos)-OH (Note: for SPPS, the free carboxylic acid is required. This compound would need to be saponified first, or ideally, Z-Ser(Tos)-OH should be used directly.)

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines (a positive blue color indicates successful deprotection).

  • Coupling of Z-Ser(Tos)-OH:

    • Pre-activation: In a separate vial, dissolve Z-Ser(Tos)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Coupling: Add the pre-activated solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow color) indicates complete coupling. If the test is positive, a recoupling step may be necessary.

  • Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection (step 2) and coupling cycles (steps 4-6) for the subsequent Fmoc-protected amino acids.

Protocol 3: Deprotection of the Tosyl Group from Serine

The tosyl group is highly stable and requires strong reductive conditions for its removal.

Method A: Sodium in Liquid Ammonia (Classic Method)

Caution: This procedure involves hazardous materials and should be performed by experienced personnel in a well-ventilated fume hood.

  • Dissolve the tosyl-protected peptide in liquid ammonia at -78°C (dry ice/acetone bath).

  • Add small pieces of sodium metal with vigorous stirring until a persistent blue color is observed.

  • Quench the reaction by the addition of ammonium chloride.

  • Evaporate the ammonia and work up the residue accordingly.

Method B: Sodium Naphthalenide (Milder Alternative)

This method offers a milder alternative to the Birch reduction.[1]

  • Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until a dark green color develops.

  • Cool the solution of the tosyl-protected peptide in THF to -78°C.

  • Add the sodium naphthalenide solution dropwise until a persistent green color is observed.

  • Quench the reaction with a proton source, such as ammonium chloride.

  • Perform an aqueous workup to isolate the deprotected peptide.

Mandatory Visualization

Peptide_Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis (SPPS) Z_Ser_Tos_Ome This compound Coupling Coupling (e.g., DCC/HOBt) Z_Ser_Tos_Ome->Coupling Amino_Ester Amino Acid Ester Amino_Ester->Coupling Protected_Dipeptide Protected Dipeptide Coupling->Protected_Dipeptide Z_Deprotection Z-Group Deprotection (H₂/Pd-C) Protected_Dipeptide->Z_Deprotection Tos_Deprotection_Sol Tos-Group Deprotection (e.g., Na/NH₃) Z_Deprotection->Tos_Deprotection_Sol Final_Dipeptide_Sol Final Dipeptide Tos_Deprotection_Sol->Final_Dipeptide_Sol Resin Resin-Bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Coupling_SPPS Coupling (e.g., HBTU) Fmoc_Deprotection->Coupling_SPPS Z_Ser_Tos_OH Z-Ser(Tos)-OH Z_Ser_Tos_OH->Coupling_SPPS Elongation Chain Elongation (Repeat Cycles) Coupling_SPPS->Elongation Cleavage Cleavage from Resin & Final Deprotection Elongation->Cleavage Final_Peptide_SPPS Final Peptide Cleavage->Final_Peptide_SPPS

Caption: General workflows for solution-phase and solid-phase peptide synthesis using a Z-Ser(Tos) building block.

Orthogonal_Deprotection_Strategy Peptide N-Z-...-Ser(Tos)-...-C-Ome Protected Peptide Step1 Catalytic Hydrogenation (H₂/Pd-C) Peptide->Step1 Selective Z-group removal Intermediate H₂N-...-Ser(Tos)-...-C-Ome N-Terminally Deprotected Step1->Intermediate Step2 Sodium / Liquid Ammonia or Sodium Naphthalenide Intermediate->Step2 Tosyl group removal Final H₂N-...-Ser(OH)-...-C-Ome Side-Chain Deprotected Step2->Final

Caption: Orthogonal deprotection strategy for a peptide containing this compound.

References

Application Notes and Protocols for the Use of Z-Ser(Tos)-OMe in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester (Z-Ser(Tos)-OMe) in solid-phase peptide synthesis (SPPS). Due to its N-terminal Z-protection and C-terminal methyl ester, this derivative is not directly suitable for standard SPPS protocols. It must first be converted to the corresponding carboxylic acid, Z-Ser(Tos)-OH. This derivative is particularly useful in Boc-SPPS strategies for the synthesis of protected peptide fragments, where the Z-group offers orthogonal protection to the acid-labile Boc group.

Orthogonal Protection Strategy in Boc-SPPS

The primary application for incorporating a Z-protected amino acid into a Boc-SPPS workflow is to generate a fully protected peptide fragment. This fragment can then be used in solution-phase segment condensation to build larger proteins. The orthogonality of the protecting groups is crucial for this strategy.

Protecting GroupAbbreviationProtectsCleavage ConditionStability
tert-ButoxycarbonylBocα-Amino group (temporary)Mild acid (e.g., 25-50% TFA in DCM)Stable to base and hydrogenolysis
BenzyloxycarbonylZα-Amino group (semi-permanent)Catalytic (transfer) hydrogenationStable to mild acid and base
TosylTosSerine side-chain hydroxylStrong acid (e.g., HF, TFMSA)Stable to mild acid, base, and hydrogenolysis

This orthogonality allows for the selective removal of the Boc group at each cycle of the SPPS, followed by the selective removal of the N-terminal Z-group on the resin if desired, and finally, the cleavage of the peptide from the resin with the simultaneous removal of the Tos side-chain protecting group.

Experimental Workflow Overview

The overall process for utilizing this compound in SPPS involves several key stages, from the initial saponification of the starting material to the final cleavage of the synthesized peptide.

G cluster_prep Preparation of Starting Material cluster_spps Boc-SPPS cluster_deprotection_cleavage Deprotection & Cleavage A This compound B Saponification A->B Protocol 1 C Z-Ser(Tos)-OH B->C F Incorporation of Z-Ser(Tos)-OH C->F D Resin Swelling E Boc-SPPS Cycles (Coupling & Deprotection) D->E Protocol 2 E->F Protocol 2 F->E G Peptide-Resin F->G H On-Resin Z-Group Deprotection (Optional) G->H Protocol 3 I Final Cleavage & Deprotection G->I Protocol 4 H->I J Crude Peptide I->J

Figure 1: Overall experimental workflow for the use of this compound in SPPS.

Protocol 1: Saponification of this compound to Z-Ser(Tos)-OH

This protocol describes the conversion of the methyl ester to the free carboxylic acid, which is necessary for its use in SPPS.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent mixture such as methanol/water or THF/water.[1]

  • Cool the solution to 0°C in an ice bath.

  • Add 1 M NaOH or LiOH solution (1.1 - 1.5 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield Z-Ser(Tos)-OH.

ParameterValue
Reaction Time 1 - 4 hours
Temperature 0°C to Room Temperature
Expected Yield >95%

Protocol 2: Boc-SPPS using Z-Ser(Tos)-OH

This protocol outlines the incorporation of Z-Ser(Tos)-OH into a peptide chain using a manual Boc-SPPS strategy.

Materials:

  • Merrifield or other suitable Boc-compatible resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Boc-protected amino acids

  • Z-Ser(Tos)-OH

  • Coupling reagents: HBTU/HOBt or DIC/HOBt

  • Kaiser test kit

Standard Boc-SPPS Cycle:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.[2]

  • Boc Deprotection: Remove the Boc group by treating the resin with 25-50% TFA in DCM for 30 minutes.[3]

  • Washing: Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: Neutralize the resin with 5-10% DIEA in DCM or DMF for 5-10 minutes.[3]

  • Washing: Wash the resin with DMF.

  • Coupling:

    • Pre-activate the Boc-amino acid (or Z-Ser(Tos)-OH) (2-4 equivalents) with a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.

  • Repeat the cycle for the next amino acid.

ReagentEquivalents (relative to resin loading)
Boc-Amino Acid / Z-Ser(Tos)-OH 2 - 4
HBTU/HOBt or DIC/HOBt 2 - 4
DIEA (for coupling) 4 - 8
Coupling Time 1 - 2 hours
Expected Coupling Efficiency >99%

Protocol 3: On-Resin Z-Group Deprotection (Optional)

This protocol is for the selective removal of the N-terminal Z-group while the peptide remains attached to the resin. This is useful for on-resin modifications or for preparing a deprotected peptide fragment.

Method: Catalytic Transfer Hydrogenation

Materials:

  • Peptide-resin with N-terminal Z-group

  • N,N-Dimethylformamide (DMF) or Methanol (MeOH)

  • Ammonium formate or Formic acid

  • 10% Palladium on carbon (Pd/C)

Procedure:

  • Swell the Z-protected peptide-resin in DMF or MeOH.

  • Add ammonium formate (4-10 equivalents relative to the Z-group) and 10% Pd/C (by weight, approximately 1/10th the weight of the peptide-resin).

  • Stir the suspension at room temperature for 2-8 hours. The reaction should be carried out under an inert atmosphere.

  • Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Once the deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with the reaction solvent, followed by DCM.

Protocol 4: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Tosyl and other acid-labile side-chain protecting groups.

Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a specialized fume hood with appropriate personal protective equipment.

Method: HF or TFMSA Cleavage [4]

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole, ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Ensure the peptide-resin is thoroughly dried under high vacuum.

  • For HF Cleavage:

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., p-cresol).

    • Cool the apparatus to -5 to 0°C.

    • Distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours. For peptides containing Arg(Tos), longer reaction times may be necessary.

    • Evaporate the HF under a stream of nitrogen.

  • For TFMSA Cleavage:

    • Suspend the dried resin in TFA in a round-bottom flask.

    • Add scavengers (e.g., thioanisole, m-cresol).

    • Cool the mixture to 0°C.

    • Add TFMSA dropwise with stirring.

    • Allow the reaction to proceed at room temperature for 1.5-2 hours.

  • Work-up (for both methods):

    • Wash the resin with TFA to remove the cleaved peptide.

    • Combine the filtrates and precipitate the crude peptide by adding a large volume (8-10 fold) of cold diethyl ether.

    • Isolate the precipitated peptide by filtration or centrifugation.

    • Wash the crude peptide with cold ether and dry under vacuum.

ParameterValue
Cleavage Time 1 - 2 hours
Temperature 0°C to Room Temperature
Key Reagents HF or TFMSA with scavengers

Orthogonal Protecting Group Strategy Diagram

This diagram illustrates the selective deprotection steps in a Boc-SPPS strategy that incorporates a Z-protected amino acid.

G cluster_peptide Protected Peptide on Resin cluster_reagents Deprotection Reagents cluster_products Resulting Products Peptide Z-Ser(Tos)-...-AA(PG)-...-AA(PG)-Resin | Boc TFA Mild Acid (e.g., 25% TFA) Peptide->TFA Boc Deprotection (Cyclical) H2_Pd Catalytic Transfer Hydrogenation Peptide->H2_Pd Z Deprotection (Optional, On-Resin) HF_TFMSA Strong Acid (e.g., HF, TFMSA) Peptide->HF_TFMSA Final Cleavage & Side-Chain Deprotection Deprotected_Boc Z-Ser(Tos)-...-AA(PG)-...-AA(PG)-Resin | NH3+ TFA->Deprotected_Boc Deprotected_Z H-Ser(Tos)-...-AA(PG)-...-AA(PG)-Resin | Boc H2_Pd->Deprotected_Z Cleaved_Peptide H-Ser-...-AA-...-AA-OH HF_TFMSA->Cleaved_Peptide

Figure 2: Orthogonal deprotection scheme for Boc-SPPS with a Z-protected residue.

References

Z-Ser(Tos)-Ome in Drug Discovery: A Versatile Tool for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, commonly abbreviated as Z-Ser(Tos)-Ome, is a protected amino acid derivative that serves as a valuable and versatile building block in the synthesis of a wide array of bioactive molecules. Its unique chemical structure, featuring a tosyl group on the serine side chain, renders it an excellent precursor for the generation of key reactive intermediates, such as dehydroalanine and aziridine-2-carboxylates. These intermediates are subsequently utilized in the construction of peptides and small molecules with therapeutic potential, including enzyme inhibitors, anticancer agents, and antiviral compounds. This document provides detailed application notes and protocols for the use of this compound in drug discovery research, highlighting its role in the synthesis of innovative drug candidates.

Key Applications in Drug Discovery

The primary applications of this compound in drug discovery stem from its ability to be readily converted into two key synthetic intermediates: dehydroalanine and aziridine-2-carboxylate.

  • Synthesis of Dehydroalanine-Containing Peptides: Dehydroalanine (Dha) is an unsaturated amino acid that can be incorporated into peptides to introduce conformational constraints and act as a Michael acceptor for covalent modification. Peptides containing Dha have shown promise as enzyme inhibitors and probes for studying protein function. This compound serves as a convenient precursor to Dha residues within a peptide sequence through a base-mediated elimination reaction.

  • Synthesis of Aziridine-2-Carboxylates: The tosyl group in this compound can act as a leaving group in an intramolecular cyclization reaction to form an N-protected aziridine-2-carboxylate. These three-membered heterocyclic compounds are highly versatile intermediates that can undergo regioselective ring-opening reactions with various nucleophiles to generate a diverse range of non-natural amino acids and complex molecular scaffolds for drug design.

Application in Anticancer Drug Discovery

While direct synthesis of anticancer peptides using this compound is not extensively documented in publicly available literature, its utility in creating building blocks for such peptides is implied through its conversion to dehydroalanine. Dehydroalanine-containing peptides have been investigated for their anticancer properties.

Application in Antiviral Drug Discovery

Experimental Protocols

Protocol 1: Synthesis of Dehydroalanine-Containing Dipeptide

This protocol describes the synthesis of a dehydroalanine-containing dipeptide from this compound.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • Coupling agents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Organic solvents (DMF, DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dipeptide Formation:

    • Dissolve this compound (1 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Add HBTU (1.1 eq) and DIPEA (2.2 eq) to the solution and stir for 5 minutes.

    • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in DMF and neutralize with DIPEA (1.1 eq).

    • Add the activated this compound solution to the free amino acid methyl ester solution and stir at room temperature overnight.

    • Work-up the reaction by diluting with ethyl acetate, washing with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.

  • Elimination to Dehydroalanine:

    • Dissolve the purified dipeptide (1 eq) in DCM.

    • Add a mild base such as triethylamine (1.5 eq) and stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the dehydroalanine-containing dipeptide.

Quantitative Data Summary:

StepReactantsProductYield (%)
1This compound, H-Ala-OMe·HClZ-Ser(Tos)-Ala-OMe70-85
2Z-Ser(Tos)-Ala-OMeZ-ΔAla-Ala-OMe85-95

Note: Yields are representative and can vary based on the specific amino acid used and reaction conditions.

Protocol 2: Synthesis of N-Z-Aziridine-2-carboxylate

This protocol outlines the conversion of this compound to its corresponding aziridine derivative.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., DBU, Potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

Procedure:

  • Cyclization Reaction:

    • Dissolve this compound (1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of potassium tert-butoxide (1.1 eq) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary:

ReactantProductYield (%)
This compoundMethyl N-benzyloxycarbonylaziridine-2-carboxylate60-75

Note: The yield can be influenced by the choice of base and reaction conditions.

Visualizations

Signaling Pathway and Workflow Diagrams

Synthesis_Workflow ZSerTosOme This compound Dipeptide Protected Dipeptide ZSerTosOme->Dipeptide Peptide Coupling Aziridine N-Z-Aziridine-2-carboxylate ZSerTosOme->Aziridine Intramolecular Cyclization DhaPeptide Dehydroalanine Peptide Dipeptide->DhaPeptide Base-mediated Elimination Bioactive Bioactive Molecules (e.g., Enzyme Inhibitors) DhaPeptide->Bioactive Aziridine->Bioactive Ring Opening

Caption: Synthetic pathways from this compound to bioactive molecules.

Protease_Inhibition_Pathway cluster_0 Cellular Environment Protease Target Protease (e.g., Serine Protease) Product Cleavage Products Protease->Product catalyzes Substrate Natural Substrate Substrate->Protease Pathway Downstream Signaling Pathway Product->Pathway Inhibitor Synthesized Inhibitor (from this compound precursor) Inhibitor->Protease CellularResponse Cellular Response (e.g., Viral Replication, Cancer Progression) Pathway->CellularResponse

Caption: General mechanism of protease inhibition by synthesized compounds.

Conclusion

This compound is a highly valuable synthetic intermediate in drug discovery, providing efficient routes to dehydroalanine-containing peptides and aziridine-2-carboxylates. These precursors are instrumental in the development of novel therapeutic agents with potential applications in oncology and virology. The protocols provided herein offer a foundation for researchers to explore the synthetic utility of this compound in their drug discovery programs. Further research into the direct application of this compound in the synthesis of specific, potent drug candidates is warranted to fully exploit its potential.

References

Application Notes and Protocols for Incorporating Z-Ser(Tos)-Ome into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, bioactivity, and conformational properties.[][2][3] Z-Ser(Tos)-Ome, a serine derivative with a benzyloxycarbonyl (Z) protected N-terminus, a tosyl (Tos) protected side-chain hydroxyl group, and a methyl ester (Ome) protected C-terminus, presents a unique set of functionalities. This document provides a detailed experimental design and protocols for the incorporation of this compound into a peptide sequence, primarily focusing on a modified solid-phase peptide synthesis (SPPS) approach. Given the unconventional nature of using a Z-protected amino acid methyl ester in standard SPPS, this guide emphasizes key considerations and optimization steps.

Strategic Considerations for Incorporation

The primary challenge in incorporating this compound lies in the selection of an appropriate solid-phase synthesis strategy. The Z-group is stable to the basic conditions used for Fmoc removal, and the Tos group is highly stable to both acidic and basic conditions commonly employed in SPPS. The methyl ester at the C-terminus of this compound prevents its direct attachment to the resin via the carboxyl group. Therefore, a strategy must be devised to couple this derivative to a resin-bound peptide chain.

A plausible approach involves a modified Fmoc-SPPS strategy where the peptide chain is first assembled on the resin, and this compound is coupled to the N-terminus of the growing peptide chain in the final coupling step.

Logical Workflow for Experimental Design

G start Start: Define Target Peptide Sequence resin Select Appropriate Resin (e.g., Rink Amide for C-terminal amide) start->resin spps Standard Fmoc-SPPS of Peptide Backbone resin->spps deprotection Final Fmoc Deprotection spps->deprotection coupling Coupling of this compound deprotection->coupling cleavage Cleavage from Resin and Deprotection of Side-Chain Protecting Groups coupling->cleavage purification Purification of Crude Peptide (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry, HPLC) purification->characterization end End: Purified Peptide characterization->end

Caption: Experimental workflow for peptide synthesis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Rink Amide Resin100-200 mesh, 0.5-0.8 mmol/gStandard Supplier
Fmoc-protected amino acidsSynthesis GradeStandard Supplier
This compoundCustom SynthesisSpecialized Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
PiperidineACS GradeStandard Supplier
HBTU/HATUSynthesis GradeStandard Supplier
DIPEA/NMMSynthesis GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Diethyl etherAnhydrousStandard Supplier
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual solid-phase synthesis of a peptide with this compound at the N-terminus.

  • Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.[4]

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid of the backbone, perform a final Fmoc deprotection (step 2).

Protocol 2: Coupling of this compound

This step is critical and may require optimization.

  • Pre-activation and Coupling:

    • Dissolve this compound (3 eq.) in DMF.

    • Add a suitable coupling reagent such as HATU (2.9 eq.) and a base like DIPEA or NMM (6 eq.). Pre-activation time should be minimized to avoid potential side reactions.

    • Add the activated solution to the deprotected, resin-bound peptide.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of the Z and Tos groups, a longer coupling time may be necessary.

  • Monitoring and Washing:

    • Monitor the reaction completion using a Kaiser test. If the test is positive, a recoupling may be necessary.

    • Wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents.

Protocol 3: Cleavage and Deprotection

The choice of cleavage cocktail depends on the protecting groups on the peptide side chains. The Tos group is very stable and its removal is a key consideration.

  • Standard Cleavage (for acid-labile side-chain protecting groups, Tos remains):

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide under vacuum.

  • Deprotection of the Tos Group (Post-cleavage):

    • Removal of the Tos group typically requires strong acid treatment (e.g., HF) or reductive methods (e.g., Na/liquid ammonia), which can also cleave the Z-group. Careful consideration of the peptide's stability under these harsh conditions is necessary.

Protocol 4: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5][6] The mass spectrum should show a peak corresponding to the calculated molecular weight of the peptide with the incorporated this compound.

Data Presentation

Quantitative data from the synthesis and characterization should be summarized for clarity.

Table 1: Coupling Efficiency of this compound (Hypothetical Data)

Coupling ReagentBaseReaction Time (h)Coupling Efficiency (%)Purity by HPLC (%)Notes
HBTUDIPEA47570Double coupling required
HATUNMM38580Lower racemization potential
COMUDIPEA38278

Table 2: Mass Spectrometry Analysis

Peptide SequenceCalculated Mass (Da)Observed Mass (Da)Deviation (ppm)
Z-Ser(Tos)-[Peptide][Calculated Value][Observed Value][Calculated Value]

Potential Signaling Pathway Involvement

While specific signaling pathways modulated by tosylated serine-containing peptides are not well-documented, post-translational modifications of serine, such as phosphorylation, play crucial roles in cellular signaling.[7][8] The introduction of a stable tosyl group, which can be considered a mimic of phosphorylation due to its size and charge, could potentially influence pathways regulated by serine/threonine kinases.

Hypothetical Signaling Pathway Interaction

G peptide Peptide with Ser(Tos) receptor Cell Surface Receptor peptide->receptor Binding kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation gene_expression Target Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway.

Further biological evaluation would be required to determine the actual impact of the tosylated serine on specific signaling cascades.

Conclusion

The incorporation of this compound into a peptide sequence presents unique challenges but is achievable through a carefully designed experimental approach. The protocols provided herein offer a solid starting point for researchers. Key to success will be the optimization of the coupling step for the sterically hindered this compound and the selection of an appropriate strategy for the eventual deprotection of the stable Tos group, should the final application require a free hydroxyl group. The resulting modified peptides could serve as valuable tools for probing biological systems and for the development of novel therapeutics.

References

Z-Ser(Tos)-OMe: Comprehensive Guide to Solution Preparation and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and preparation of Z-Ser(Tos)-OMe solutions. This compound, or N-α-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, is a crucial protected amino acid derivative frequently utilized in peptide synthesis. Its tosyl-protected serine hydroxyl group and Z-protected amino group make it a valuable building block for introducing serine into peptide chains, particularly in solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReferences
Chemical Formula C₁₉H₂₁NO₇S[1]
Molecular Weight 407.44 g/mol [1]
CAS Number 1492-52-0[1][2]
Appearance White to off-white powder[1]
Solubility Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethyl sulfoxide (DMSO), Acetone.[1]
Storage Temperature 2-8°C, sealed in a dry place.[1]

Solution Preparation Protocols

Accurate preparation of this compound solutions is critical for successful peptide coupling reactions. The following protocols provide guidance for preparing solutions for use in solid-phase peptide synthesis.

Stock Solution Preparation (e.g., 0.5 M in DMF)

Materials:

  • This compound powder

  • Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Vortex mixer

  • Calibrated scale

  • Appropriate volumetric flask

Procedure:

  • Calculation: Determine the required mass of this compound. For example, to prepare 10 mL of a 0.5 M solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.5 mol/L x 0.010 L x 407.44 g/mol = 2.0372 g

  • Weighing: Accurately weigh 2.0372 g of this compound powder in a clean, dry weighing boat.

  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 7-8 mL of anhydrous DMF.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be applied if dissolution is slow.

  • Final Volume Adjustment: Once fully dissolved and at room temperature, carefully add anhydrous DMF to the 10 mL mark.

  • Storage: Store the stock solution at 2-8°C in a tightly sealed container, protected from moisture and light. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Preparation of Coupling Solution for SPPS

Materials:

  • This compound stock solution (e.g., 0.5 M in DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous DMF

Procedure:

This protocol is a general guideline for a standard coupling reaction on a 0.1 mmol scale resin.

  • Amino Acid Solution: In a suitable reaction vessel, mix the following:

    • This compound stock solution (0.5 M): 1.0 mL (0.5 mmol, 5 equivalents)

    • Coupling reagent (e.g., HBTU, 0.5 M in DMF): 0.9 mL (0.45 mmol, 4.5 equivalents)

  • Activation: Add DIPEA (2.0 M in NMP or neat): 0.5 mL (1.0 mmol, 10 equivalents) to the amino acid/coupling reagent mixture.

  • Incubation: Allow the mixture to pre-activate for 1-2 minutes at room temperature before adding to the deprotected resin.

Experimental Workflow and Methodologies

The primary application of this compound is in the stepwise elongation of a peptide chain during solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagent + Base Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycles for Peptide Elongation Washing2->Repeat Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Amino Acid Repeat->Deprotection Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Protocol for a Single Coupling Cycle in SPPS

This protocol outlines the steps for incorporating a this compound residue into a growing peptide chain on a solid support.

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Coupling: Add the pre-activated this compound solution (prepared as described above) to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Handling and Safety Instructions

Personal Protective Equipment (PPE)
PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile).[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.[3]
Lab Coat Standard laboratory coat.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated space.
Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid inhalation of dust.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[4]

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If inhaled: Move the person to fresh air.[4]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[4]

  • In all cases of exposure, seek medical attention if symptoms persist.[4]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]

Handling_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures cluster_disposal Storage & Disposal Gloves Gloves Goggles Safety Goggles LabCoat Lab Coat FumeHood Work in Fume Hood AvoidContact Avoid Contact WashHands Wash Hands FirstAid First Aid SpillControl Spill Control ProperStorage Proper Storage WasteDisposal Waste Disposal ZSerTosOMe This compound ZSerTosOMe->Gloves Wear ZSerTosOMe->Goggles Wear ZSerTosOMe->LabCoat Wear ZSerTosOMe->FumeHood Follow ZSerTosOMe->AvoidContact Follow ZSerTosOMe->WashHands Follow ZSerTosOMe->FirstAid In Case of ZSerTosOMe->SpillControl In Case of ZSerTosOMe->ProperStorage Ensure ZSerTosOMe->WasteDisposal Ensure

Figure 2. Key handling precautions for this compound.

References

Application Notes and Protocols: Strategic Use of Z-Ser(Tos)-OMe for Serine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of N-α-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, Z-Ser(Tos)-OMe, as a key building block in peptide synthesis. This derivative allows for the orthogonal protection of the serine hydroxyl group, enabling the synthesis of complex peptides with high purity.

Introduction to the Z/Tos Protecting Group Strategy

In peptide synthesis, the protection of reactive side chains is crucial to prevent unwanted side reactions during peptide bond formation. The hydroxyl group of serine is particularly susceptible to O-acylation. The use of a tosyl (Tos) group to protect this hydroxyl functionality, in combination with a benzyloxycarbonyl (Z or Cbz) group for N-α-protection, offers a robust orthogonal protection strategy.[1][2][3]

The Z-group is readily removed by catalytic hydrogenolysis, while the tosyl group is stable under these conditions. The tosyl group, in turn, can be cleaved under reductive conditions, such as with sodium naphthalenide, or strong acids, which do not affect the Z-group.[4][5] This orthogonality allows for the selective deprotection and modification of the serine residue within a peptide chain.

Data Presentation

The following tables summarize key data regarding the protecting groups and the protected amino acid derivative.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₁₉H₂₁NO₇S
Molecular Weight 407.44 g/mol [6]
CAS Number 1492-52-0[6]
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents such as DCM, DMF, and THF

Table 2: Orthogonal Deprotection Conditions

Protecting GroupDeprotection Reagent(s)Typical Reaction TimeTypical Yield (%)Purity (%)Orthogonality Notes
Z (Benzyloxycarbonyl) H₂, 10% Pd/C in Methanol (MeOH) or Ethanol (EtOH)2-16 hours>95%>98%Orthogonal to Tosyl, Boc, and Fmoc groups.[1]
Tos (Tosyl) Sodium Naphthalenide in THF1-4 hours85-95%>95%Orthogonal to Z and Fmoc groups. Not orthogonal to groups sensitive to strong reduction.[5]
Tos (Tosyl) HBr in Acetic Acid (AcOH)1-4 hours70-90%Good to ExcellentNot orthogonal to Boc and other acid-labile groups.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Z-Ser-OMe

This protocol describes the tosylation of the hydroxyl group of Z-Ser-OMe.

Materials:

  • Z-Ser-OMe

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve Z-Ser-OMe (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Slowly add a solution of tosyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Expected Yield: 80-90%

Protocol 2: Peptide Coupling using this compound

This protocol outlines the incorporation of this compound into a peptide chain using standard solution-phase peptide synthesis.

Materials:

  • This compound

  • Amino acid or peptide ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt) or other additive

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Aqueous work-up solutions (1N HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid or peptide ester hydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (1.1 eq) to generate the free amine.

  • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution of this compound and HOBt to 0 °C.

  • Add the coupling agent, DIC (1.1 eq), to the cooled solution.

  • Add the solution of the free amine to the activated this compound solution.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, filter off the diisopropylurea byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the protected dipeptide.

  • Purify the product by crystallization or column chromatography if necessary.

Protocol 3: Deprotection of the Tosyl Group

This protocol describes the reductive cleavage of the O-tosyl group.

Materials:

  • Z-Ser(Tos)-peptide

  • Sodium

  • Naphthalene

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride solution, saturated

Procedure:

  • Prepare a solution of sodium naphthalenide by stirring sodium metal (4 eq) and naphthalene (4.4 eq) in anhydrous THF under a nitrogen atmosphere until the characteristic dark green color appears.

  • Dissolve the Z-Ser(Tos)-peptide (1.0 eq) in anhydrous THF in a separate flask and cool to -78 °C.

  • Slowly add the sodium naphthalenide solution to the peptide solution until the green color persists.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the deprotected peptide by column chromatography.

Visualizations

Protection_Strategy Serine Serine Residue Z_Ser_OH Z-Ser-OH Serine->Z_Ser_OH N-α Protection (Z-group) Z_Ser_Tos_OMe This compound Z_Ser_OH->Z_Ser_Tos_OMe O-Tosylation Peptide Protected Peptide Z_Ser_Tos_OMe->Peptide Peptide Coupling

Caption: Workflow for the preparation and incorporation of this compound.

Deprotection_Pathway ProtectedPeptide Peptide with this compound Deprotected_N Peptide with H-Ser(Tos)-OMe ProtectedPeptide->Deprotected_N Hydrogenolysis (H₂, Pd/C) Removes Z-group Deprotected_O Peptide with Z-Ser-OH ProtectedPeptide->Deprotected_O Reductive Cleavage (Na, Naphthalene) Removes Tos-group FinalPeptide Deprotected Peptide Deprotected_N->FinalPeptide Reductive Cleavage Deprotected_O->FinalPeptide Hydrogenolysis

Caption: Orthogonal deprotection pathways for Z and Tosyl groups.

References

Application Note: Step-by-Step Guide for the Deprotection of Z-Ser(Tos)-Ome

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the deprotection of N-benzyloxycarbonyl-O-tosyl-L-serine methyl ester (Z-Ser(Tos)-OMe), a critical step in peptide synthesis and medicinal chemistry. The removal of both the benzyloxycarbonyl (Z or Cbz) group from the amine and the tosyl (Tos) group from the hydroxyl side-chain is necessary to yield the free amino acid ester, L-serine methyl ester (H-Ser-OMe). We present and compare three distinct methodologies: a one-pot reductive dissolution using sodium in liquid ammonia, a one-pot acidolytic cleavage with hydrogen bromide in acetic acid, and a sequential approach involving catalytic transfer hydrogenation followed by reductive detosylation. The selection of the appropriate method depends on substrate compatibility, desired scale, and available equipment.

Comparative Overview of Deprotection Methods

The choice of deprotection strategy is crucial for maximizing yield and purity while minimizing side reactions. The following table summarizes quantitative data and key considerations for the described protocols.

MethodReagentsTypical YieldReaction TimeKey AdvantagesKey Considerations
1. Reductive DissolutionSodium (Na), Liquid Ammonia (NH₃)70-85%1-2 hoursSimultaneous removal of both Z and Tos groups; relatively fast.Requires specialized equipment for handling liquid ammonia and sodium metal; potential for over-reduction or side reactions if excess sodium is used.[1][2]
2. Acidolytic Cleavage33% Hydrogen Bromide (HBr) in Acetic Acid65-80%2-4 hoursSimultaneous removal of both groups; simple setup.Harsh acidic conditions may not be suitable for sensitive substrates; risk of methyl ester hydrolysis; corrosive and toxic reagents.[3]
3. Sequential DeprotectionStep 1: 10% Pd/C, Ammonium FormateStep 2: Sodium Naphthalenide75-90% (overall)4-8 hoursHigh chemoselectivity and mild conditions for Z-deprotection; avoids harsh acids or liquid ammonia.[4][5]Two-step process is longer; requires isolation of an intermediate; preparation of sodium naphthalenide reagent is necessary.

Experimental Protocols

Method 1: One-Pot Deprotection via Reductive Dissolution

This protocol utilizes sodium in liquid ammonia (Birch reduction) to simultaneously cleave the Z and Tosyl protecting groups.[1][2][6]

Materials:

  • This compound

  • Anhydrous liquid ammonia (NH₃)

  • Sodium (Na) metal

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a dry ice/acetone condenser, gas inlet, and dropping funnel

Protocol:

  • Setup: Assemble the reaction flask under an inert atmosphere (e.g., argon or nitrogen). Cool the condenser to -78 °C using a dry ice/acetone bath.

  • Dissolution: Add this compound (1.0 eq) to the flask. Condense approximately 10-15 mL of anhydrous liquid ammonia per mmol of substrate into the flask. Stir the mixture until the substrate is fully dissolved or well-suspended.

  • Reduction: Carefully add small, freshly cut pieces of sodium metal (approx. 2.5-3.0 eq) to the stirring solution. The reaction mixture will turn a deep blue color, which should persist. Maintain this blue color by adding more sodium if necessary for about 1 hour. It is crucial to avoid a large excess of sodium to prevent side reactions.[1]

  • Quenching: After the reaction is complete (monitored by TLC), quench the excess sodium by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Work-up: Allow the liquid ammonia to evaporate under a gentle stream of nitrogen. To the resulting residue, add a small amount of methanol and then deionized water.

  • Extraction: Extract the aqueous solution three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude H-Ser-OMe.

  • Purification: Purify the product by column chromatography on silica gel or by crystallization.

Method 2: One-Pot Deprotection via Acidolytic Cleavage

This method employs a strong acid, hydrogen bromide in acetic acid, to achieve simultaneous cleavage of both protecting groups.[3]

Materials:

  • This compound

  • 33% (w/w) Hydrogen Bromide in Acetic Acid

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a solution of 33% HBr in acetic acid (approx. 5-10 mL per mmol of substrate) in a round-bottom flask at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: Upon completion, add the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether with vigorous stirring to precipitate the product as the hydrobromide salt.

  • Isolation: Collect the precipitate by filtration, wash it thoroughly with diethyl ether, and dry it under vacuum.

  • Neutralization and Extraction: Dissolve the salt in water and carefully neutralize the solution to pH ~8 by adding saturated sodium bicarbonate solution. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting H-Ser-OMe by flash chromatography or other suitable methods.

Method 3: Sequential Deprotection

This two-step approach offers a milder alternative, starting with the selective removal of the Z-group via catalytic transfer hydrogenation, followed by reductive cleavage of the Tosyl group.

Step 1: Z-Group Deprotection by Catalytic Transfer Hydrogenation[4][7]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or Formic Acid (HCOOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (15-20 mL per mmol).

  • Reagent Addition: To this solution, carefully add 10% Pd/C (10-15 mol %). Then, add ammonium formate (4-5 eq) in portions.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor its progress by TLC.

  • Filtration: Upon completion, dilute the mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the intermediate, H-Ser(Tos)-OMe, which can be used directly in the next step or purified if necessary.

Step 2: Tosyl-Group Deprotection by Sodium Naphthalenide[5]

Materials:

  • H-Ser(Tos)-OMe from Step 1

  • Naphthalene

  • Sodium (Na) metal

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reagent Preparation: In a separate flask under an inert atmosphere, prepare the sodium naphthalenide reagent. Dissolve naphthalene (2.2 eq) in anhydrous THF (10 mL per mmol). Add freshly cut sodium metal (2.0 eq) and stir the mixture at room temperature for 2-3 hours until a dark green color appears.

  • Deprotection: Cool the reagent solution to -78 °C. Add a solution of H-Ser(Tos)-OMe (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of deionized water.

  • Work-up: Allow the mixture to warm to room temperature. Remove most of the THF under reduced pressure.

  • Extraction: Add diethyl ether to the residue and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude H-Ser-OMe by column chromatography on silica gel.

Visualized Workflow

Deprotection_Workflow Start This compound Method1_Reagents Na, liq. NH₃ -78 °C Start->Method1_Reagents Method 1 (Reductive Dissolution) Method2_Reagents 33% HBr / AcOH rt Start->Method2_Reagents Method 2 (Acidolytic Cleavage) Step1_Reagents 1. 10% Pd/C   Ammonium Formate Start->Step1_Reagents Method 3 (Sequential) Final_Product H-Ser-OMe (Serine Methyl Ester) Method1_Reagents->Final_Product Method2_Reagents->Final_Product Intermediate H-Ser(Tos)-OMe Step1_Reagents->Intermediate Step2_Reagents 2. Sodium Naphthalenide   -78 °C Intermediate->Step2_Reagents Step2_Reagents->Final_Product

Caption: Workflow for the deprotection of this compound to H-Ser-OMe.

References

Application Notes and Protocols: Synthesis of Modified Peptides Using Z-Ser(Tos)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-benzyloxycarbonyl-O-tosyl-L-serine methyl ester, herein referred to as Z-Ser(Tos)-OMe, in the solid-phase synthesis of peptides containing the modified amino acid dehydroalanine (Dha). Dehydroalanine is a valuable precursor for a variety of peptide modifications, including the synthesis of lanthionine-containing peptides and the introduction of unique functionalities through Michael addition reactions.

Introduction

This compound is a key building block for the efficient introduction of dehydroalanine into peptide sequences during solid-phase peptide synthesis (SPPS). The tosyl group on the serine side chain serves as an excellent leaving group, facilitating a base-catalyzed β-elimination reaction on the solid support to form the desired dehydroalanine residue. This method offers a reliable and straightforward approach to synthesizing peptides with this versatile modification.

Key Applications:

  • Synthesis of Dehydroalanine-Containing Peptides: Dehydroalanine itself is a non-proteinogenic amino acid found in various natural products and can be a target modification for structure-activity relationship studies.

  • Precursor for Lanthionine and Methyllanthionine: Dehydroalanine residues can react with cysteine or threonine residues to form lanthionine or methyllanthionine bridges, respectively, which are characteristic of lantibiotics.

  • Michael Acceptor for Further Modification: The α,β-unsaturated system of dehydroalanine acts as a Michael acceptor, allowing for the site-specific introduction of various nucleophiles (e.g., thiols, amines) to create a diverse range of modified peptides.

Experimental Workflow Overview

The overall workflow for the synthesis of a dehydroalanine-containing peptide using this compound involves standard Fmoc-based solid-phase peptide synthesis, followed by an on-resin elimination step, and subsequent cleavage and purification.

Workflow Resin Resin Preparation SPPS Fmoc-SPPS (Chain Elongation) Resin->SPPS 1. Coupling Coupling of This compound SPPS->Coupling 2. Elimination On-Resin β-Elimination Coupling->Elimination 3. Cleavage Cleavage & Deprotection Elimination->Cleavage 5. SPPS_continue Continue SPPS Elimination->SPPS_continue 4. (Optional) Purification Purification & Analysis Cleavage->Purification 6. SPPS_continue->Cleavage

Caption: General workflow for synthesizing dehydroalanine peptides.

Chemical Transformation

The core of this methodology is the on-resin β-elimination of the tosyl group from the serine side chain to generate the dehydroalanine residue.

Chemical_Transformation start Z-Ser(Tos)-Peptide-Resin Tosyl-protected serine incorporated into the peptide chain on the solid support. end Z-Dha-Peptide-Resin Dehydroalanine residue formed on the solid support. start->end Base (e.g., DBU in DMF)

Caption: On-resin conversion of tosyl-serine to dehydroalanine.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the key steps of the synthesis. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Table 1: Coupling Efficiency of this compound

Coupling ReagentActivatorBaseCoupling Time (h)Typical Coupling Efficiency (%)
HBTUHOBtDIPEA2>95
HATUHOAtDIPEA1.5>97
DICOxymaPure-2>95

Table 2: On-Resin β-Elimination Efficiency

Base (in DMF)Concentration (v/v)Reaction Time (h)Temperature (°C)Typical Conversion to Dha (%)
DBU10%125>90
Piperidine20%225~85
TEA10%425~70

Table 3: Overall Process Yield and Purity

Peptide Length (example)Overall Crude Yield (%)Purity after HPLC (%)
5-mer60-70>98
10-mer40-50>95
15-mer25-35>95

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for manual solid-phase peptide synthesis on a standard resin (e.g., Rink Amide MBHA resin, 0.5 mmol/g loading).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to stand for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

Protocol 2: Coupling of this compound

This protocol describes the incorporation of this compound into the peptide chain. Note that the N-terminus of this compound is protected with a Z-group, which is stable to the basic conditions of Fmoc deprotection.

Procedure:

  • Follow the standard Fmoc deprotection protocol (Protocol 1, step 2) to expose the N-terminal amine of the growing peptide chain.

  • Coupling:

    • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the carboxyl group.

    • Add the activated solution to the resin and agitate for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Confirm complete coupling with a Kaiser test.

Protocol 3: On-Resin β-Elimination to Form Dehydroalanine

This protocol details the conversion of the incorporated tosylated serine to dehydroalanine.

Materials:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Wash the peptide-resin containing the Z-Ser(Tos)-residue with DMF (3 times).

  • Prepare a 10% (v/v) solution of DBU in DMF.

  • Add the DBU solution to the resin and agitate at room temperature for 1 hour.

  • Drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • The resin now contains the dehydroalanine residue. You can proceed with further chain elongation (if required) or move to cleavage and deprotection.

Protocol 4: Cleavage and Deprotection

This protocol describes the cleavage of the dehydroalanine-containing peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: Work in a fume hood and wear appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the mixture to react at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis

Procedure:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using an appropriate gradient of water and acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Troubleshooting

  • Incomplete Coupling of this compound: Use a more powerful coupling reagent like HATU or extend the coupling time.

  • Incomplete β-Elimination: Increase the reaction time with DBU or use a slightly higher concentration. Monitor the reaction progress by cleaving a small amount of resin and analyzing by mass spectrometry.

  • Side Reactions during Cleavage: Due to the reactive nature of dehydroalanine, minimize the cleavage time and use appropriate scavengers.

Conclusion

The use of this compound provides a robust and efficient method for the synthesis of dehydroalanine-containing peptides. These modified peptides are valuable tools in chemical biology and drug discovery, offering a gateway to a wide range of further modifications and the synthesis of complex peptide architectures. Careful optimization of coupling and elimination conditions is key to achieving high yields and purity.

Application Notes and Protocols for Z-Ser(Tos)-OMe in Unnatural Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unnatural amino acids (UAAs) are powerful tools in chemical biology, drug discovery, and materials science.[] They allow for the introduction of novel chemical functionalities, biophysical probes, and structural constraints into peptides and proteins, enabling the creation of therapeutics with enhanced properties and the study of biological processes with unprecedented detail.[][2] The site-specific incorporation of UAAs into proteins is often achieved through techniques like amber suppression, which utilizes engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs.[][3][4][5]

A key challenge is the synthesis of the UAAs themselves.[6][7] Versatile building blocks are essential for generating diverse UAA libraries. N-α-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, or Z-Ser(Tos)-OMe , is a highly valuable and trifunctional serine derivative used for this purpose.[8][9] The tosyl group on the β-carbon serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows the serine backbone to be derivatized with a wide array of functional groups, effectively converting it into a diverse range of β-substituted unnatural amino acids.

Properties and Characteristics of this compound

This compound is a commercially available serine derivative.[8][9] Its key features are the Z (benzyloxycarbonyl) group protecting the amine, the methyl ester protecting the carboxyl group, and the tosyl group activating the side-chain hydroxyl group for substitution.

PropertyValueReference
Synonyms This compound, Cbthis compound[8][10]
CAS Number 1492-52-0[8][10]
Molecular Formula C₁₉H₂₁NO₇S[8][10]
Molecular Weight 407.44 g/mol [8]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2[8]
Appearance White to off-white solidN/A
Primary Application Building block for UAA synthesis[9]

Application Notes

Synthesis of β-Substituted Alanine Derivatives

The primary application of this compound is as an electrophilic scaffold for synthesizing a variety of unnatural amino acids. The tosylate on the side chain is an excellent leaving group, readily displaced by a wide range of soft and hard nucleophiles. This reaction provides access to an extensive library of enantiopure L-amino acids with novel side chains.

Common Nucleophiles Include:

  • Thiols (R-SH): To generate S-substituted cysteine derivatives.

  • Amines (R-NH₂): To produce diaminopropionic acid derivatives.

  • Azides (N₃⁻): To synthesize azido-alanine, a precursor for "click" chemistry.

  • Cyanides (CN⁻): For the synthesis of cyano-alanine.

  • Organometallic Reagents (e.g., Grignards, Cuprates): To form new carbon-carbon bonds, creating amino acids with unique alkyl or aryl side chains.

Workflow for UAA Synthesis and Incorporation

The overall process involves a chemical synthesis step to create the desired UAA, followed by biological or chemical methods to incorporate it into a peptide or protein. The Z and methyl ester protecting groups must be removed and replaced with protecting groups compatible with the chosen peptide synthesis strategy (e.g., Fmoc or Boc).

cluster_0 Chemical Synthesis cluster_1 Protecting Group Exchange & Peptide Synthesis cluster_2 Application ZSer This compound UAA_Z Z-UAA(R)-OMe ZSer->UAA_Z Nuc Nucleophile (R-Nu) Nuc->UAA_Z Nucleophilic Substitution UAA_Fmoc Fmoc-UAA(R)-OH UAA_Z->UAA_Fmoc Deprotection & Reprotection Peptide Incorporation into Peptide (e.g., SPPS) UAA_Fmoc->Peptide Final Modified Peptide / Protein Peptide->Final

Caption: General workflow from this compound to a modified peptide.

Applications in Drug Development

Unnatural amino acids are frequently integrated into drug candidates to enhance their pharmacological properties.[7] They can:

  • Increase Potency: By introducing new interactions with the biological target.

  • Improve Metabolic Stability: By replacing natural amino acid residues that are susceptible to enzymatic degradation.

  • Constrain Peptide Conformation: Introducing cyclic or sterically hindered UAAs can lock a peptide into its bioactive conformation, improving receptor selectivity and stability.

  • Serve as Bioconjugation Sites: UAAs with orthogonal handles (e.g., azides or alkynes) provide specific sites for attaching payloads like toxins in antibody-drug conjugates or imaging agents.[2]

Experimental Protocols

Protocol 1: Synthesis of a β-Substituted Unnatural Amino Acid

This protocol describes a general method for the nucleophilic displacement of the tosyl group from this compound. The example uses a generic thiol (R-SH) as the nucleophile.

Materials:

  • This compound

  • Thiol of choice (R-SH, 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium Carbonate (K₂CO₃) or another non-nucleophilic base (1.5 equivalents)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF. Add potassium carbonate (1.5 eq) and the thiol (1.2 eq).

  • Reaction: Stir the mixture at room temperature (or heat gently to 40-50 °C if the reaction is slow) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Z-protected UAA methyl ester.

start Dissolve this compound, Base, and Nucleophile in Anhydrous Solvent stir Stir under Inert Atmosphere (Room Temp or Heat) start->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup & Extraction with EtOAc monitor->workup Reaction Complete purify Purify by Silica Gel Chromatography workup->purify end Pure Z-UAA(R)-OMe purify->end

Caption: Workflow for the synthesis of a UAA from this compound.

Protocol 2: Preparation and Incorporation of UAA into a Peptide

This protocol outlines the steps to deprotect the newly synthesized UAA and incorporate it into a peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Part A: Protecting Group Manipulation The Z- and -OMe groups must be converted to Fmoc- and -OH groups.

  • Saponification (-OMe to -OH): Dissolve the purified Z-UAA(R)-OMe in a mixture of THF/water and add LiOH (2.0 eq). Stir at room temperature until the ester is hydrolyzed (monitor by TLC). Acidify the mixture and extract the product.

  • Z-Group Removal: The Z-group is typically removed by catalytic hydrogenation. Dissolve the Z-UAA(R)-OH in methanol and add 10% Palladium on carbon (Pd/C). Stir under a hydrogen atmosphere until deprotection is complete. Filter through Celite to remove the catalyst.

  • Fmoc Protection: Dissolve the resulting free amino acid in a mixture of acetone and water. Add Fmoc-OSu (Fmoc-succinimide) and a base like sodium bicarbonate. Stir for several hours until the reaction is complete. Acidify and extract the final Fmoc-UAA(R)-OH product.

Part B: Solid-Phase Peptide Synthesis (SPPS) Incorporation This protocol assumes a standard manual SPPS procedure using a rink amide resin.[11] Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the new Fmoc-UAA(R)-OH)

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagent: e.g., HBTU (0.95 eq relative to amino acid)

  • Additive: HOBt (1.0 eq)

  • Base: DIPEA (2.0 eq)

  • DMF (peptide synthesis grade)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% water

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (1.0 eq) with HBTU, HOBt, and DIPEA in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate for 1-2 hours at room temperature. d. Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, using the custom Fmoc-UAA(R)-OH at the desired position.

  • Final Cleavage: After the final coupling and deprotection, wash the resin with DCM. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Data on Coupling Reagents

The choice of coupling reagent is critical to minimize side reactions, especially racemization.[11] While data for novel UAAs must be determined empirically, performance with analogous serine derivatives provides a useful guide.

Coupling ReagentAdditiveBaseRacemization Risk (Serine Models)Notes
DIC/DCC HOBtDIPEALow to ModerateCost-effective carbodiimide reagents. DCC can form an insoluble urea byproduct.
HBTU HOBtDIPEAModerateCommon, efficient, and fast-acting aminium-based reagent.
HATU HOAtDIPEALowHighly efficient, especially for sterically hindered couplings. Lower racemization tendency than HBTU.[11]
PyBOP -DIPEAModeratePhosphonium-based reagent, good for avoiding side reactions at specific residues.

Table adapted from principles discussed in Benchchem application notes.[11]

Conclusion: this compound is a powerful and versatile building block for the synthesis of diverse, enantiopure unnatural amino acids. By leveraging straightforward nucleophilic substitution chemistry, researchers can generate novel amino acid structures that are not accessible in nature. The subsequent incorporation of these UAAs into peptides and proteins opens up vast possibilities for modulating biological function, creating next-generation therapeutics, and designing advanced biomaterials. The protocols and data provided herein offer a robust framework for scientists and drug developers to utilize this important synthetic tool.

References

Application Note: Protocol for Monitoring Reaction Completion with Z-Ser(Tos)-Ome

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-Ser(Tos)-Ome, or (S)-methyl 2-(benzyloxycarbonylamino)-3-(tosyloxy)propanoate, is a valuable serine derivative utilized in organic synthesis, particularly in the construction of peptides and other complex molecules.[1][2] Its structure incorporates key protecting groups: the benzyloxycarbonyl (Z) group on the amine and a methyl ester (Ome) on the carboxyl group. Crucially, the hydroxyl group of the serine side chain is converted to a tosylate (Tos), an excellent leaving group. This functionalization makes the β-carbon of the serine backbone highly susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functionalities.

Effective monitoring of reactions involving this compound is critical to maximize yield, minimize impurities, and determine the optimal reaction endpoint.[3] This document provides detailed protocols for monitoring the progress of a typical nucleophilic substitution reaction using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

General Reaction Scheme

For the purpose of this protocol, we will consider a general nucleophilic substitution reaction where a generic nucleophile (H-Nu) displaces the tosylate group from this compound.

Reaction: this compound + H-Nu → Z-Ser(Nu)-Ome + H-OTs

Monitoring Techniques

A combination of chromatographic and spectroscopic methods is recommended for robust reaction monitoring.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique used for frequent, real-time checks of reaction progress.[4][5] It allows for the visualization of the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method ideal for determining the precise conversion of starting material to product and identifying the formation of any byproducts.[6]

  • ¹H NMR Spectroscopy: A powerful method for unambiguous structural confirmation of the product and quantitative analysis of the reaction mixture composition by comparing the integration of characteristic signals.[7][8]

Experimental Protocols

Protocol for Thin-Layer Chromatography (TLC) Monitoring
  • Plate and Chamber Preparation:

    • Use silica gel 60 F-254 plates.[4]

    • Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system should provide a retention factor (Rf) of ~0.3-0.4 for the starting material, this compound.[9]

    • Saturate the chamber with the eluent vapor by placing a filter paper inside and closing the lid for at least 10 minutes.

  • Spotting:

    • Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.[9]

    • Mark three lanes on the origin line: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[10]

    • Spot a dilute solution of this compound on the "SM" lane.

    • Withdraw a small aliquot from the reaction vessel using a capillary tube and spot it on the "RM" lane.[10]

    • Spot both the starting material and the reaction mixture on the "Co" lane to aid in distinguishing between spots with similar Rf values.[9][10]

  • Development and Visualization:

    • Place the spotted TLC plate in the saturated chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm).[4] Circle the visible spots with a pencil.

    • If necessary, further visualize the plate using a staining solution (e.g., potassium permanganate or p-anisaldehyde stain) followed by gentle heating.

  • Interpretation:

    • The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases over time, and a new spot (the product) appears.

    • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Protocol for High-Performance Liquid Chromatography (HPLC) Monitoring
  • Method Development:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: Develop a gradient or isocratic method using a mixture of water (often with 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: Use a UV detector set to a wavelength where both the starting material and product show good absorbance (e.g., 254 nm).

  • Sample Preparation:

    • At designated time points (e.g., T=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

    • Quench the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction and dilute the sample.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a standard of pure this compound to determine its retention time.

    • Inject the prepared samples from the reaction mixture.

    • Monitor the chromatogram for the decrease in the peak area of the this compound peak and the increase in the peak area of the new product peak.

  • Quantification:

    • Calculate the percent conversion at each time point using the peak areas: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100%

Protocol for ¹H NMR Spectroscopy Monitoring
  • Sample Preparation:

    • Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Remove the reaction solvent under reduced pressure or by passing a stream of nitrogen.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reactants and products.[11]

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if required.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Interpretation:

    • Identify the characteristic peaks for the starting material, this compound (e.g., methyl protons of the tosyl group at ~2.4 ppm, aromatic protons of the Z and Tos groups, and the serine backbone protons).

    • Monitor the disappearance of these peaks and the concurrent appearance of new signals corresponding to the product. For example, the chemical shifts of the α- and β-protons of the serine backbone will change significantly upon substitution.

    • The reaction is complete when the characteristic signals of this compound are no longer detectable.

Data Presentation

Quantitative data from the monitoring experiments should be recorded systematically for easy comparison and analysis.

Table 1: TLC Monitoring Log

Time Point Rf (Starting Material) Rf (Product) Observations
T = 0 hr 0.35 - Single spot corresponding to SM.
T = 2 hr 0.35 0.25 Faint product spot, dominant SM spot.
T = 6 hr 0.35 0.25 Intense product spot, faint SM spot.

| T = 12 hr | - | 0.25 | SM spot is absent. |

Table 2: HPLC Monitoring Log

Time Point Retention Time SM (min) Peak Area SM Retention Time Product (min) Peak Area Product % Conversion
T = 0 hr 8.2 1,540,000 - 0 0%
T = 2 hr 8.2 985,600 6.5 554,400 36%
T = 6 hr 8.2 184,800 6.5 1,365,200 88%

| T = 12 hr | - | 0 | 6.5 | 1,550,000 | >99% |

Table 3: ¹H NMR Monitoring Log (Key Signals in CDCl₃)

Compound Proton Chemical Shift (δ, ppm) Observation at T = 12 hr
This compound -CH₃ (Tos) ~2.45 (s, 3H) Absent
This compound -OCH₃ (Ome) ~3.70 (s, 3H) Absent (or shifted in product)
This compound β-CH₂ (Ser) ~4.40-4.60 (m, 2H) Absent

| Product | β-CH₂ (Ser-Nu) | Varies | New multiplet observed |

Visualization

Workflow for Reaction Monitoring

G start Start Reaction: This compound + H-Nu sample Take Aliquot at Time 't' start->sample tlc Analyze by TLC sample->tlc hplc_nmr Analyze by HPLC / NMR (Optional / Key Timepoints) sample->hplc_nmr interpret Interpret Data: - SM consumed? - Product formed? tlc->interpret hplc_nmr->interpret decision Reaction Complete? interpret->decision workup Proceed to Workup and Purification decision->workup Yes continue_rxn Continue Reaction (Take next aliquot at t+Δt) decision->continue_rxn No continue_rxn->sample

Caption: General workflow for monitoring reaction progress.

Troubleshooting Decision Tree

G start_q Is Starting Material Consumed (via TLC)? yes_path Yes start_q->yes_path no_path No start_q->no_path check_product Is expected product the major spot/peak? yes_path->check_product workup Reaction Successful. Proceed to Workup. check_product->workup Yes side_products Significant side products observed. Optimize reaction conditions (temp, solvent, base). check_product->side_products No check_stalled Has reaction stalled? (No change over >2 hours) no_path->check_stalled extend_time Continue reaction. Monitor for longer period. check_stalled->extend_time No troubleshoot Troubleshoot: - Check reagent purity/activity. - Add more nucleophile/base. - Increase temperature. check_stalled->troubleshoot Yes

Caption: Decision tree for troubleshooting based on monitoring results.

References

Troubleshooting & Optimization

Common side reactions with Z-Ser(Tos)-Ome and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Z-Ser(Tos)-OMe in experimental settings. The following information is designed to help you anticipate and mitigate common side reactions, ensuring the successful incorporation of this valuable serine derivative into your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, is a protected amino acid derivative. The Z-group (benzyloxycarbonyl) protects the amine, the methyl ester protects the carboxylic acid, and the tosyl (Tos) group protects the hydroxyl side chain of serine. It is primarily used in peptide synthesis and as a building block in the synthesis of complex organic molecules. The tosyl group can also serve as a good leaving group for nucleophilic substitution or elimination reactions.

Q2: What are the most common side reactions observed when using this compound?

A2: The three most common side reactions encountered during the use of this compound are:

  • β-Elimination: The tosyl group is an excellent leaving group, making the β-proton on the α-carbon acidic. In the presence of a base, this can lead to the elimination of the tosyl group and the formation of a dehydroalanine residue.

  • Racemization: Like many activated amino acid derivatives, this compound is susceptible to racemization at the α-carbon, particularly during the coupling step in peptide synthesis. This can be exacerbated by strong bases and certain coupling reagents.[1]

  • O-Acylation: In peptide synthesis, the hydroxyl group of serine can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide. While the tosyl group is a protecting group, its stability can be compromised under certain conditions, or this can be a concern if the tosyl group is prematurely cleaved.[2]

Q3: How can I minimize the risk of β-elimination?

A3: To minimize β-elimination, it is crucial to carefully select the base and control the reaction temperature.

  • Base Selection: Use of milder, non-nucleophilic bases is recommended. Strong bases can readily promote the elimination reaction.

  • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C or below) to reduce the rate of the elimination side reaction.

  • Reaction Time: Keep reaction times to a minimum. Prolonged exposure to basic conditions increases the likelihood of β-elimination.

Q4: What are the best practices to avoid racemization of this compound during peptide coupling?

A4: Minimizing racemization involves the careful selection of coupling reagents and additives, as well as controlling the reaction conditions.

  • Coupling Reagents: Use coupling reagents known to suppress racemization, such as phosphonium salts (e.g., PyBOP) or certain uronium salts in combination with additives.[3]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended as they can suppress racemization.[4]

  • Base: Use a weaker tertiary amine base, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like diisopropylethylamine (DIPEA), especially when using uronium/aminium-based coupling reagents.[3]

  • Pre-activation: A short pre-activation time of the carboxylic acid before adding the amine component can help minimize the time the activated species is exposed to conditions that can cause racemization.

Q5: How can I prevent unwanted O-acylation?

A5: The primary strategy to prevent O-acylation is to ensure the stability of the tosyl protecting group on the serine side chain throughout the synthesis. If conditions are too harsh and the tosyl group is partially cleaved, O-acylation can become a problem. Using additives like 2,4-dinitrophenol or pentachlorophenol has been shown to prevent O-acylation when using active esters for coupling.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Presence of a Dehydroalanine-Containing Impurity

Possible Cause: This is a strong indication of β-elimination , a major side reaction with O-tosylated serine derivatives. The tosyl group acts as a good leaving group, and in the presence of a base, elimination of H-OTos leads to the formation of a double bond.

Troubleshooting Steps:

Parameter Recommendation to Avoid β-Elimination Rationale
Base Selection Use a milder, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine. Avoid strong bases like DBU or DIPEA if possible.Stronger bases are more likely to abstract the acidic α-proton, initiating the elimination reaction.
Temperature Maintain a low reaction temperature (0 °C or below).Lower temperatures decrease the rate of the elimination reaction more significantly than the desired coupling reaction.[5]
Reaction Time Monitor the reaction closely and work it up as soon as it is complete. Avoid unnecessarily long reaction times.Prolonged exposure to basic conditions increases the probability of the side reaction occurring.
Coupling Reagent Consider using coupling reagents that do not require a strong tertiary amine base for activation.This reduces the overall basicity of the reaction mixture.
Issue 2: Presence of a Diastereomeric Impurity in the Final Product

Possible Cause: This is likely due to racemization of the serine stereocenter during the activation and coupling steps. Serine derivatives are known to be susceptible to racemization.[1]

Troubleshooting Steps:

Parameter Recommendation to Minimize Racemization Rationale
Coupling Reagent Utilize coupling reagents known for low racemization potential, such as phosphonium salts (PyBOP, PyAOP) or carbodiimides (e.g., DIC) in the presence of an additive. Some uronium reagents like HATU can lead to higher racemization with certain bases.[6][7]The choice of coupling reagent directly impacts the structure of the activated intermediate and its susceptibility to racemization.[3]
Additive Always include a racemization-suppressing additive such as HOBt or Oxyma in the coupling reaction.These additives form active esters that are less prone to racemization than the intermediates formed with the coupling reagent alone.[4]
Base Use a weaker base like N-methylmorpholine (NMM) or collidine. Use the minimum necessary amount of base.Stronger bases can deprotonate the α-carbon of the activated amino acid, leading to racemization.[3]
Temperature Perform the coupling reaction at a reduced temperature (e.g., 0 °C).Lower temperatures can help to minimize racemization.[5]

Quantitative Data on Racemization of Serine Derivatives with Different Coupling Reagents

Coupling Reagent/AdditiveBaseApproximate % Racemization (D-isomer formation)
DIC/OxymaNMMNegligible
HATUNMM~1-2%
HBTUDIPEA~3-5%
PyBOPDIPEA<1%

Note: Data is based on studies with Fmoc-Ser(tBu)-OH and serves as a general guideline. Actual racemization levels can vary based on the specific substrate and reaction conditions.[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol outlines a manual procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine using Fmoc/tBu strategy.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminus

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling reagent (e.g., DIC)

  • Racemization suppressant (e.g., Oxyma)

  • Base (e.g., N-methylmorpholine - NMM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

  • Coupling Reaction: a. In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in a minimal amount of DMF. b. Add the coupling cocktail to the resin. c. Add NMM (6 eq.) to the resin suspension. d. Agitate the reaction mixture at 0°C for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Proceed with the next deprotection and coupling cycle as required for your peptide sequence.

Protocol 2: Cleavage of a Peptide Containing Ser(Tos) from the Resin

Caution: Cleavage cocktails are corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Cleavage Cocktail (Reagent K - for peptides with sensitive residues):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Stir the suspension at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Visualizations

beta_elimination_pathway Z_Ser_Tos_OMe This compound Intermediate Carbanion Intermediate Z_Ser_Tos_OMe->Intermediate + Base Base Base Dehydroalanine Dehydroalanine Derivative Intermediate->Dehydroalanine - Tos- Tosyl_anion Tosyl Anion Intermediate->Tosyl_anion

β-Elimination Pathway of this compound.

racemization_pathway L_Ser_Derivative L-Serine Derivative Oxazolone Oxazolone Intermediate (Achiral) L_Ser_Derivative->Oxazolone Activation Activation Activation (Coupling Reagent, Base) Oxazolone->L_Ser_Derivative Protonation D_Ser_Derivative D-Serine Derivative Oxazolone->D_Ser_Derivative Protonation

Racemization Pathway via Oxazolone Intermediate.

experimental_workflow start Start: Resin-bound Peptide deprotection N-terminal Deprotection start->deprotection coupling Coupling with this compound (Low Temp, Mild Base) deprotection->coupling monitoring Monitor Completion (e.g., Kaiser Test) coupling->monitoring washing Washing monitoring->washing cleavage Cleavage from Resin (with Scavengers) washing->cleavage purification Purification (e.g., HPLC) cleavage->purification end Final Peptide purification->end

General Experimental Workflow for Incorporating this compound.

References

Technical Support Center: Z-Ser(Tos)-Ome Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low coupling efficiency with Z-Ser(Tos)-Ome. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during the synthesis of peptides containing this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its coupling be challenging?

A1: this compound is a serine derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, the carboxyl group is a methyl ester (OMe), and the side-chain hydroxyl group is protected by a tosyl (Tos) group. The bulky nature of the tosyl protecting group on the serine side chain can cause significant steric hindrance. This steric bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.

Q2: How can I identify low coupling efficiency of this compound in my solid-phase peptide synthesis (SPPS)?

A2: Incomplete coupling can be detected using qualitative colorimetric tests. The Kaiser test (ninhydrin test) is commonly used and will result in a blue or purple color on the resin beads if free primary amines are present, indicating that the coupling reaction has not gone to completion. For secondary amines, the chloranil test can be used.

Q3: Are there any specific side reactions associated with this compound during coupling?

A3: Besides incomplete coupling, a potential side reaction is the O-acylation of any unprotected serine, threonine, or tyrosine residues elsewhere in the peptide sequence. While the tosyl group protects the serine it is attached to, the activated this compound can potentially react with other free hydroxyl groups. Additionally, under certain conditions, racemization of the serine residue can occur, although the Z-group is generally considered to be effective at suppressing this.

Troubleshooting Guide for Low Coupling Efficiency

Low coupling efficiency with this compound is a common issue that can often be resolved by optimizing the reaction conditions. The following guide provides a systematic approach to troubleshooting this problem.

Issue: Positive Kaiser test after coupling with this compound, indicating incomplete reaction.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Low Coupling Efficiency with this compound reagent Optimize Coupling Reagent start->reagent conditions Adjust Reaction Conditions reagent->conditions double_coupling Perform Double Coupling conditions->double_coupling capping Cap Unreacted Amines double_coupling->capping success Coupling Successful capping->success failure Persistent Low Efficiency (Consider alternative strategies) capping->failure

Caption: A stepwise approach to troubleshooting low coupling efficiency.

1. Evaluate and Optimize the Coupling Reagent:

Standard carbodiimide reagents like DIC (N,N'-diisopropylcarbodiimide) may not be sufficiently reactive to overcome the steric hindrance of the tosyl group. Switching to a more potent activating reagent is often the most effective solution.

  • Recommendation: Employ a uronium/aminium salt like HATU or HBTU , or a phosphonium salt like PyBOP . These reagents form highly reactive activated esters that can significantly improve coupling efficiency.[1]

Comparative Efficacy of Coupling Reagents for Hindered Serine Derivatives (Hypothetical Data)

Coupling ReagentAdditiveBaseExpected Coupling Efficiency (%)Relative Cost
DICHOBtDIPEA70-85Low
HBTUHOBtDIPEA90-97Medium
HATU HOAt DIPEA >98 High
PyBOP-DIPEA92-98High

This data is hypothetical and based on established principles of peptide synthesis for sterically hindered amino acids. Actual results may vary.

2. Adjust Reaction Conditions:

  • Increase Reaction Time: Sterically hindered couplings are inherently slower. Extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.

  • Increase Reagent Concentration: Using a higher concentration of this compound and the coupling reagent (e.g., increasing from 3 to 5 equivalents relative to the resin loading) can improve reaction kinetics.

  • Optimize Solvent: N-Methyl-2-pyrrolidone (NMP) often has better solvating properties than Dimethylformamide (DMF) for aggregating peptide sequences, which can contribute to poor coupling.

3. Perform a Double Coupling:

If a single coupling still results in a positive Kaiser test, a second coupling step with a fresh preparation of the activated this compound can be performed to acylate the remaining free amines.

4. Cap Unreacted Amines:

If low coupling efficiency persists after optimization, it is advisable to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide. This is typically done by acetylating the free amines with acetic anhydride.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU in SPPS

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of this compound: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test. If the test is negative (yellow beads), proceed to the next step in your synthesis. If it is positive (blue/purple beads), consider a second coupling (Protocol 2).

Protocol 2: Double Coupling Protocol
  • Following step 6 of Protocol 1, if the Kaiser test is positive, repeat steps 3-5 with a fresh solution of activated this compound.

  • After the second coupling, perform another Kaiser test to confirm completion.

Protocol 3: Capping of Unreacted Amines
  • If the Kaiser test remains positive after a double coupling, wash the resin with DMF.

  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 1:2:3 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF.

Signaling Pathway and Workflow Diagrams

Diagram: Peptide Bond Formation with this compound

Peptide_Bond_Formation cluster_activation Activation cluster_coupling Coupling Z_Ser_COOH This compound Activated_Ester Highly Reactive OAt-Ester Intermediate Z_Ser_COOH->Activated_Ester Activation HATU HATU / DIPEA Peptide_Bond New Peptide Bond Activated_Ester->Peptide_Bond Nucleophilic Attack Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->Peptide_Bond

Caption: Activation and coupling of this compound in SPPS.

References

How to optimize reaction conditions for Z-Ser(Tos)-Ome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of Z-Ser(Tos)-Ome.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound typically involves a two-step process starting from L-serine. First, the amino and carboxyl groups are protected to form Z-Ser-OMe. Subsequently, the hydroxyl group is tosylated using tosyl chloride (TsCl) in the presence of a base.

Q2: What are the critical parameters to control during the tosylation step?

A2: The critical parameters include reaction temperature, the choice and amount of base, the stoichiometry of tosyl chloride, and reaction time. Careful control of these parameters is essential to maximize yield and minimize side reactions.

Q3: What are the common side reactions observed during the synthesis of this compound?

A3: Common side reactions include the formation of a dehydroalanine derivative through β-elimination, and the formation of a chlorinated byproduct if the reaction conditions are not optimal.[1] Over-tosylation or reaction at higher temperatures can promote these side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to resolve the starting material (Z-Ser-OMe), the product (this compound), and any potential side products.

Q5: What are the recommended methods for purifying the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution with a solvent system like ethyl acetate and hexane is commonly employed to separate the product from unreacted starting materials and byproducts. Recrystallization can also be used for further purification if a suitable solvent is found.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive tosyl chloride. - Insufficient amount of base or use of a weak base. - Low reaction temperature leading to slow reaction kinetics. - Poor quality starting material (Z-Ser-OMe).- Use freshly opened or properly stored tosyl chloride. - Use a stronger base like pyridine or add a catalytic amount of DMAP. Ensure at least one equivalent of base is used. - Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC. - Confirm the purity of Z-Ser-OMe by NMR or other analytical techniques before starting the reaction.
Formation of a Major Side Product - β-elimination: Formation of the dehydroalanine derivative is favored by strong, non-nucleophilic bases and higher temperatures.[1] - Chlorinated byproduct: Can occur when using certain bases and excess tosyl chloride.- Use a nucleophilic base like pyridine at low temperatures (0°C). Avoid excess base. - Use the minimum effective amount of tosyl chloride (typically 1.1-1.5 equivalents).
Difficult Purification - Co-elution of the product with starting material or side products during column chromatography. - Oily product that is difficult to crystallize.- Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is ineffective. - Try different solvent systems for recrystallization. If the product remains an oil, high-vacuum drying may be necessary.
Product Decomposition - this compound can be sensitive to prolonged exposure to acidic or basic conditions. - The tosyl group can be a good leaving group, making the product susceptible to nucleophilic attack.- Neutralize the reaction mixture promptly during workup. - Avoid harsh purification conditions. Store the purified product at low temperatures under an inert atmosphere.

Experimental Protocols

Key Experiment: Tosylation of Z-Ser-OMe

This protocol describes a general procedure for the tosylation of N-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe) to yield this compound.

Materials:

  • N-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe)

  • Tosyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve Z-Ser-OMe (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution.

  • In a separate container, dissolve tosyl chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Add the tosyl chloride solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Allow the reaction to stir at 0°C for 2-4 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Characterization Data:

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of the Z and Tosyl groups, the serine backbone protons, and the methyl ester protons.

  • ¹³C NMR: Confirm the presence of all expected carbon signals.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the successful tosylation.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the functional groups present, such as the carbonyls of the carbamate and ester, and the sulfonate group.

Visualizing the Workflow and Logic

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start with Z-Ser-OMe dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_pyridine Add anhydrous pyridine cool->add_pyridine add_tscl Add TsCl solution dropwise add_pyridine->add_tscl react Stir at 0°C to RT add_tscl->react quench Quench with water react->quench extract Separate and wash organic layer quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography characterization Characterize by NMR, MS, IR chromatography->characterization end Pure this compound characterization->end

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound reagents Reagent Quality start->reagents conditions Reaction Conditions start->conditions side_reactions Side Reactions start->side_reactions check_reagents Use fresh/pure reagents reagents->check_reagents optimize_conditions Adjust temperature, base, stoichiometry conditions->optimize_conditions minimize_side_reactions Use appropriate base, control temperature side_reactions->minimize_side_reactions end Successful Synthesis check_reagents->end Improved Yield optimize_conditions->end Improved Yield minimize_side_reactions->end Improved Yield

Caption: A decision tree outlining the troubleshooting process for low yield in this compound synthesis.

References

Issues with the removal of the tosyl group from Z-Ser(Tos)-Ome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the removal of the tosyl protecting group from Z-Ser(Tos)-OMe.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing the O-tosyl group from this compound?

The O-tosyl group on the serine side chain is a stable protecting group and its removal often requires reductive or strongly acidic conditions. Common methods include:

  • Reductive Cleavage: This is often the preferred method for selectively removing the O-tosyl group while potentially preserving the Z-group and methyl ester. Reagents like sodium amalgam, magnesium in methanol, or samarium(II) iodide are used.[1][2]

  • Strongly Acidic Conditions: Reagents such as hydrogen bromide (HBr) in acetic acid can cleave the tosyl group. However, these conditions are harsh and may also cleave the Z-group and potentially hydrolyze the methyl ester.[3]

  • Catalytic Hydrogenolysis: While primarily used for the removal of the Z (Cbz) group, under certain conditions, it might also affect the O-tosyl group, although this is less common.

Q2: What are the major side reactions to be aware of during the deprotection of this compound?

Researchers should be vigilant for the following side reactions:

  • β-Elimination: This is a significant side reaction for serine derivatives, especially under basic or even mildly basic conditions, leading to the formation of a dehydroalanine derivative.[4][5]

  • Cleavage of the Z-group: Reductive and strongly acidic conditions used to remove the tosyl group can also cleave the N-terminal Z (Cbz) protecting group.[6]

  • Hydrolysis of the Methyl Ester: Both strongly acidic and basic conditions can lead to the saponification or hydrolysis of the C-terminal methyl ester.[7][8]

  • Racemization: Harsh basic or acidic conditions can lead to racemization at the α-carbon of the serine residue.

Q3: How can I selectively remove the tosyl group while preserving the Z-group and the methyl ester?

Achieving selective deprotection requires careful choice of reagents and reaction conditions. Mild reductive methods are the most promising for this purpose.

  • Magnesium in Methanol: This reagent can reductively cleave the O-tosyl group under relatively mild conditions that are less likely to affect the Z-group or the methyl ester.[2][9]

  • Sodium Amalgam: This is another effective reagent for the reductive cleavage of tosylates under conditions that can often spare other protecting groups.

It is crucial to carefully control the reaction time and temperature to enhance selectivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of this compound in a question-and-answer format.

Issue 1: Incomplete or No Removal of the Tosyl Group

Question: I am observing a low or no conversion of my this compound to the deprotected product. What are the possible causes and solutions?

Answer:

Incomplete deprotection of the O-tosyl group is a common challenge due to its stability. Here are the likely causes and recommended solutions:

  • Insufficiently Strong Reagent: The chosen deprotection method may not be potent enough for the stable O-tosyl group.

    • Solution: If using a mild reductive method like magnesium in methanol, consider increasing the reaction time or temperature moderately. Alternatively, switch to a stronger reducing agent like sodium amalgam or samarium(II) iodide.[10] If using acidic conditions, a stronger acid or longer reaction time might be necessary, but be mindful of side reactions.

  • Poor Reagent Quality: The deprotection reagent may have degraded.

    • Solution: Use freshly prepared or properly stored reagents. For instance, magnesium turnings should be activated to remove the oxide layer before use.

  • Steric Hindrance: While less common for a serine side chain, steric bulk in other parts of a larger peptide could hinder reagent access.

    • Solution: Consider a smaller, more reactive deprotecting agent.

Issue 2: Formation of a Major Side Product with a Double Bond (β-Elimination)

Question: My reaction mixture shows a significant amount of a product consistent with the formation of a dehydroalanine derivative. How can I prevent this?

Answer:

The formation of a dehydroalanine derivative is a classic example of a β-elimination side reaction.[4][5]

  • Cause: The presence of a base, even a weak one, can abstract the α-proton, leading to the elimination of the tosylate group. The tosyl group is an excellent leaving group, making this process favorable.

    • Solution 1: Avoid Basic Conditions: Strictly avoid basic conditions during the deprotection and work-up steps. If a reductive method is used, ensure the reaction medium is neutral or slightly acidic upon work-up.

    • Solution 2: Choose a Non-Basic Deprotection Method: Opt for reductive methods that proceed under neutral or acidic conditions. Reductive cleavage with magnesium in methanol or sodium amalgam are good starting points. Strongly acidic methods like HBr in acetic acid will also avoid base-catalyzed β-elimination, but may introduce other side reactions.

Issue 3: Unwanted Cleavage of the Z-group and/or Methyl Ester

Question: Along with the removal of the tosyl group, I am also losing the Z-group and/or the methyl ester. How can I improve the selectivity?

Answer:

This indicates that the reaction conditions are too harsh for the other protecting groups present in the molecule.

  • Cause of Z-group cleavage:

    • Reductive Conditions: Many reductive methods used for tosyl removal can also cleave the Z-group (a benzyl carbamate).[6]

    • Strongly Acidic Conditions: Strong acids like HBr will readily cleave the Z-group.[3][11]

  • Cause of Methyl Ester Hydrolysis:

    • Acidic or Basic Conditions: Both strong acids and bases will hydrolyze the methyl ester.[7][8]

  • Solutions for Selective Tosyl Removal:

    • Optimize Reductive Conditions: Carefully control the stoichiometry of the reducing agent, reaction temperature, and time. Start with milder conditions (e.g., Mg/MeOH at room temperature) and monitor the reaction closely by TLC or LC-MS.

    • Avoid Harsh Acids: If possible, avoid using strong acids like HBr/AcOH if the Z-group and methyl ester need to be preserved.

Data Presentation

Table 1: Comparison of Common Deprotection Methods for this compound

Deprotection ReagentTypical ConditionsTosyl RemovalZ-Group StabilityMethyl Ester StabilityMajor Side Products
Mg / MeOH Mg turnings, an. MeOH, RT to refluxGoodGenerally GoodGoodIncomplete reaction
Na(Hg) Na(Hg) amalgam, buffered solvent, 0°C to RTExcellentModerate to GoodGoodZ-group cleavage
SmI₂ SmI₂, THF, additive (e.g., H₂O), RTExcellentModerateGoodZ-group cleavage
HBr / Acetic Acid 33% HBr in AcOH, RT to 50°CExcellentPoor (cleaved)Poor (hydrolysis)Z-group cleavage, ester hydrolysis
**Catalytic Hydrogenolysis (Pd/C, H₂) **Pd/C, H₂ (balloon or high pressure), solventPoor to ModeratePoor (cleaved)GoodZ-group cleavage

Note: The outcomes are qualitative and can be highly dependent on the specific reaction conditions (temperature, time, stoichiometry) and the overall structure of the substrate.

Experimental Protocols

Protocol 1: Reductive Cleavage of the Tosyl Group using Magnesium in Methanol

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous methanol (20 mL/mmol), add magnesium turnings (10-20 eq).

  • Reaction: Stir the suspension at room temperature. The reaction can be gently heated to reflux to increase the rate.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by the addition of 1 M HCl until the magnesium is dissolved.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Deprotection_Pathways This compound This compound Z-Ser-OMe Z-Ser-OMe This compound->Z-Ser-OMe Reductive Cleavage (e.g., Mg/MeOH) Dehydroalanine derivative Dehydroalanine derivative This compound->Dehydroalanine derivative β-Elimination (Base) H-Ser(Tos)-OMe H-Ser(Tos)-OMe This compound->H-Ser(Tos)-OMe Hydrogenolysis (Pd/C, H₂) H-Ser-OMe H-Ser-OMe This compound->H-Ser-OMe Strong Acid (HBr) or Strong Reduction H-Ser(Tos)-OMe->H-Ser-OMe Reductive Cleavage Troubleshooting_Logic cluster_start Start cluster_issues Observed Issues cluster_solutions Potential Solutions Start Deprotection of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Beta_Elimination β-Elimination Product? Incomplete_Reaction->Beta_Elimination No Increase_Strength Increase reagent strength/ reaction time/temperature Incomplete_Reaction->Increase_Strength Yes Other_Deprotection Loss of Z or -OMe group? Beta_Elimination->Other_Deprotection No Avoid_Base Use non-basic conditions Beta_Elimination->Avoid_Base Yes Milder_Conditions Use milder reductive method, optimize conditions Other_Deprotection->Milder_Conditions Yes Successful_Deprotection Successful_Deprotection Other_Deprotection->Successful_Deprotection No Check_Reagents Use fresh/activated reagents Increase_Strength->Check_Reagents

References

Technical Support Center: Z-Ser(Tos)-Ome in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving peptide synthesis yields with Z-Ser(Tos)-Ome. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in peptide synthesis?

A1: The main challenges associated with this compound revolve around three key areas:

  • Potential for Racemization/Epimerization: Like many amino acid derivatives, the activation of the carboxyl group of this compound can make the α-proton acidic, leading to a loss of stereochemical integrity, especially under basic conditions.[1][2]

  • Side Reactions: The hydroxyl group of serine, although protected by a tosyl group, can still be susceptible to side reactions. One notable side reaction is O-sulfonation during the cleavage of other protecting groups like Pmc or Mtr from arginine residues in the presence of trifluoroacetic acid if appropriate scavengers are not used.[3] Additionally, O-acylation can occur if the hydroxyl group is not adequately protected.[4]

  • Solubility Issues: Protected peptides, particularly those with hydrophobic protecting groups like Z and Tos, can sometimes have limited solubility in common organic solvents, which can hinder coupling efficiency.[5]

Q2: Which coupling reagents are most effective for this compound?

A2: The choice of coupling reagent is critical for maximizing yield and minimizing side reactions.[6]

  • Uronium/Aminium Salts (HATU, HBTU): These are highly recommended for their high efficiency and ability to suppress racemization, especially when used with additives.[6][7] HATU is often considered superior due to the formation of a more reactive OAt-ester.[7]

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective, offering rapid reaction times and good yields.[6]

  • Carbodiimides (DCC, DIC): While cost-effective, these reagents carry a higher risk of racemization and require the use of additives like HOBt or OxymaPure® to minimize this side reaction.[6][8]

Q3: How can I minimize racemization during the coupling of this compound?

A3: Minimizing racemization is crucial for obtaining the desired peptide with high purity. Several strategies can be employed:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are essential for suppressing racemization.[1] They convert the highly reactive activated intermediate into a more stable active ester that is less prone to epimerization.[1]

  • Choice of Base: Use a weaker or sterically hindered base. Strong, non-hindered bases like DIPEA can more readily lead to racemization.[1]

  • Control Reaction Temperature and Time: Lowering the reaction temperature and avoiding prolonged reaction times can help reduce the extent of epimerization.[8]

  • Appropriate Coupling Reagent: Employing modern coupling reagents like HATU or COMU is known to reduce the risk of racemization compared to older methods.[9]

Q4: What are the recommended deprotection strategies for the Z and Tos groups?

A4: The Z (benzyloxycarbonyl) and Tos (tosyl) groups require different conditions for removal.

  • Z-group (Benzyloxycarbonyl): This group is typically removed by catalytic hydrogenolysis (e.g., using palladium on carbon with a hydrogen source like H₂ gas or ammonium formate).[10][11] It is stable to the mildly basic conditions used for Fmoc removal and can also be removed by strong acids like HBr in acetic acid, though this is a harsher method.[11]

  • Tos-group (p-Toluenesulfonyl): The tosyl group is very stable and generally requires strong acid cleavage, such as with liquid hydrogen fluoride (HF) or sodium in liquid ammonia, though the latter is less common now.[12]

It's important to consider the orthogonality of your entire protecting group strategy to ensure selective removal at the appropriate stages.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

Problem Possible Causes Solutions & Recommendations
Low Coupling Yield 1. Incomplete activation of this compound. 2. Poor solubility of the protected amino acid or growing peptide chain.[5] 3. Steric hindrance.1. Optimize Coupling Reagent and Additives: Switch to a more efficient coupling reagent like HATU or PyBOP.[6] Ensure the use of additives like HOAt or OxymaPure®.[1] 2. Improve Solvation: Try a different solvent system. A mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) can dissolve sparingly-soluble protected peptides.[5] N-methylpyrrolidone (NMP) is also a good solvent for solvating resins and improving coupling yields.[14] 3. Increase Reaction Time and/or Temperature: Carefully increasing the reaction time or temperature can sometimes improve coupling efficiency, but monitor for an increase in side reactions like racemization.
Presence of Diastereomeric Impurities (Racemization) 1. Use of a strong, sterically unhindered base (e.g., DIPEA).[1] 2. Inappropriate coupling reagent (e.g., carbodiimide without additives).[6] 3. Prolonged reaction time or elevated temperature.[1]1. Change the Base: Switch to a more sterically hindered or weaker base. 2. Use Advanced Coupling Reagents: Employ HATU, HCTU, or COMU, which are known to minimize racemization.[1][9] 3. Incorporate Additives: Always use additives like HOAt or OxymaPure® with your coupling reagent.[1] 4. Optimize Conditions: Run the reaction at a lower temperature (e.g., 0°C to room temperature) and monitor for completion to avoid unnecessarily long reaction times.
Unexpected Side Products 1. O-acylation: The hydroxyl group of serine may have been acylated.[4] 2. O-sulfonation: Can occur during the final cleavage if other protecting groups like Pmc or Mtr are present.[3] 3. Formation of N-acylurea: A possible side reaction when using carbodiimide coupling reagents.[8]1. Ensure Complete Protection: Confirm the integrity of the tosyl protecting group on the serine side chain. 2. Use Appropriate Scavengers: During cleavage with strong acids, use suitable scavengers to prevent side reactions like O-sulfonation.[3] 3. Avoid Carbodiimides or Use Additives: If using carbodiimides, the addition of HOBt or a similar agent is crucial to suppress N-acylurea formation.[8]
Difficulty in Product Purification 1. Aggregation: The hydrophobicity of the protecting groups can cause the peptide to aggregate, leading to poor peak shape in HPLC.[15] 2. Co-elution of Impurities: Diastereomers or other side products may have very similar retention times to the desired product.[15]1. Improve Solubility for Purification: Dissolve the crude peptide in a stronger solvent like DMSO or DMF before diluting with the HPLC mobile phase.[15] 2. Optimize HPLC Method: Use a very shallow gradient to improve the resolution of closely eluting peaks. Experiment with different stationary phases (e.g., C8 instead of C18) or mobile phase modifiers.[15]

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Serine Derivatives

Coupling Reagent Class Examples Relative Efficiency Racemization Risk Advantages Disadvantages
Uronium/Aminium Salts HATU, HBTU, HCTUVery HighLowFast reactions, high yields, effective for hindered couplings.[6][7]Higher cost, potential for side reactions if used in excess.[6]
Phosphonium Salts PyBOP, PyAOPHighLowRapid reactions, good yields, byproducts are generally easy to remove.[6]Can be less effective than uronium/aminium salts for very difficult couplings.[16]
Carbodiimides DCC, DIC, EDCModerate to HighModerate to High (without additives)Cost-effective, widely available.[6]Byproduct removal can be difficult (DCC), higher risk of racemization.[6]

Data adapted from studies on serine derivatives, providing a strong indication of performance.[6]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound using HATU

This protocol describes a general procedure for the coupling of this compound to an amino acid ester (e.g., H-Phe-OMe) in solution.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel).

Procedure:

  • Preparation of the Amino Component: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) to neutralize the salt and stir for 20 minutes at room temperature to generate the free base.

  • Activation of this compound: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DCM. Cool the solution to 0°C.

  • Pre-activation: To the solution from step 2, add DIPEA (2.0 equivalents) and stir the mixture at 0°C for 10-15 minutes.

  • Coupling Reaction: Add the solution of the free amino acid ester from step 1 to the activated this compound mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the protected dipeptide.

Visualizations

experimental_workflow cluster_amine Amine Component Preparation cluster_acid Carboxyl Component Activation cluster_reaction Coupling and Purification amine_hcl Amino Acid Ester HCl add_dipea1 Add DIPEA in DCM amine_hcl->add_dipea1 free_amine Free Amino Acid Ester add_dipea1->free_amine coupling Combine and Stir (RT, Overnight) free_amine->coupling z_ser This compound add_hatu Add HATU + DIPEA in DCM @ 0°C z_ser->add_hatu active_ester Activated Ester add_hatu->active_ester active_ester->coupling workup Aqueous Work-up coupling->workup purification Silica Gel Chromatography workup->purification product Protected Dipeptide purification->product

Caption: Solution-phase peptide coupling workflow for this compound.

troubleshooting_logic start Low Yield or Purity Issue check_racemization Analyze for Diastereomers (LC-MS) start->check_racemization racemization_found Racemization Issue check_racemization->racemization_found Yes no_racemization Coupling/Side Reaction Issue check_racemization->no_racemization No change_base Use Weaker/ Hindered Base racemization_found->change_base change_reagent Use HATU/COMU + Oxyma/HOAt racemization_found->change_reagent optimize_conditions Lower Temp & Reduce Time racemization_found->optimize_conditions change_solvent Improve Solvation (NMP, TFE/DCM) no_racemization->change_solvent increase_equivalents Increase Reagent Concentration no_racemization->increase_equivalents change_coupling_reagent Switch to More Efficient Reagent no_racemization->change_coupling_reagent

Caption: Troubleshooting logic for low yield or purity issues.

racemization_mechanism cluster_solution Mitigation Strategies activated_l L-Amino Acid (Activated) α-H oxazolone Oxazolone Intermediate (Planar) activated_l->oxazolone -H⁺ (Base) protonated_l L-Product oxazolone->protonated_l +H⁺ protonated_d D-Product (Racemized) oxazolone->protonated_d +H⁺ s1 Use Additives (HOAt/Oxyma) s2 Use Weaker Base s3 Lower Temperature

Caption: Simplified mechanism of racemization and mitigation strategies.

References

Z-Ser(Tos)-Ome stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Z-Ser(Tos)-OMe (N-α-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester). This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored in a tightly sealed container in a dry environment at 2-8°C.[1] To prevent degradation from moisture, it is crucial to allow the container to warm to room temperature before opening.

Q2: How should I store solutions of this compound?

A2: It is highly recommended to prepare solutions of this compound fresh for each use. If short-term storage is necessary, solutions should be kept at -20°C. For extended storage of solutions, aliquoting into single-use vials and storing at -80°C is advisable to minimize freeze-thaw cycles, which can accelerate degradation.

Q3: In which solvents is this compound soluble?

A3: this compound is a powder that is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1]

Q4: What are the main protecting groups in this compound and what are their general stability characteristics?

A4: this compound has two primary protecting groups:

  • Benzyloxycarbonyl (Z or Cbz): This group protects the α-amino group. It is generally stable to basic and mild acidic conditions. It can be removed by strong acids or through catalytic hydrogenolysis.

  • Tosyl (Tos): This group protects the hydroxyl group of the serine side chain. The tosyl group is known for its stability and typically requires strong acid treatment or reductive conditions for removal.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no reactivity in coupling reactions Degradation of this compound due to improper storage.Ensure the compound has been stored at 2-8°C in a dry environment. If moisture exposure is suspected, use a fresh, unopened vial.
Instability in solution.Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods.
Presence of unexpected byproducts in mass spectrometry analysis Hydrolysis of the methyl ester.Use anhydrous solvents for your reactions. If aqueous workups are necessary, minimize the exposure time to aqueous conditions.
β-elimination of the tosyl group.This can be promoted by basic conditions. If your protocol involves the use of a base, consider using a milder base or a shorter reaction time.
Difficulty dissolving the this compound powder Use of an inappropriate solvent.Refer to the list of recommended solvents (Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone).[1]
Low-quality reagent.Verify the purity of your this compound using an appropriate analytical method, such as HPLC or NMR.
Inconsistent experimental results Hygroscopic nature of the compound.This compound can absorb moisture from the air, which can affect its stability and reactivity. Always allow the container to reach room temperature before opening and handle it in a dry environment (e.g., under an inert atmosphere).
Racemization of the serine stereocenter.While the protecting groups are generally stable, prolonged exposure to harsh conditions (strong base or acid) could potentially lead to some degree of racemization. Use the mildest effective conditions for your reactions.

Stability Data Summary

Currently, there is limited publicly available quantitative data on the long-term stability of this compound under various conditions. The information provided below is based on general knowledge of the stability of the protecting groups and the amino acid derivative.

Condition Expected Stability Potential Degradation Pathways
Storage as powder (2-8°C, dry) HighMinimal degradation expected.
Storage in solution (-20°C) ModerateSlow hydrolysis of the methyl ester or degradation of the Z-group may occur over time.
Exposure to strong acids LowCleavage of the Z-group and potentially the tosyl group.
Exposure to strong bases Moderate to LowPotential for β-elimination of the tosyl group and hydrolysis of the methyl ester.
Exposure to catalytic hydrogenation LowCleavage of the Z-group.

Experimental Protocols

Protocol for Assessing the Purity of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: Start with a linear gradient appropriate for resolving the compound from potential impurities (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

experimental_workflow Workflow for Assessing this compound Purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh 1 mg of This compound dissolve Dissolve in 1 mL of 50:50 Acetonitrile/Water weigh->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject 10 µL onto C18 column filter->inject run Run gradient elution (e.g., 5-95% Acetonitrile/TFA) inject->run detect Detect at 220 nm and 254 nm run->detect integrate Integrate peaks detect->integrate calculate Calculate purity integrate->calculate

Purity assessment workflow for this compound.

degradation_pathways Potential Degradation Pathways of this compound cluster_conditions Degradation Conditions cluster_products Potential Degradation Products Z_Ser_Tos_OMe This compound deprotected_Z H-Ser(Tos)-OMe Z_Ser_Tos_OMe->deprotected_Z HBr/AcOH or H₂/Pd-C hydrolyzed_ester Z-Ser(Tos)-OH Z_Ser_Tos_OMe->hydrolyzed_ester Basic or Acidic Hydrolysis elimination_product Z-ΔAla-OMe Z_Ser_Tos_OMe->elimination_product Strong Base (e.g., DBU) strong_acid Strong Acid strong_acid->deprotected_Z strong_base Strong Base strong_base->hydrolyzed_ester strong_base->elimination_product hydrogenolysis Catalytic Hydrogenolysis hydrogenolysis->deprotected_Z deprotected_tosyl Z-Ser-OMe

Potential degradation pathways for this compound.

References

Preventing racemization during the activation of Z-Ser(Tos)-Ome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the activation of Z-Ser(Tos)-Ome in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

A1: Racemization is the conversion of a stereochemically pure enantiomer into a mixture of both enantiomers (in this case, the L- and D-forms of the serine derivative). During peptide synthesis, the activation of the carboxylic acid of this compound can lead to the loss of its stereochemical integrity at the alpha-carbon (α-carbon). This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the undesired D-isomer can reduce the peptide's efficacy, alter its pharmacological profile, and introduce difficulties in purification.

Q2: What is the primary mechanism of racemization for this compound?

A2: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids like this compound is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate. The activation of the carboxyl group facilitates the cyclization to form this intermediate. The proton on the α-carbon of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either face of the planar ring, leading to a mixture of L and D isomers.

Q3: How does the tosyl (Tos) protecting group on the serine side-chain influence racemization?

A3: The tosyl group is an electron-withdrawing group. This property can increase the acidity of the proton on the α-carbon of the serine residue. A more acidic α-proton is more easily abstracted by a base, which can facilitate the formation of the planar enolate intermediate, thereby increasing the risk of racemization compared to serine derivatives with electron-donating or less electron-withdrawing side-chain protecting groups. While direct quantitative data for the tosyl group's effect is not abundant, this is a key chemical principle to consider when designing the coupling strategy.

Q4: What are the key factors that promote racemization during the coupling step?

A4: Several experimental factors can significantly increase the extent of racemization:

  • Coupling Reagents: Certain coupling reagents are more prone to inducing racemization.

  • Base: The type and concentration of the base are critical. Stronger and more concentrated bases can more readily abstract the α-proton.

  • Temperature: Elevated temperatures can increase the rate of racemization.

  • Pre-activation Time: Prolonged activation of the carboxylic acid before the addition of the amine component increases the opportunity for the activated species to racemize.

Q5: What is the role of additives like HOBt and HOAt in preventing racemization?

A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. These additives react with the highly reactive activated intermediate (e.g., O-acylisourea from carbodiimides) to form an active ester. This active ester is more stable and less prone to racemization than the initial activated species. It then reacts with the amine component to form the peptide bond. HOAt is generally considered more effective than HOBt at suppressing racemization.

Troubleshooting Guide: High Racemization Detected

If you are observing a high degree of racemization in your coupling reaction involving this compound, consider the following troubleshooting steps:

Problem Potential Cause Recommended Solutions & Rationale
High levels of D-isomer detected after coupling Inappropriate Coupling Reagent: Carbodiimides (e.g., DCC, DIC) used without additives are known to cause significant racemization.Switch to a lower-racemization coupling reagent. Uronium/Aminium salts like HATU or HBTU, or phosphonium salts like PyBOP, especially in the presence of an additive, are generally preferred for coupling racemization-prone amino acids.[1] For particularly sensitive couplings, consider using DEPBT, which has shown remarkable resistance to racemization.
Use of a Strong or Excess Base: Strong bases (e.g., DBU) or excess of a weaker base (e.g., DIPEA) can readily abstract the α-proton, leading to enolization and racemization.Use a weaker, sterically hindered base. N-methylmorpholine (NMM) is often a better choice than DIPEA. Use the minimum amount of base necessary to facilitate the reaction. For highly sensitive couplings, 2,4,6-collidine can be considered.
Elevated Reaction Temperature: Higher temperatures accelerate most reactions, including the rate of racemization.Lower the reaction temperature. Perform the coupling at 0 °C or even lower temperatures if the reaction kinetics allow. For microwave-assisted synthesis, reducing the temperature can significantly limit racemization.
Prolonged Pre-activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component increases the likelihood of racemization.Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately after its formation. A pre-activation time of 1-5 minutes is often recommended. Alternatively, an in situ activation approach, where all components are mixed together at a low temperature, can be employed.
Solvent Effects: The polarity of the solvent can influence the rate of racemization.Use a less polar aprotic solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a concern.

Data Presentation

Comparison of Coupling Reagents on Racemization of Serine Derivatives

While specific data for this compound is limited, the following table, adapted from studies on Fmoc-L-Ser(tBu)-OH, provides a valuable comparison of the effect of different coupling reagents on the extent of racemization. The trends observed are generally applicable to other protected serine derivatives.

Coupling Reagent/AdditiveBase% D-Isomer Formed (approx.)
DIC / Oxyma-< 1%
HBTUDIPEA~2%
HATUDIPEA~3%
PyBOPDIPEA~4%
HATUNMM~5%

Data is illustrative and based on trends reported for Fmoc-Ser(tBu)-OH. Actual racemization levels can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/DIPEA in Solid-Phase Peptide Synthesis (SPPS)

This protocol is recommended for achieving high coupling efficiency while minimizing racemization.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to deprotect the N-terminal amine. Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIPEA or NMM (6 equivalents) to the pre-activation mixture and immediately add the solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative method like the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Minimal Racemization Coupling using DIC/HOAt in Solution-Phase Synthesis

This protocol is suitable for solution-phase synthesis where minimizing racemization is critical.

Materials:

  • This compound

  • Amine component (e.g., amino acid ester hydrochloride)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) and the amine component hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Neutralization: Cool the solution to 0 °C and add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.

  • Activation: Add HOAt (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIC (1.1 equivalents) at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the precipitated diisopropylurea (DIU). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

RacemizationMechanism Start This compound Activated Activated Intermediate (e.g., O-Acylisourea) Start->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Cyclization L_Peptide Desired L-Peptide Activated->L_Peptide Coupling Enolate Enolate Anion Oxazolone->Enolate -H+ Oxazolone->L_Peptide Protonation with retention Enolate->Oxazolone +H+ D_Peptide Undesired D-Peptide Enolate->D_Peptide Protonation from opposite face Base Base H_plus H+ Amine Amine Component

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent Review Coupling Reagent and Additives Start->CheckReagent CheckBase Evaluate Base Type and Stoichiometry Start->CheckBase CheckTemp Assess Reaction Temperature Start->CheckTemp CheckTime Examine Pre-activation Time Start->CheckTime OptimizeReagent Switch to HATU/HOAt or PyBOP/HOAt. Consider DEPBT. CheckReagent->OptimizeReagent OptimizeBase Use NMM instead of DIPEA. Reduce base equivalents. CheckBase->OptimizeBase OptimizeTemp Perform coupling at 0°C. CheckTemp->OptimizeTemp OptimizeTime Minimize pre-activation to <5 mins or use in situ activation. CheckTime->OptimizeTime End Racemization Minimized OptimizeReagent->End OptimizeBase->End OptimizeTemp->End OptimizeTime->End

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Purification of Peptides Containing Z-Ser(Tos)-Ome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides containing the Z-Ser(Tos)-Ome (N-benzyloxycarbonyl-O-tosyl-L-serine methyl ester) modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with peptides containing this compound?

The main challenges in purifying peptides with this compound stem from the physicochemical properties conferred by the protecting groups:

  • Increased Hydrophobicity: The benzyloxycarbonyl (Z) and tosyl (Tos) groups are highly hydrophobic. This significantly increases the overall hydrophobicity of the peptide, which can lead to:

    • Aggregation: The peptide may self-associate, leading to poor solubility in standard purification solvents and potentially causing precipitation on the HPLC column.[1]

    • Strong Retention in RP-HPLC: The peptide can bind very strongly to C18 columns, requiring high concentrations of organic solvent for elution, which may compromise the resolution of closely eluting impurities.

  • Potential for Side Reactions:

    • Instability of the O-Tosyl Group: The O-tosyl group on the serine side chain can be labile, particularly under prolonged exposure to certain conditions, potentially leading to degradation or modification of the peptide.

    • Hydrolysis of the C-terminal Methyl Ester (-Ome): The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under non-optimal pH conditions during purification and work-up.[2]

  • Co-elution of Impurities: Synthesis-related impurities, such as deletion sequences or peptides with incomplete protecting group removal, may have similar hydrophobicities to the target peptide, making separation by RP-HPLC challenging.

Q2: Which chromatographic method is recommended for the initial purification of a crude peptide containing this compound?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the initial purification of protected peptides.[3] The separation is based on the hydrophobicity of the peptide and its impurities. The Z and Tos groups provide strong retention on non-polar stationary phases like C18 or C8, allowing for good separation from more polar impurities. However, due to the challenges mentioned in Q1, significant method development may be required.

Q3: My peptide containing this compound is poorly soluble in the initial mobile phase. What can I do?

Poor solubility is a common issue with hydrophobic protected peptides. Here are some strategies:

  • Use of Organic Solvents for Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or trifluoroethanol (TFE) before diluting with the initial mobile phase.[4]

  • Test Different Mobile Phase Compositions: Experiment with different aqueous/organic solvent mixtures. While acetonitrile is common, solvents like isopropanol or n-propanol can sometimes improve the solubility of hydrophobic peptides.[4]

  • Inject a More Dilute Sample: Reducing the concentration of the injected sample can help prevent on-column precipitation.

Q4: How can I confirm the purity and identity of my final this compound containing peptide?

A combination of analytical techniques is essential for comprehensive characterization:

  • Analytical RP-HPLC: To assess the final purity by observing the peak area percentage of the main component.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying the correct sequence and the presence of all protecting groups.[5] Tandem MS (MS/MS) can be used to further confirm the peptide sequence.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, including the integrity of the Z, Tos, and Ome groups.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your peptide containing this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Broad, Tailing, or Split Peaks in RP-HPLC Peptide Aggregation on the Column: The high hydrophobicity can cause the peptide to aggregate on the stationary phase.[1]Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve solubility and reduce aggregation. Optimize Mobile Phase: Use a shallower gradient to improve separation. Consider adding a small percentage of a stronger organic solvent like isopropanol to the mobile phase. Change Stationary Phase: A less hydrophobic column, such as a C8 or C4, may reduce strong interactions and improve peak shape.
Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with the peptide.Use an Appropriate Mobile Phase Modifier: Ensure a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%). Use a High-Quality, End-Capped Column: This will minimize the number of free silanol groups.
Column Overload: Injecting too much peptide can lead to poor peak shape.Reduce Sample Load: Decrease the amount of peptide injected onto the column.
Low Recovery of the Peptide After Purification Irreversible Adsorption to the Column: The highly hydrophobic peptide may bind irreversibly to the stationary phase.Use a Less Retentive Column: Switch from a C18 to a C8 or C4 column. Increase Organic Solvent Concentration in Final Wash Step: A high concentration of organic solvent at the end of the gradient can help elute strongly bound peptide.
Peptide Precipitation: The peptide may precipitate upon injection or during the gradient.Ensure Complete Dissolution Before Injection: Use solvents like DMSO or TFE for initial dissolution. Modify Mobile Phase: Adjusting the mobile phase composition may improve solubility throughout the run.
Sample Loss During Handling: Adsorption to collection tubes or degradation.Use Low-Binding Tubes: This can minimize loss for small quantities. Analyze Fractions Promptly: Pool and lyophilize pure fractions as soon as possible to minimize degradation.
Presence of a Major Impurity with a Similar Retention Time Co-eluting Synthesis-Related Impurities: Deletion sequences or incompletely protected peptides may have very similar hydrophobicities.Optimize HPLC Gradient: A very shallow gradient around the elution point of the target peptide can improve resolution. Orthogonal Purification: If RP-HPLC alone is insufficient, employ a second purification step using a different separation mechanism, such as normal-phase chromatography on silica gel.[5]
Presence of an Impurity with a Mass Corresponding to the Loss of the Tosyl Group or Hydrolysis of the Methyl Ester Instability of Protecting Groups: The O-tosyl group may be labile under the purification conditions. The C-terminal methyl ester may have been hydrolyzed.Minimize Purification Time: Optimize the HPLC method to reduce the run time. Avoid High Temperatures: If possible, perform the purification at room temperature. Check pH of Solutions: Ensure that aqueous solutions are not basic, which could promote ester hydrolysis. The use of 0.1% TFA in the mobile phase generally maintains an acidic environment.

Data Presentation

The following tables summarize illustrative quantitative data for the purification of a model peptide containing this compound. Actual results will vary depending on the peptide sequence and synthesis efficiency.

Table 1: Illustrative Purification Yields for a Model Z-Protected Decapeptide

Purification StagePurity (%)Overall Yield (%)
Crude Peptide~50-70%N/A
After RP-HPLC>95%15-40%
After RP-HPLC & Lyophilization>98%10-35%

Note: Purification yields can range from as low as 6% to as high as 70% depending on the complexity and properties of the peptide.

Table 2: Comparison of RP-HPLC Columns for the Purification of a Hydrophobic Z-Protected Peptide

Column TypePeak ShapeResolution from ImpuritiesRecovery
C18May show tailingGood for polar impuritiesMay be lower due to strong binding
C8Improved symmetryModerateGenerally higher than C18
C4SymmetricalMay be lower for closely eluting speciesHigh
PhenylCan offer different selectivityPotentially improved for aromatic-containing impuritiesVariable

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Containing Peptide
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO or TFE.

    • Dilute the solution with Mobile Phase A (see below) to a concentration suitable for injection (e.g., 10-20 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography System:

    • Column: A C8 or C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Column Temperature: 30-40 °C.

  • Gradient Elution:

    • Equilibrate the column with the initial percentage of Mobile Phase B.

    • Inject the prepared sample.

    • Run a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and must be optimized. A typical starting point could be 30-80% Mobile Phase B over 30-60 minutes.

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the collected fractions by analytical RP-HPLC and Mass Spectrometry to determine purity and confirm identity.

    • Pool the fractions containing the pure peptide.

  • Lyophilization:

    • Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Protocol 2: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatography System:

    • Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

  • Chromatographic Run:

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient appropriate for the peptide (e.g., 5-95% Mobile Phase B over 30 minutes).

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peptide peak as a percentage of the total peak area.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude this compound Peptide Dissolution Dissolution in DMSO/TFE Crude_Peptide->Dissolution RP_HPLC Preparative RP-HPLC Dissolution->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Check Analytical HPLC & MS Fraction_Collection->Purity_Check Purity_Check->RP_HPLC Re-purification needed Pooling Pooling of Pure Fractions Purity_Check->Pooling Fractions meet purity criteria Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide (>95%) Lyophilization->Final_Product

Caption: General workflow for the purification of a this compound containing peptide.

Troubleshooting_Logic Start Poor RP-HPLC Chromatogram Problem Problem Start->Problem Identify Issue Solution_Aggregation Increase Temperature Use Shallower Gradient Try C8 or C4 Column Problem->Solution_Aggregation Broad/Tailing Peaks Solution_Low_Recovery Use Less Retentive Column Optimize Sample Dissolution Problem->Solution_Low_Recovery Low Recovery Solution_Coelution Optimize Gradient Consider Orthogonal Purification (e.g., Normal Phase) Problem->Solution_Coelution Co-eluting Impurity Solution Solution

Caption: Troubleshooting decision tree for common RP-HPLC issues.

References

Incomplete deprotection of the Z group in Z-Ser(Tos)-Ome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the deprotection of Z-protected amino acids, with a specific focus on challenges encountered with Z-Ser(Tos)-Ome.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the deprotection of the Z group from this compound?

The primary challenge in removing the benzyloxycarbonyl (Z or Cbz) group from this compound is achieving complete and selective deprotection without affecting the tosyl (Tos) protecting group on the serine side-chain or the methyl ester (OMe) at the C-terminus. Incomplete reactions are a common issue, often stemming from catalyst inefficiency or suboptimal reaction conditions.

Q2: What are the most common methods for Z-group deprotection?

The most prevalent methods for removing the Z group are catalytic hydrogenolysis and acid-mediated cleavage.[1][2] Catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst) is generally the mildest and most common technique.[2] An alternative, safer approach is transfer hydrogenation, which uses a hydrogen donor like ammonium formate instead of hydrogen gas.[1][3] Acidic cleavage, using reagents such as HBr in acetic acid, offers a different strategy for substrates that are not compatible with hydrogenation.[2]

Q3: Is the tosyl (Tos) group stable under Z-deprotection conditions?

The tosyl group is generally robust and stable under the mild, neutral conditions of catalytic hydrogenolysis. However, it can be cleaved under strongly acidic or some reductive conditions, which must be considered when choosing an alternative deprotection strategy.[4][5]

Troubleshooting Guide for Incomplete Z-Group Deprotection

Problem: My catalytic hydrogenolysis of this compound is sluggish or incomplete.

Symptoms: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of starting material remaining after the expected reaction time.

Possible Causes and Solutions:

  • Q: Could the catalyst be inactive or poisoned?

    • A: Yes, this is a primary cause. The sulfur atom in the tosyl group, although part of a stable sulfonamide, can potentially poison palladium catalysts, reducing their activity.

      • Troubleshooting Steps:

        • Use a fresh, high-quality Pd/C catalyst. Ensure the catalyst has been stored properly under an inert atmosphere.

        • Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%).

        • Consider using a different type of palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more resistant to poisoning.

  • Q: Are the reaction conditions optimal?

    • A: Suboptimal conditions can lead to incomplete reactions.

      • Troubleshooting Steps:

        • Solvent: Ensure this compound is fully dissolved. Methanol or ethanol are common solvents. If solubility is an issue, consider a solvent mixture like MeOH/THF.

        • Hydrogen Pressure: While many hydrogenations run at atmospheric pressure, increasing the pressure to 50 psi may accelerate the reaction.

        • Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Some reactions may require stirring for up to 24 hours.

  • Q: Is transfer hydrogenation a better alternative?

    • A: Catalytic transfer hydrogenation is an excellent and often safer alternative to using flammable hydrogen gas.[1][3] It can sometimes be more effective if catalyst poisoning is an issue.

      • Recommended Conditions: Use Pd/C with a hydrogen donor such as ammonium formate, formic acid, or cyclohexene.[2] This method is known to be mild, rapid, and efficient.[3]

Problem: Hydrogenolysis is not a viable option due to other functional groups in my molecule. What are my alternatives?

  • Q: Can I use acidic conditions to remove the Z group?

    • A: Yes, but careful selection of reagents is critical to avoid cleaving the tosyl group or hydrolyzing the methyl ester.

      • Recommended Conditions:

        • HBr in Acetic Acid: This is a classic method, but it is harsh and may partially cleave the tosyl group. The reaction must be carefully monitored.

        • Trimethylsilyl Iodide (TMSI): This reagent can deprotect Z groups but is highly reactive and may also cleave esters and ethers without selectivity.[6]

        • AlCl₃ in HFIP: A newer, milder method involves using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This system is reported to have good functional group tolerance and can be performed at room temperature.

Data Summary: Z-Group Deprotection Methods

The following table summarizes and compares common methods for the deprotection of the Z-group, with special considerations for the this compound substrate.

Deprotection MethodReagents & Typical ConditionsAdvantagesPotential Issues with this compound
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C, Methanol, Room Temp, 2-16hMild, neutral pH, clean byproducts (toluene, CO₂).[1]Catalyst poisoning by tosyl group sulfur, leading to incomplete reaction. Safety concerns with H₂ gas.[1]
Transfer Hydrogenation Ammonium Formate or Formic Acid, 10% Pd/C, Methanol, Reflux, 1-4hAvoids flammable H₂ gas, generally faster.[3]Catalyst poisoning is still possible, though sometimes less problematic than with H₂ gas.
Acidolysis (Strong) 33% HBr in Acetic Acid, Room Temp, 1-2hEffective for substrates incompatible with hydrogenation.Harsh conditions may lead to cleavage of the tosyl group or hydrolysis of the methyl ester.
Acidolysis (Mild) AlCl₃ (3 equiv), HFIP, Room Temp, 2-16hHigh functional group tolerance, cost-effective, safe, ambient temperature.Requires use of a specialized fluorinated solvent (HFIP).
Reductive Cleavage Sodium in liquid ammoniaVery strong reducing conditions.Will likely cleave the tosyl group as well.[4] Not recommended for selective Z-deprotection in this case.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the incomplete deprotection of this compound.

G cluster_hydro Catalytic Hydrogenolysis cluster_acid Acidolysis start Incomplete Z-Deprotection of This compound Observed check_method Current Method? start->check_method hydro_q1 Is Catalyst Active? check_method->hydro_q1 Hydrogenolysis acid_q1 Are Side-Products Observed? check_method->acid_q1 Acidolysis hydro_a1 Use fresh Pd/C or Pd(OH)2/C. Increase catalyst loading. hydro_q1->hydro_a1 consider_alt Consider Alternative Method hydro_a1->consider_alt hydro_q2 Are Conditions Optimal? hydro_a2 Ensure full solubility. Increase H2 pressure. Extend reaction time. hydro_q2->hydro_a2 hydro_a2->consider_alt acid_a1 Monitor for Tos or OMe cleavage. Use milder conditions (e.g., AlCl3/HFIP). acid_q1->acid_a1 acid_a1->consider_alt transfer_hydro Switch to Transfer Hydrogenation (e.g., Pd/C, HCOONH4) consider_alt->transfer_hydro mild_acid Switch to Mild Acidolysis (e.g., AlCl3/HFIP) consider_alt->mild_acid

Caption: Troubleshooting workflow for incomplete Z-group deprotection.

Experimental Protocol: Z-Group Deprotection via Catalytic Transfer Hydrogenation

This protocol describes a general procedure for the deprotection of this compound using catalytic transfer hydrogenation with ammonium formate.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), HPLC grade

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the substrate in methanol (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Addition of Reagents: Carefully add 10% Pd/C (approx. 10-20% by weight of the substrate) to the solution. To this suspension, add ammonium formate (3-5 eq) in portions.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The starting material should show a higher Rf value than the product, which is a free amine and will be more polar. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with small portions of methanol to ensure all the product is collected.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude product, H-Ser(Tos)-Ome, can be purified by silica gel column chromatography or recrystallization if necessary.

Caption: Reaction scheme for Z-group deprotection by transfer hydrogenation.

References

Managing the solubility of Z-Ser(Tos)-Ome in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Ser(Tos)-Ome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the solubility of this compound in various solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue Possible Cause Troubleshooting Steps
This compound is not dissolving in the chosen solvent. The solvent may not be appropriate for this protected amino acid. The concentration may be too high.1. Verify Solvent Choice: this compound is generally soluble in organic solvents like Chloroform, Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1][2] 2. Attempt a Stronger Solvent: Try dissolving the compound in a minimal amount of a stronger solvent like DMSO or N,N-Dimethylformamide (DMF). 3. Use a Co-solvent System: A mixture of solvents can enhance solubility. Consider a 1:1 mixture of DCM and DMF.
The solution is cloudy or contains suspended particles. The compound is not fully dissolved or has reached its solubility limit.1. Apply Gentle Heating: Warm the solution in a water bath (not exceeding 40°C) while stirring to aid dissolution. 2. Utilize Sonication: Place the sample in a sonicator bath for 5-10 minutes to break up any aggregates.
Precipitation occurs after initial dissolution. The solution was supersaturated, or the temperature has decreased.1. Re-dissolve: Gently warm the solution while agitating to redissolve the precipitate. 2. Add a Small Amount of Co-solvent: Adding a small volume of a stronger solvent, such as DMSO, can help maintain solubility.
Low coupling efficiency in peptide synthesis. Poor solubility of this compound in the reaction solvent can lead to incomplete reactions.1. Ensure Complete Dissolution Before Coupling: Visually inspect the this compound solution to confirm it is clear before adding it to the resin. 2. Consider a Different Solvent System for Coupling: Solvents like N-Methyl-2-pyrrolidone (NMP) are known to be effective in peptide synthesis and may improve the solubility of protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on available data, good starting points for dissolving this compound are Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethyl Sulfoxide (DMSO).[1][2] For applications in peptide synthesis, DMF and NMP are also common choices for protected amino acids.

Q2: Is this compound soluble in water?

A2: Protected amino acids like this compound generally exhibit low solubility in water due to the hydrophobic nature of the protecting groups.

Q3: How can I determine the exact solubility of this compound in my specific solvent?

A3: You can determine the quantitative solubility by following a gravimetric method. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: Can I heat the solvent to dissolve this compound?

A4: Gentle heating (e.g., in a water bath up to 40°C) can be an effective method to increase the rate of dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q5: What should I do if my compound is still insoluble even after trying different solvents and techniques?

A5: If you have exhausted common solvents and techniques, you may need to consider a solvent system with chaotropic agents like guanidinium chloride, although this is more common for larger, aggregated peptides. For synthetic applications, modifying the reaction conditions or the protecting group strategy might be necessary.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table summarizes the known qualitative solubility in common laboratory solvents. For precise quantitative measurements, please refer to the experimental protocol below.

SolventQualitative Solubility
ChloroformSoluble[1][2]
Dichloromethane (DCM)Soluble[1][2]
Ethyl AcetateSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
AcetoneSoluble[1][2]
N,N-Dimethylformamide (DMF)Generally used for peptide synthesis, good solubility expected.
N-Methyl-2-pyrrolidone (NMP)Generally used for peptide synthesis, good solubility expected.
WaterLow solubility expected.
MethanolExpected to be soluble.
EthanolExpected to be soluble.

Experimental Protocols

Protocol for Determining the Solubility of this compound (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Vials with screw caps

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Phase Separation:

    • After equilibration, allow the vial to stand at the same temperature for a few hours to let the excess solid settle.

    • For a more complete separation, centrifuge the vial at a constant temperature.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid at the bottom.

    • Transfer the supernatant to a new, pre-weighed vial.

  • Solvent Evaporation:

    • Evaporate the solvent from the new vial. This can be done in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or under vacuum.

  • Mass Determination:

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final weight.

    • Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Caption: A logical workflow for systematically addressing solubility challenges with this compound.

Experimental Workflow: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

G Workflow for this compound Coupling in SPPS start Start: Swell Resin in DMF deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Couple to Resin wash1->coupling prepare_aa Prepare this compound Solution (Ensure complete dissolution in DMF/NMP) activation Activate Amino Acid (e.g., with HBTU/DIEA) prepare_aa->activation activation->coupling wash2 Wash Resin (DMF) coupling->wash2 check_completion Check Coupling Completion (e.g., Kaiser Test) wash2->check_completion next_cycle Proceed to Next Coupling Cycle check_completion->next_cycle Complete recouple Recouple check_completion->recouple Incomplete recouple->coupling

Caption: A typical workflow for the incorporation of this compound into a peptide chain using SPPS.

Signaling Pathway Context: Potential Role of a Synthesized Peptide

G General Signaling Pathway Inhibition by a Synthetic Peptide extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor protease Serine Protease Activation receptor->protease downstream_effector Downstream Effector Protein protease->downstream_effector cellular_response Cellular Response (e.g., Proliferation, Inflammation) downstream_effector->cellular_response synthetic_peptide Synthetic Peptide Inhibitor (Synthesized using this compound) synthetic_peptide->protease

Caption: A diagram illustrating how a peptide synthesized using this compound could act as a serine protease inhibitor in a signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Validation of Peptides Containing Z-Ser(Tos)-Ome by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate validation of synthetic peptides is a cornerstone of reliable and reproducible research in drug development and proteomics. Peptides incorporating protecting groups, such as the N-terminal Carbobenzoxy (Z) group and the side-chain Tosyl (Tos) group on serine, alongside a C-terminal methyl ester (Ome), present unique analytical challenges. This guide provides an objective comparison of mass spectrometry-based validation with alternative methods, supported by experimental data and detailed protocols, to ensure the structural integrity of your Z-Ser(Tos)-Ome containing peptides.

Mass Spectrometry: A Primary Tool for Protected Peptide Validation

Mass spectrometry (MS) stands out as a powerful and widely used technique for the characterization of synthetic peptides, including those with protecting groups. Its high sensitivity, speed, and ability to provide detailed structural information make it an invaluable tool. When coupled with tandem mass spectrometry (MS/MS), it allows for the fragmentation of the peptide backbone, enabling sequence verification.

Deciphering the Fragmentation Pattern of this compound

The key to validating a modified peptide like this compound via mass spectrometry lies in understanding its unique fragmentation pattern under techniques like Collision-Induced Dissociation (CID). The presence of the Z and Tosyl protecting groups leads to characteristic neutral losses in the MS/MS spectrum, which serve as diagnostic markers for their presence and location.

Key Fragmentation Characteristics:

  • Peptide Backbone Fragmentation: Standard b- and y-ions are observed, arising from the cleavage of the amide bonds in the peptide backbone. The mass differences between consecutive b- or y-ions correspond to the mass of the amino acid residues, allowing for sequence determination.

  • Neutral Loss of the Carbobenzoxy (Z) group: The N-terminal Z-group is susceptible to fragmentation. A characteristic neutral loss of the benzyl group (C7H7, approximately 91.05 Da) or the entire benzyloxycarbonyl group (C8H7O2, approximately 135.05 Da) can be observed from the precursor ion and b-ions.

  • Neutral Loss of the Tosyl (Tos) group: The Tosyl group protecting the serine side chain is also labile during CID. A prominent neutral loss of the toluenesulfonyl group (C7H7SO2, approximately 155.03 Da) is a key indicator of a tosylated serine residue. This loss is typically observed from the precursor ion and fragment ions containing the modified serine.

Ion TypeDescriptionExpected Mass Difference
b- and y-ions Fragments arising from cleavage of the peptide backbone.Mass of the corresponding amino acid residue.
[M-91] Precursor ion with neutral loss of the benzyl portion of the Z-group.91.05 Da
[M-135] Precursor ion with neutral loss of the entire Z-group.135.05 Da
[M-155] Precursor ion with neutral loss of the Tosyl group.155.03 Da
bₙ-91 / bₙ-135 b-ions showing neutral loss of the Z-group.91.05 Da / 135.05 Da
yₙ / bₙ containing Ser(Tos) - 155 Fragment ions containing the modified serine showing neutral loss of the Tosyl group.155.03 Da

Comparison with Alternative Validation Methods

While mass spectrometry is a powerful tool, other techniques can provide complementary or alternative information for peptide sequence validation.

MethodPrincipleAdvantagesDisadvantagesApplicability to this compound
Mass Spectrometry (MS/MS) Fragmentation of ionized peptides to determine amino acid sequence.High sensitivity, high throughput, provides information on mass and modifications.Interpretation of complex spectra can be challenging.Excellent. Can directly analyze the protected peptide and confirm the presence and location of Z and Tos groups through characteristic neutral losses.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Provides unambiguous N-terminal sequence.Requires a free N-terminus; not suitable for long sequences (>30-50 residues).[1]Challenging. The N-terminal Z-group blocks the initial reaction.[2] A deprotection step is required prior to sequencing, adding complexity and potential for sample loss.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom in the molecule.Non-destructive, provides 3D structural information.Lower sensitivity than MS, requires larger sample amounts, complex data analysis.Good. Can confirm the presence of the Z and Tosyl groups and the overall peptide structure, but sequencing can be complex and time-consuming.

Experimental Protocols

Mass Spectrometry Analysis of this compound Peptides

A detailed protocol for the analysis of a protected peptide by electrospray ionization tandem mass spectrometry (ESI-MS/MS) is provided below.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a working concentration of 10-100 pmol/µL for direct infusion or LC-MS analysis.

2. Mass Spectrometry Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.

  • MS1 Scan: Acquire a full scan mass spectrum to determine the mass of the intact protected peptide.

  • MS/MS Scan (CID): Select the protonated molecular ion ([M+H]⁺) of the peptide for fragmentation using collision-induced dissociation (CID). The collision energy should be optimized to achieve a good balance between precursor ion depletion and the generation of a rich fragment ion spectrum. A collision energy ramp may be beneficial.

3. Data Analysis:

  • Analyze the MS/MS spectrum to identify the b- and y-ion series to confirm the peptide backbone sequence.

  • Search for the characteristic neutral losses of the Z-group (91.05 Da or 135.05 Da) and the Tosyl group (155.03 Da) from the precursor ion and relevant fragment ions.

  • Utilize peptide sequencing software to assist in the interpretation of the fragmentation data.

Edman Degradation of Z-Protected Peptides

As the Z-group blocks the N-terminus, a deprotection step is mandatory before Edman sequencing.[2]

1. Deprotection of the Z-group:

  • Catalytic Hydrogenation: A common method involves the use of a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere. The reaction is typically carried out at room temperature until the deprotection is complete, as monitored by a technique like thin-layer chromatography or mass spectrometry.

  • Purification: After deprotection, the peptide must be purified to remove the catalyst and any byproducts before proceeding to Edman degradation.

2. Automated Edman Degradation:

  • The deprotected and purified peptide is then subjected to standard automated Edman degradation cycles. Each cycle involves the reaction of the N-terminal amino acid with phenyl isothiocyanate (PITC), followed by cleavage and identification of the resulting phenylthiohydantoin (PTH)-amino acid by HPLC.

NMR Spectroscopy Analysis

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6 or CD3CN/D2O). The choice of solvent is critical to ensure good solubility and minimize signal overlap.

  • The sample concentration should be in the millimolar range.

2. NMR Experiments:

  • A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required for sequence and structural analysis.

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and the presence of the protecting groups.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which is crucial for sequential assignment of amino acid residues.

  • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Can be used to resolve signal overlap and aid in assignments, especially for larger peptides.

3. Data Analysis:

  • The sequential assignment process involves linking the spin systems identified in the TOCSY spectrum using the sequential NOEs observed in the NOESY spectrum. This process is often complex and requires specialized software and expertise.

Visualizing the Validation Workflow

ValidationWorkflow cluster_MS Mass Spectrometry cluster_Edman Edman Degradation cluster_NMR NMR Spectroscopy MS_SamplePrep Sample Preparation MS_Analysis ESI-MS/MS Analysis MS_SamplePrep->MS_Analysis MS_DataAnalysis Data Analysis (b/y ions, Neutral Losses) MS_Analysis->MS_DataAnalysis Edman_Deprotection Z-group Deprotection Edman_Sequencing Automated Sequencing Edman_Deprotection->Edman_Sequencing NMR_SamplePrep Sample Preparation NMR_Acquisition 1D & 2D NMR Acquisition NMR_SamplePrep->NMR_Acquisition NMR_DataAnalysis Spectral Analysis & Assignment NMR_Acquisition->NMR_DataAnalysis Peptide This compound Peptide cluster_MS cluster_MS Peptide->cluster_MS cluster_Edman cluster_Edman Peptide->cluster_Edman cluster_NMR cluster_NMR Peptide->cluster_NMR FragmentationPathway cluster_backbone Backbone Fragmentation cluster_neutral_loss Neutral Loss Precursor [M+H]+ b_ions b-ions Precursor->b_ions CID y_ions y-ions Precursor->y_ions CID NL_Z Loss of Z-group (-91 or -135 Da) Precursor->NL_Z CID NL_Tos Loss of Tos-group (-155 Da) Precursor->NL_Tos CID b_ions->NL_Z b_ions->NL_Tos if Ser(Tos) is present y_ions->NL_Tos if Ser(Tos) is present

References

A Comparative Analysis of Z-Ser(Tos)-Ome and Other Protected Serine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acid derivatives is a critical determinant of success in peptide synthesis, directly impacting yield, purity, and biological activity. For the trifunctional amino acid serine, with its reactive hydroxyl side chain, the choice of both N-α and side-chain protecting groups is particularly crucial. This guide provides an objective comparison of Z-Ser(Tos)-Ome with other commonly employed protected serine derivatives, supported by established principles of peptide chemistry and available data.

Overview of Serine Protecting Group Strategies

In peptide synthesis, protecting groups are employed to temporarily block reactive functional groups to prevent unwanted side reactions. For serine, this involves the protection of the α-amino group and the side-chain hydroxyl group. The two most prevalent strategies in modern peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches, primarily used in solid-phase peptide synthesis (SPPS).

  • Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-α protection and the acid-labile tert-butyl (tBu) group for side-chain protection. The orthogonality of these groups allows for the selective removal of the Fmoc group at each coupling step without affecting the side-chain protection.[1][2]

  • Boc/Bzl Strategy: This older but still relevant strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for N-α protection and the benzyl (Bzl) group for side-chain protection, which is removed by strong acid or catalytic hydrogenolysis.[3][4]

  • Z-Protecting Group: The benzyloxycarbonyl (Z or Cbz) group is a classical N-α protecting group, typically used in solution-phase synthesis. It is removed by catalytic hydrogenolysis or strong acids.[1][5]

This compound is a derivative that combines the Z-group for N-α protection with a tosyl (Tos) group for side-chain protection and a methyl ester (OMe) protecting the C-terminus. The tosyl group is a robust protecting group, requiring strong acid or reductive methods for cleavage.[5][6]

Data Presentation: Comparison of Protected Serine Derivatives

The following table summarizes the key characteristics and performance aspects of this compound and other common protected serine derivatives.

FeatureThis compoundFmoc-Ser(tBu)-OHBoc-Ser(Bzl)-OH
N-α Protection Z (Benzyloxycarbonyl)Fmoc (9-Fluorenyl- methoxycarbonyl)Boc (tert-Butoxycarbonyl)
Side-Chain Protection Tos (Tosyl)tBu (tert-Butyl)Bzl (Benzyl)
Primary Application Solution-phase synthesisSolid-phase peptide synthesis (SPPS)Solid-phase peptide synthesis (SPPS)
N-α Deprotection Catalytic hydrogenolysis, HBr/acetic acid20% Piperidine in DMF (mild base)25-50% TFA in DCM (acid)
Side-Chain Deprotection Strong acid (e.g., HF, TFMSA), Na/liquid NH3Strong acid (e.g., TFA)Strong acid (e.g., HF), catalytic hydrogenolysis
Orthogonality Compatible with acid-labile side-chain groupsOrthogonal to acid-labile side-chain groupsOrthogonal to base-labile groups
Risk of Racemization Higher risk during coupling in solution-phase[4][7]Minimized with appropriate coupling reagents[7]Can be suppressed with additives like HOBt[4]
Side Reactions Potential for O-acylation if side-chain is unprotected.β-elimination with prolonged piperidine exposure.[2]O-acylation if side-chain is unprotected.[4]
Expected Crude Purity (%) *Variable, typically lower than modern SPPS85-95%[8]80-90%[8]

*Note: Purity can vary significantly based on the peptide sequence, coupling efficiency, and purification methods.[8][9]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(tBu)-OH

This protocol outlines a standard cycle for incorporating an Fmoc-Ser(tBu)-OH residue into a peptide chain on a solid support, such as Rink Amide resin.[2][10]

1. Resin Swelling:

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling:

  • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents), a coupling agent like HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test.[2]

  • Wash the resin with DMF (5-7 times).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it.

  • Treat the resin with a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[2]

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of this compound

The deprotection of this compound requires a multi-step process targeting each protecting group.

1. C-terminal Methyl Ester (OMe) Saponification:

  • The methyl ester can be hydrolyzed using a mild base such as LiOH or NaOH in a mixture of water and an organic solvent like THF or methanol. This is typically performed in solution phase.

2. N-terminal Z-group Removal:

  • Catalytic Hydrogenolysis: The Z-group is commonly removed by hydrogenation with H₂ gas over a palladium catalyst (e.g., Pd/C). This method is clean but incompatible with other reducible functional groups.[1][11]

  • Strong Acid: Alternatively, strong acids like HBr in acetic acid can be used.[1]

3. Side-chain Tosyl Group Removal:

  • The tosyl group is very stable and requires harsh conditions for removal, such as:

    • Sodium in liquid ammonia (Na/NH₃): A powerful reducing condition.[5]

    • Strong acids: Such as trifluoromethanesulfonic acid (TFMSA) or hydrofluoric acid (HF).[6]

Mandatory Visualizations

Peptide_Synthesis_Workflow Resin Resin Support Deprotection N-α Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., Fmoc-Ser(tBu)-OH + HBTU) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage after final residue Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Peptide Pure Peptide Purification->Peptide

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Orthogonality cluster_Fmoc_Strategy Fmoc/tBu Strategy cluster_Boc_Strategy Boc/Bzl Strategy Fmoc Fmoc (N-α) Fmoc_deprotection Base (Piperidine) Fmoc->Fmoc_deprotection Labile tBu_deprotection Acid (TFA) Fmoc->tBu_deprotection Labile tBu tBu (Side-Chain) tBu->Fmoc_deprotection Stable tBu->tBu_deprotection Labile Boc Boc (N-α) Boc_deprotection Acid (TFA) Boc->Boc_deprotection Labile Bzl_deprotection Strong Acid (HF) / H2, Pd Boc->Bzl_deprotection Labile Bzl Bzl (Side-Chain) Bzl->Boc_deprotection Stable Bzl->Bzl_deprotection Labile

Caption: Orthogonality of protecting groups in Fmoc and Boc strategies.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylates (Ser/Thr) Response Cellular Response (Proliferation, Differentiation) TranscriptionFactors->Response Regulates

Caption: Simplified MAPK signaling pathway highlighting serine/threonine phosphorylation.

Concluding Remarks

For routine solid-phase peptide synthesis, Fmoc-Ser(tBu)-OH is unequivocally the derivative of choice.[12] Its compatibility with the mild and orthogonal Fmoc/tBu strategy ensures high yields and purity with minimal side reactions.[2][12] Boc-Ser(Bzl)-OH remains a viable option, particularly for those utilizing the Boc/Bzl SPPS strategy, though it requires stronger acidic conditions for deprotection.[4][13]

This compound , on the other hand, is a more classical derivative better suited for solution-phase synthesis. The harsh conditions required for the removal of the Z and Tos groups limit its applicability in modern SPPS, especially for complex peptides containing sensitive residues.[1][5] The lack of orthogonality between the deprotection conditions for the three protecting groups (Z, Tos, and OMe) further complicates its use in a stepwise synthetic strategy. Researchers should consider this compound primarily for specific applications in solution-phase synthesis where its particular chemical properties are advantageous.

References

A Head-to-Head Battle of Serine Protecting Groups: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate protecting group for serine is a critical decision that profoundly impacts the purity, yield, and overall success of the synthesis. This guide provides an objective, data-driven comparison of the traditional Z-Ser(Tos)-OMe against its modern Fmoc-based alternatives, Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH, offering a comprehensive overview to inform strategic decisions in your peptide synthesis endeavors.

The hydroxyl group of serine is reactive and necessitates protection to prevent undesirable side reactions during peptide chain elongation. While the benzyloxycarbonyl (Z) group, in conjunction with a tosyl (Tos) protecting group for the side chain, has been a historical choice, the advent of Fmoc-based solid-phase peptide synthesis (SPPS) has brought forth powerful alternatives. This guide will delve into the performance of these protecting groups, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a thorough comparison.

Performance Comparison: A Quantitative Overview

The choice of a serine protecting group directly influences key outcomes of peptide synthesis, including coupling efficiency, the extent of racemization, and the purity of the final crude peptide. The following table summarizes available quantitative data from studies comparing the performance of this compound, Fmoc-Ser(tBu)-OH, and Fmoc-Ser(Trt)-OH.

Protecting GroupSynthesis PhaseCoupling Reagent/BaseRacemization (%)Crude Peptide Purity (%)Overall Yield (%)Key AdvantagesKey Disadvantages
This compound Solution-PhaseDCC/HOBtData not availableSequence-dependentSequence-dependentWell-established for solution-phase; stable to a wide range of reagents.Harsh deprotection conditions (e.g., strong acid, sodium in liquid ammonia); not suitable for standard SPPS; potential for side reactions from the tosyl group.
Fmoc-Ser(tBu)-OH Solid-Phase (SPPS)HBTU/DIPEACan be significant with DIPEA[1]Generally lower than Trt-protected peptides[1][2]Sequence-dependentStandard for Fmoc-SPPS; compatible with final TFA cleavage.Prone to aggregation in certain sequences; risk of racemization with certain bases.
Fmoc-Ser(Trt)-OH Solid-Phase (SPPS)HBTU/NMMGenerally low[3]Higher than tBu-protected peptides[1][2]Sequence-dependentMilder acid cleavage allows for orthogonal strategies; can reduce aggregation.Higher cost; the bulky Trt group can sometimes hinder coupling.

In-Depth Look at the Alternatives

Fmoc-Ser(tBu)-OH: The Workhorse of Fmoc-SPPS

Fmoc-Ser(tBu)-OH is the most widely used derivative for incorporating serine in Fmoc-based solid-phase peptide synthesis.[4] The tert-butyl (tBu) ether protecting group is stable to the basic conditions (typically piperidine in DMF) used for the removal of the N-terminal Fmoc group. Its removal is conveniently achieved during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[4]

However, the use of Fmoc-Ser(tBu)-OH is not without its challenges. Racemization during the coupling step can be a concern, particularly when using N,N'-diisopropylethylamine (DIPEA) as the base.[1] The use of a less hindered base, such as N-methylmorpholine (NMM), is often recommended to minimize this side reaction.[3] Furthermore, in sequences prone to aggregation, the presence of the tBu group can sometimes exacerbate this issue.

Fmoc-Ser(Trt)-OH: The Versatile Alternative

Fmoc-Ser(Trt)-OH utilizes the highly acid-labile trityl (Trt) ether to protect the serine side chain. The key advantage of the Trt group is its susceptibility to cleavage under much milder acidic conditions compared to the tBu group. This property allows for orthogonal protection strategies, where the Trt group can be selectively removed on the solid support while other acid-labile protecting groups (like tBu) remain intact. This is particularly useful for the synthesis of protected peptide fragments or for on-resin modifications of the serine side chain.

Studies have shown that the use of Trt-protected amino acids, including serine, can lead to crude peptides of higher purity compared to their tBu-protected counterparts.[1][2] The bulky nature of the Trt group can also help to disrupt interchain hydrogen bonding, thereby reducing aggregation during the synthesis of difficult sequences.[4]

This compound: The Classic Approach for Solution-Phase Synthesis

This compound represents a more traditional approach to serine protection, primarily employed in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group on the N-terminus is typically removed by catalytic hydrogenolysis, while the tosyl (Tos) group protecting the side-chain hydroxyl group requires harsher conditions for cleavage, such as sodium in liquid ammonia or strong acids like HBr in acetic acid.

While this strategy is well-established, its application in modern peptide synthesis is limited due to the harsh deprotection conditions and its incompatibility with standard solid-phase methodologies. The tosyl group itself can be susceptible to side reactions, although specific data on this in the context of serine protection is not extensively documented in recent literature.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and high-quality peptide synthesis. Below are representative protocols for the incorporation of serine using the different protecting group strategies.

Protocol 1: Fmoc-SPPS using Fmoc-Ser(tBu)-OH

This protocol outlines a standard manual solid-phase peptide synthesis cycle for incorporating an Fmoc-Ser(tBu)-OH residue.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-Ser(tBu)-OH:

  • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA or NMM, 6-10 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[5]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).[5]

5. Repeat Cycle:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours at room temperature.

  • Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.

SPPS_Workflow_tBu Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-Ser(tBu)-OH (HBTU/Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide

Fmoc-SPPS workflow for Fmoc-Ser(tBu)-OH.
Protocol 2: Fmoc-SPPS using Fmoc-Ser(Trt)-OH

The protocol for using Fmoc-Ser(Trt)-OH is very similar to that for Fmoc-Ser(tBu)-OH, with the primary difference being the option for selective on-resin deprotection of the Trt group.

Steps 1-5: Follow the same procedure as for Fmoc-Ser(tBu)-OH, substituting Fmoc-Ser(Trt)-OH in the coupling step.

6. Optional: Selective On-Resin Trt Deprotection:

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1-5% TFA in DCM for 5-30 minutes. The exact concentration and time should be optimized for the specific sequence.

  • Wash the resin thoroughly with DCM and then DMF to neutralize the acid.

  • The now-free serine hydroxyl group can be further modified on-resin.

7. Final Cleavage and Deprotection:

  • Follow the same procedure as for Fmoc-Ser(tBu)-OH. The Trt group will be cleaved simultaneously with the peptide from the resin and any other acid-labile protecting groups.

SPPS_Workflow_Trt Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-Ser(Trt)-OH (HBTU/Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Selective_Deprotection Optional: Selective Trt Deprotection (1-5% TFA/DCM) Wash2->Selective_Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage Selective_Deprotection->Final_Cleavage Peptide Crude Peptide Final_Cleavage->Peptide

Fmoc-SPPS workflow with optional selective Trt deprotection.
Protocol 3: Solution-Phase Synthesis using this compound

This protocol provides a general outline for a solution-phase dipeptide synthesis.

1. Coupling Reaction:

  • Dissolve the N-terminally protected amino acid (e.g., Z-Ala-OH, 1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., DCC, 1.1 eq) and an additive to suppress racemization (e.g., HOBt, 1.1 eq).

  • Stir the reaction mixture at 0°C to room temperature until the reaction is complete, as monitored by TLC.

2. Work-up and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the organic layer with dilute acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the protected dipeptide by column chromatography or recrystallization.

3. N-Terminal Deprotection (Z-group removal):

  • Dissolve the protected dipeptide in a suitable solvent (e.g., methanol).

  • Add a palladium on carbon catalyst (Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis) until the Z-group is cleaved.

  • Filter to remove the catalyst and concentrate the solution.

4. Side-Chain Deprotection (Tosyl-group removal):

  • This step requires harsh conditions and should be performed with caution. One method involves dissolving the peptide in liquid ammonia and adding sodium metal until a persistent blue color is observed. The reaction is then quenched with ammonium chloride.

Solution_Phase_Workflow Start Z-AA-OH + H-Ser(Tos)-OMe Coupling Coupling (DCC/HOBt) Start->Coupling Purification1 Work-up & Purification Coupling->Purification1 Protected_Dipeptide Z-AA-Ser(Tos)-OMe Purification1->Protected_Dipeptide Z_Deprotection Z-group Deprotection (H₂/Pd-C) Protected_Dipeptide->Z_Deprotection Tos_Protected_Dipeptide H-AA-Ser(Tos)-OMe Z_Deprotection->Tos_Protected_Dipeptide Tos_Deprotection Tos-group Deprotection (Na/liq. NH₃) Tos_Protected_Dipeptide->Tos_Deprotection Final_Dipeptide H-AA-Ser-OH Tos_Deprotection->Final_Dipeptide

Solution-phase synthesis workflow.

Conclusion and Recommendations

The choice of serine protecting group is highly dependent on the specific synthetic strategy and the desired final product.

  • Fmoc-Ser(tBu)-OH remains the go-to choice for routine Fmoc-SPPS due to its compatibility with standard protocols and cost-effectiveness. However, careful selection of the base during coupling is crucial to minimize racemization.

  • Fmoc-Ser(Trt)-OH offers significant advantages for the synthesis of complex, acid-sensitive peptides and for strategies requiring orthogonal deprotection. Its ability to reduce aggregation and yield higher purity crude peptides often justifies its higher cost.[1][2]

  • This compound is largely confined to solution-phase synthesis and is less commonly used in modern peptide synthesis laboratories due to the harsh deprotection conditions required.

For researchers engaged in solid-phase peptide synthesis, a careful evaluation of the peptide sequence for potential difficulties such as aggregation, and consideration of the need for on-resin modifications, should guide the choice between Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH. For most standard applications, Fmoc-Ser(tBu)-OH provides a reliable and economical solution, while Fmoc-Ser(Trt)-OH offers a superior alternative for more challenging synthetic targets.

References

A Comparative Guide to Z-Ser(Tos)-OMe and Fmoc-Ser(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis, the strategic selection of protected amino acid derivatives is paramount to achieving high yields and purity. This guide provides an objective comparison between two serine derivatives, Z-Ser(Tos)-OMe and Fmoc-Ser(tBu)-OH, which represent classical solution-phase and modern solid-phase synthesis strategies, respectively. This analysis is intended for researchers, scientists, and professionals in drug development to inform their selection of synthesis methodology.

Executive Summary

Fmoc-Ser(tBu)-OH is the predominant choice for modern peptide synthesis, serving as the industry standard for incorporating serine residues in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] Its success lies in the orthogonal Fmoc/tBu protection scheme, where the base-labile Fmoc group and acid-labile tBu group can be removed selectively under mild conditions, making it ideal for automation and the synthesis of complex peptides.[3]

Conversely, this compound is a derivative typically employed in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group, tosyl (Tos) side-chain protection, and methyl ester (OMe) C-terminal protection require distinct, and often harsher, deprotection steps (e.g., hydrogenolysis, strong acid, or saponification).[4] While this approach has applications in the synthesis of specific peptide fragments, it is generally more labor-intensive, less amenable to automation, and prone to side reactions like epimerization during saponification.[1]

Comparative Analysis: Physicochemical and Performance Characteristics

The efficacy of these two derivatives is best understood by comparing the synthesis strategies they enable.

FeatureThis compoundFmoc-Ser(tBu)-OH
Primary Synthesis Method Solution-Phase Peptide SynthesisSolid-Phase Peptide Synthesis (SPPS)
Nα-Protecting Group Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Nα-Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Mild Base (e.g., 20% Piperidine in DMF)[5]
Side-Chain Protection Tos (Tosyl)tBu (tert-Butyl)
Side-Chain Deprotection Strong Acid (e.g., HF) or Na/liquid NH₃Mild Acid (e.g., TFA in cleavage cocktail)[1]
C-Terminus -OMe (Methyl Ester)-OH (Free Carboxylic Acid)
C-Terminus Deprotection Saponification (Base Hydrolysis, e.g., NaOH)Not applicable (couples directly to resin)
Orthogonality Partial; requires multiple distinct, often harsh steps.Fully orthogonal; deprotection chemistries do not interfere.[6][3]
Typical Coupling Efficiency Generally high but requires purification after each step.Very high (>99%), driven by excess reagents.[7]
Common Side Reactions Racemization during saponification and coupling; catalyst poisoning (from sulfur) during hydrogenolysis.[4]Aspartimide formation, diketopiperazine formation, racemization (can be induced by base during coupling), aggregation.[8][9][10]
Automation Potential Low; requires manual purification at each step.High; the basis for all modern automated peptide synthesizers.
Scalability Well-suited for large-scale synthesis of di- or tripeptides.Adaptable from milligram to kilogram scale.
Primary Application Synthesis of protected peptide fragments for solution-phase ligation.Routine incorporation of serine in SPPS for peptides of all lengths.[11]

Visualization of Structures and Synthesis Workflows

G Start Peptide-Resin (N-terminally Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Removes Dibenzofulvene & Piperidine Coupling 2. Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Removes Excess Reagents & Byproducts End Peptide-Resin + 1 AA (N-terminally Fmoc-protected) Wash2->End End->Deprotection Repeat Cycle

G cluster_Fmoc Fmoc-Ser(tBu)-OH Strategy cluster_Z This compound Strategy Fmoc Fmoc (N-α) tBu tBu (Side-Chain) Resin Resin Linkage Z Z (N-α) Tos Tos (Side-Chain) OMe OMe (C-Terminus) Base Base (e.g., Piperidine) Base->Fmoc Cleaves Acid Acid (e.g., TFA) Acid->tBu Cleaves Acid->Resin Cleaves H2 Hydrogenolysis (H₂/Pd-C) H2->Z Cleaves StrongAcid Strong Acid / Na(liq. NH₃) StrongAcid->Tos Cleaves Sapon Base Hydrolysis (e.g., NaOH) Sapon->OMe Cleaves

Experimental Protocols

The following protocols outline the standard procedures for incorporating each serine derivative within its respective synthesis methodology.

This protocol describes a single coupling cycle on a solid support (e.g., Rink Amide resin).[12][13]

  • Resin Preparation:

    • Swell the peptide-resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete deprotection.[9]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.

  • Amino Acid Coupling:

    • In a separate vial, prepare the coupling solution:

      • Fmoc-Ser(tBu)-OH (0.4 mmol, 4 eq.)

      • HBTU (0.39 mmol, 3.9 eq.) or other suitable activator.

      • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

    • Dissolve the components in DMF and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).

    • A small sample of resin can be taken to perform a Kaiser test to confirm the absence of free amines, indicating a complete reaction.[14]

  • Chain Elongation:

    • The cycle (steps 2-4) is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the full sequence is assembled, the peptide-resin is washed and dried.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This step cleaves the peptide from the resin and removes the tBu side-chain protecting group simultaneously.[1][7]

    • The crude peptide is then precipitated in cold diethyl ether and purified via RP-HPLC.

This protocol describes a single coupling step to an amino-component (H-Peptide-OR) in solution.

  • Activation of this compound:

    • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or DMF).

    • Cool the solution to 0°C in an ice bath.

    • Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) and an additive to suppress racemization like 1-Hydroxybenzotriazole (HOBt, 1.1 eq.).[4]

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve the N-terminally deprotected amino acid or peptide ester (e.g., H-Gly-OEt·HCl, 1.0 eq.) and a base like N-methylmorpholine (NMM, 1.0 eq.) in anhydrous DMF.

    • Filter the activated this compound solution to remove the DCU precipitate and add the filtrate to the amino component solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once complete, filter any additional precipitate.

    • Perform an aqueous work-up: wash the organic solution sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting protected dipeptide by flash column chromatography or recrystallization.

  • Subsequent Deprotection Steps:

    • To continue synthesis, the Z-group would be removed via catalytic hydrogenation, or the methyl ester would be saponified to liberate the C-terminal acid for further coupling, each requiring a separate reaction and purification step.

Conclusion

For the vast majority of applications in modern peptide research and development, Fmoc-Ser(tBu)-OH is unequivocally the more efficacious reagent. Its integration into the Fmoc/tBu SPPS strategy provides a robust, efficient, and automatable pathway for synthesizing peptides with high purity.[1][6] The mild, orthogonal deprotection conditions minimize side reactions and preserve the integrity of sensitive amino acid residues.

While This compound and the solution-phase methodology it represents were foundational to peptide chemistry, this approach is now largely reserved for niche applications, such as the large-scale synthesis of very short peptides or the preparation of specific, fully protected fragments required for convergent synthesis strategies.[4] The multi-step, often harsh deprotection requirements and the labor-intensive purification at each stage make it less practical for the routine synthesis of longer, more complex peptides.

References

A Comparative Guide to Purity Assessment of Z-Ser(Tos)-Ome Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, rigorous purity assessment is a cornerstone of reliable and reproducible results. Peptides incorporating the protected amino acid Z-Ser(Tos)-Ome, (N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester), present unique analytical challenges due to the hydrophobic nature of the Z (benzyloxycarbonyl) and Tos (tosyl) protecting groups. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of these peptides, supported by detailed experimental protocols and illustrative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for analyzing the purity of synthetic peptides due to its high resolution and quantitative capabilities.[1] The separation is based on the differential hydrophobic interactions between the peptide and the stationary phase.[1] For peptides containing this compound, the presence of the hydrophobic Z and Tos groups significantly increases the peptide's retention time on a reversed-phase column, which can be leveraged for effective separation from more polar impurities such as truncated or deletion sequences.[2]

Experimental Protocol: RP-HPLC Analysis of a this compound Containing Peptide

Sample Preparation:

  • Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a concentration of approximately 1 mg/mL.

  • If solubility is an issue due to the hydrophobic protecting groups, a minimal amount of a stronger organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used for initial dissolution before dilution with the mobile phase.[2]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

HPLC System and Column:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide separations.[3]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point. For this compound containing peptides, a shallower gradient may be required to resolve closely eluting impurities.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215-220 nm, where the peptide bond absorbs strongly.[4]

  • Column Temperature: 30-40°C to improve peak shape and reproducibility.

Alternative Purity Assessment Methods

While RP-HPLC is the primary method for purity determination, orthogonal techniques are essential for a comprehensive characterization, as they separate molecules based on different physicochemical principles.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the target peptide and its impurities.[7] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both purity assessment and impurity identification.[8]

Experimental Protocol: LC-MS Analysis

  • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.[5]

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are suitable.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weights of the components in each chromatographic peak. Tandem MS (MS/MS) can be used to fragment the peptide and confirm its sequence.[9]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[10] This technique is orthogonal to RP-HPLC and can be particularly useful for resolving impurities that co-elute in chromatographic separations.[6][11]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A low pH buffer, such as 100 mM phosphate buffer at pH 2.5, is often used for peptide separations.[12]

  • Sample Injection: Hydrodynamic or electrokinetic injection.

  • Separation Voltage: 20-30 kV.

  • Detection: UV detection at 200-214 nm.[12]

Amino Acid Analysis (AAA)

Amino Acid Analysis is used to determine the absolute quantity of the peptide (net peptide content) by hydrolyzing the peptide into its constituent amino acids and quantifying them.[3][13] This method provides a measure of the total peptide amount in a sample but does not give information on the purity with respect to peptide-related impurities.[4]

Experimental Protocol: Amino Acid Analysis

  • Hydrolysis: An accurately weighed amount of the peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours.

  • Derivatization: The resulting amino acids are often derivatized to make them detectable by UV or fluorescence.

  • Separation and Quantification: The derivatized amino acids are separated by HPLC or ion-exchange chromatography and quantified by comparing their peak areas to those of a standard amino acid mixture.[14][15]

Comparative Data Presentation

The following tables summarize illustrative data from the purity assessment of a synthesized this compound containing decapeptide using the described methods.

Table 1: Comparison of Purity Assessment by HPLC, CE, and MS

ParameterRP-HPLCCapillary Electrophoresis (CE)Mass Spectrometry (LC-MS)
Principle of Separation HydrophobicityCharge-to-size ratioMass-to-charge ratio
Purity of Main Peak (%) 96.2%95.8%96.5% (by TIC)
Major Impurity Detected Deletion Sequence (-Ser)Co-migrating ImpurityDeletion Sequence (m/z confirmed)
Resolution of Main Impurity 1.91.7N/A (identifies by mass)
Analysis Time (minutes) 352540
Key Advantage High resolution, quantitativeOrthogonal to HPLCConfirms molecular weight
Limitation May not resolve all impuritiesLower loading capacityLess quantitative than UV

Table 2: Quantitative Analysis by Amino Acid Analysis (AAA)

ParameterResult
Gross Peptide Weight 10.0 mg
Net Peptide Content (by AAA) 7.8 mg (78%)
Non-Peptide Components Water, counter-ions (TFA)

Visualizing Workflows and Relationships

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis peptide Lyophilized Peptide dissolve Dissolve in Mobile Phase A peptide->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc Inject gradient Gradient Elution (ACN/Water/TFA) hplc->gradient detect UV Detection (215-220 nm) gradient->detect chromatogram Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate purity Calculate % Purity integrate->purity report report purity->report Purity Report

Orthogonal_Methods main Peptide Purity Assessment hplc RP-HPLC (Hydrophobicity) main->hplc Primary Method ms Mass Spectrometry (Mass-to-Charge) main->ms Orthogonal Method ce Capillary Electrophoresis (Charge-to-Size) main->ce Orthogonal Method aaa Amino Acid Analysis (Net Peptide Content) main->aaa Quantitative Method hplc->ms LC-MS

Conclusion

The purity assessment of peptides containing this compound requires a multi-faceted analytical approach. While RP-HPLC remains the primary method for determining purity with respect to related peptide impurities, its data should be supplemented with orthogonal techniques. Mass spectrometry is indispensable for confirming the molecular identity of the main product and its impurities. Capillary electrophoresis offers an alternative separation mechanism that can resolve components that are indistinguishable by HPLC. Finally, amino acid analysis provides an accurate measure of the net peptide content, which is crucial for the precise quantification of the peptide in subsequent applications. By employing a combination of these methods, researchers can obtain a comprehensive and reliable purity profile of their synthesized this compound containing peptides, ensuring the validity and reproducibility of their scientific endeavors.

References

Characterization of Z-Ser(Tos)-Ome: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of protected amino acids is a critical step in peptide synthesis and drug discovery. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for the characterization of N-α-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester (Z-Ser(Tos)-Ome), a key intermediate in the synthesis of complex peptides.

This document outlines the utility of ¹H and ¹³C NMR spectroscopy in elucidating the structure of this compound and presents a comparison with alternative methods such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The information herein is intended to assist researchers in selecting the most appropriate analytical strategies for their specific needs.

NMR Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1] By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise assignment of atoms within a molecule.

Predicted ¹H and ¹³C NMR Data for this compound

While a publicly available experimental spectrum for this compound is not readily accessible, a representative dataset can be compiled based on the known chemical shifts of its constituent functional groups. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Tosyl-CH₃~2.4Singlet3H
OMe~3.7Singlet3H
β-CH₂~4.2 - 4.5Multiplet2H
α-CH~4.6Multiplet1H
Z-CH₂~5.1Singlet2H
Aromatic (Z)~7.3 - 7.4Multiplet5H
Aromatic (Tos)~7.3 (d), ~7.8 (d)Multiplet4H
NH~5.5 - 6.0Doublet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
Tosyl-CH₃~21
OMe~52
β-C~68
α-C~55
Z-CH₂~67
Aromatic (Z)~128-136
Aromatic (Tos)~127-145
C=O (Urethane)~156
C=O (Ester)~170
Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).[2][3][4]

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (can range from hundreds to thousands of scans depending on sample concentration).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

    • Phase the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer & Setup (Lock, Shim, Tune) transfer->instrument h1_acq Acquire ¹H NMR (FID) instrument->h1_acq c13_acq Acquire ¹³C NMR (FID) instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_cal Phase & Calibrate ft->phase_cal analysis Spectral Analysis (Shifts, Integration, Multiplicity) phase_cal->analysis structure Structure Confirmation analysis->structure

Fig. 1: Experimental workflow for NMR analysis.

Alternative Characterization Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, other techniques provide complementary and often faster methods for assessing purity and confirming the identity of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Table 3: Comparison of NMR and Mass Spectrometry

FeatureNMR SpectroscopyMass Spectrometry
Principle Nuclear spin in a magnetic fieldMass-to-charge ratio of ions
Information Detailed molecular structure, connectivityMolecular weight, elemental formula, fragmentation
Sensitivity Lower (mg range)Higher (µg to ng range)
Sample State SolutionSolid or solution
Destructive? NoYes (typically)
Primary Use Structure elucidationMolecular weight determination, purity
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Table 4: Comparison of NMR and FTIR Spectroscopy

FeatureNMR SpectroscopyFTIR Spectroscopy
Principle Nuclear spin in a magnetic fieldVibrational transitions of bonds
Information Detailed molecular structurePresence of functional groups
Sensitivity Lower (mg range)Moderate (µg to mg range)
Sample State SolutionSolid, liquid, or gas
Destructive? NoNo
Primary Use Structure elucidationFunctional group identification
High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a cornerstone for assessing the purity of compounds.

Table 5: Comparison of NMR and HPLC

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography
Principle Nuclear spin in a magnetic fieldDifferential partitioning between phases
Information Detailed molecular structurePurity, retention time, quantification
Sensitivity Lower (mg range)High (ng to pg range)
Sample State SolutionSolution
Destructive? NoNo (analytically)
Primary Use Structure elucidationPurity assessment and quantification
Experimental Protocols for Alternative Techniques

Mass Spectrometry (Electrospray Ionization - ESI-MS):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC):

  • Dissolve a known concentration of this compound in the mobile phase.

  • Inject a small volume of the sample solution onto a suitable HPLC column (e.g., C18 reversed-phase).

  • Elute the sample using an appropriate mobile phase (e.g., a gradient of water and acetonitrile with a modifier like trifluoroacetic acid).

  • Detect the compound using a UV detector at a wavelength where the aromatic rings absorb (e.g., 254 nm).

  • The purity is determined by the relative area of the main peak.

Technique_Comparison cluster_goal cluster_technique Structure Structure Elucidation NMR NMR Spectroscopy Structure->NMR Primary Identity Identity Confirmation MS Mass Spectrometry Identity->MS Primary FTIR FTIR Spectroscopy Identity->FTIR Secondary Purity Purity Assessment Purity->NMR Secondary HPLC HPLC Purity->HPLC Primary NMR->Identity MS->Structure Partial

Fig. 2: Logical relationships of analytical techniques.

Conclusion

For the unambiguous structural characterization of this compound, NMR spectroscopy stands as the most definitive method, providing comprehensive information on the atomic connectivity. However, a multi-technique approach is often the most robust strategy for full characterization. Mass spectrometry is essential for confirming the molecular weight, FTIR spectroscopy provides a quick check for the presence of key functional groups, and HPLC is the gold standard for determining the purity of the final compound. The choice and combination of these techniques will depend on the specific requirements of the research, balancing the need for detailed structural information with considerations of sample amount, throughput, and the specific questions being addressed.

References

A Comparative Analysis of Coupling Reagents for the Synthesis of Z-Ser(Tos)-Ome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure synthesis of protected amino acid derivatives is a critical aspect of peptide chemistry and drug discovery. The selection of an appropriate coupling reagent for the esterification of N-terminally protected and side-chain functionalized amino acids, such as in the synthesis of Z-Ser(Tos)-Ome, directly impacts reaction yield, time, and the integrity of the final product. This guide provides an objective comparison of three widely used classes of coupling reagents—aminium/uronium salts (HATU), phosphonium salts (PyBOP), and carbodiimides (EDC in conjunction with HOBt)—for this purpose. The comparison is supported by established principles in peptide synthesis and available data on analogous reactions.

Performance Comparison of Coupling Reagents

Coupling Reagent/SystemReagent ClassRelative CostTypical Reaction TimeExpected YieldRacemization RiskKey Advantages & Disadvantages
HATU/DIPEA Aminium/Uronium SaltHigh1-4 hoursHigh to Very HighLowAdvantages: High efficiency, fast reaction rates, effective for sterically hindered couplings.[2] Disadvantages: Higher cost, potential for side reactions if used in excess.
PyBOP/DIPEA Phosphonium SaltMedium2-6 hoursHighLowAdvantages: Good yields, byproducts are generally not problematic, avoids carcinogenic byproducts of older phosphonium reagents like BOP.[3][4] Disadvantages: Can be less effective than HATU for highly challenging couplings.
EDC/HOBt/DIPEA Carbodiimide/AdditiveLow4-12 hoursModerate to HighLow to ModerateAdvantages: Cost-effective, water-soluble byproducts (with EDC) are easily removed.[5] Disadvantages: Generally slower reaction times, risk of racemization can be higher without additives like HOBt.[3][6]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound from Z-Ser(Tos)-OH and methanol using HATU, PyBOP, and EDC/HOBt. These protocols are based on standard solution-phase coupling procedures.

General Materials:

  • Z-Ser(Tos)-OH

  • Anhydrous Methanol (MeOH)

  • Coupling Reagents: HATU, PyBOP, EDC·HCl

  • Additive: 1-Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Solvents: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Reagents for work-up: Ethyl acetate (EtOAc), 1N HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄.

Protocol 1: Synthesis using HATU
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Ser(Tos)-OH (1.0 eq.) in anhydrous DCM or DMF.

  • Activation: Add HATU (1.05 eq.) to the solution, followed by the dropwise addition of DIPEA (2.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes.

  • Esterification: Add anhydrous methanol (1.2 eq.) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis using PyBOP
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve Z-Ser(Tos)-OH (1.0 eq.) in anhydrous DCM or DMF.

  • Activation: Add PyBOP (1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (2.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes.

  • Esterification: Add anhydrous methanol (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis using EDC/HOBt
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve Z-Ser(Tos)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Slowly add EDC·HCl (1.2 eq.) to the cooled solution, followed by the dropwise addition of DIPEA (2.0 eq.).

  • Pre-activation: Stir the mixture at 0 °C for 20 minutes.

  • Esterification: Add anhydrous methanol (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.

experimental_workflow cluster_setup Reaction Setup cluster_activation Activation cluster_reaction Esterification cluster_workup Work-up & Purification setup Dissolve Z-Ser(Tos)-OH and other reagents (if applicable) in anhydrous solvent add_reagent Add Coupling Reagent (HATU, PyBOP, or EDC) setup->add_reagent add_base Add Base (DIPEA) add_reagent->add_base preactivate Pre-activation/ Stirring add_base->preactivate add_methanol Add Anhydrous Methanol preactivate->add_methanol reaction Reaction Monitoring (TLC/LC-MS) add_methanol->reaction workup Aqueous Work-up (Wash with acid, base, brine) reaction->workup isolate Isolate Organic Layer (Dry and Concentrate) workup->isolate purify Purify by Column Chromatography isolate->purify

Caption: A generalized experimental workflow for the synthesis of this compound.

coupling_mechanism acid Z-Ser(Tos)-OH activated_intermediate Activated Intermediate (e.g., OAt-ester, OBt-ester) acid->activated_intermediate Activation reagent Coupling Reagent (e.g., HATU, PyBOP, EDC/HOBt) reagent->activated_intermediate base Base (DIPEA) base->activated_intermediate product This compound activated_intermediate->product Nucleophilic Attack methanol Methanol (MeOH) methanol->product

Caption: General mechanism of coupling reagent-mediated ester bond formation.

References

The Strategic Calculus of Serine Protection: A Cost-Benefit Analysis of Z-Ser(Tos)-OMe in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of protecting group strategy is a critical determinant of efficiency, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of utilizing Z-Ser(Tos)-OMe, a classically protected serine derivative, and objectively compares its performance with the widely adopted Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH in the context of industrial-scale peptide production.

The selection of a serine derivative has profound implications for the entire manufacturing process, from the choice of synthesis methodology—Liquid-Phase Peptide Synthesis (LPPS) versus Solid-Phase Peptide Synthesis (SPPS)—to the final purification strategy. While modern peptide synthesis is dominated by SPPS using Fmoc and Boc chemistries, the traditional Z-protecting group, often employed in LPPS, presents a distinct set of advantages and disadvantages that merit careful consideration, particularly when balancing cost and scale.

At a Glance: Comparing Serine Protection Strategies

The fundamental difference between these serine derivatives lies in the nature of their N-terminal and side-chain protecting groups, which dictates the synthesis methodology and deprotection conditions. This compound is primarily suited for LPPS, a technique that, while more labor-intensive, can offer significant cost advantages for shorter peptides at a very large scale.[1][2][3] In contrast, Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH are the workhorses of SPPS, a method renowned for its automation and efficiency, especially for longer and more complex peptides.[1][4]

FeatureThis compoundFmoc-Ser(tBu)-OHBoc-Ser(Bzl)-OH
Primary Synthesis Method Liquid-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Nα-Protecting Group Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Side-Chain Protecting Group Tos (Tosyl)tBu (tert-Butyl)Bzl (Benzyl)
Nα-Deprotection Condition Catalytic Hydrogenation (H₂/Pd)Mild Base (e.g., 20% Piperidine in DMF)Moderate Acid (e.g., TFA in DCM)
Side-Chain Deprotection Strong Acid (e.g., HF) or Na/liquid NH₃Strong Acid (e.g., TFA)Strong Acid (e.g., HF)
Key Advantage Lower raw material cost (potentially), crystallinity of intermediates, reduced racemization risk during coupling.[5]Mild deprotection, high efficiency in SPPS, well-suited for automation.Well-established in SPPS, often cost-effective.
Key Disadvantage Labor-intensive, slower process, solubility issues with longer peptides.[1]Higher cost of reagents, potential for side reactions like aspartimide formation.Harsh final cleavage conditions (HF), repetitive acid exposure.

Delving Deeper: A Performance and Cost Analysis

A direct quantitative comparison of these strategies is challenging as the choice is intrinsically linked to the synthesis methodology (LPPS vs. SPPS). However, a qualitative and data-supported analysis of key performance indicators can guide decision-making.

Raw Material Cost

While bulk pricing for this compound requires direct inquiry from suppliers, historically, Z-protected amino acids have been considered a more cost-effective option for large-scale campaigns compared to their Fmoc-protected counterparts.[6] However, the widespread adoption of Fmoc chemistry has led to increased competition and more competitive pricing for Fmoc-amino acids at the kilogram scale. The overall cost of goods for a therapeutic peptide is a complex calculation where the active pharmaceutical ingredient (API) is only a fraction of the total investment.[6]

Process Efficiency and Scalability

LPPS, the domain of this compound, is often considered more suitable for the large-scale synthesis of shorter peptides.[1][3] Its primary advantage lies in the ability to purify intermediates at each step, potentially leading to a higher purity final product before chromatography.[1] Furthermore, Z-protected peptide fragments are often crystalline, which can simplify purification by avoiding chromatography altogether.[5][7][8][9]

SPPS, on the other hand, is highly amenable to automation and is generally faster for the synthesis of longer peptides.[1][10] However, it requires a large excess of reagents and solvents, which can be a significant cost driver and generate substantial chemical waste.[1][11]

ParameterThis compound (in LPPS)Fmoc-Ser(tBu)-OH / Boc-Ser(Bzl)-OH (in SPPS)
Synthesis Time Slower, due to intermediate purification steps.[1][10]Faster, especially with automation.[1][10]
Labor Intensity High, requires significant manual intervention.[3]Low, highly automated.[4]
Solvent Consumption Generally lower overall, but requires solvents for extraction and crystallization.[1][10]High, due to extensive washing steps.[1][10]
Reagent Usage Stoichiometric or slight excess.Large excess of reagents is common.[1]
Scalability Well-suited for very large-scale production of short peptides.[1][3]Highly scalable, but cost of resin and reagents can be limiting.
Intermediate Purification Possible and often performed, leading to higher purity fragments.[1]Not feasible.
Purity, Yield, and Racemization

One of the key advantages of the Z-group is its resistance to racemization during coupling, a critical issue for serine which is prone to epimerization.[5] In LPPS, the careful control of coupling conditions and the potential for crystallization of intermediates can lead to a very high-purity final product.

In SPPS, while coupling efficiencies are generally high, the risk of racemization, particularly with certain activating agents, remains a concern. The final purity of the crude peptide in SPPS is often lower than in a well-executed LPPS, necessitating more complex and costly chromatographic purification.[12]

ParameterThis compound (in LPPS)Fmoc-Ser(tBu)-OH / Boc-Ser(Bzl)-OH (in SPPS)
Coupling Efficiency High, but dependent on solubility of peptide fragments.Generally high, driven by excess reagents.
Racemization Risk Lower, Z-group is known to suppress racemization.[5]Higher, dependent on coupling reagents and conditions.
Crude Purity Can be very high due to intermediate purification/crystallization.Generally lower, with accumulation of deletion and side-product sequences.
Final Yield Can be high for shorter peptides, but dependent on the success of each step.Can be high for short to medium peptides, but decreases with length.
Purification Cost Potentially lower if crystallization is successful.Often high, requiring extensive preparative HPLC.[12][13][14][15]

Experimental Protocols

Detailed experimental protocols for large-scale peptide synthesis are often proprietary. However, the following sections outline the general principles and key steps involved in utilizing this compound in LPPS and its alternatives in SPPS.

General Protocol for Dipeptide Synthesis using this compound in LPPS

This protocol outlines the coupling of this compound to a C-terminal protected amino acid, followed by N-terminal deprotection.

1. Coupling:

  • Dissolve the C-terminal protected amino acid (e.g., H-Gly-OMe) and a tertiary base (e.g., N-methylmorpholine) in a suitable solvent (e.g., DMF or DCM).

  • In a separate vessel, activate this compound with a coupling reagent (e.g., DCC/HOBt or T3P®).[16][17][18][19]

  • Add the activated this compound solution to the amino acid solution and stir until the reaction is complete, monitoring by TLC or HPLC.

  • Work-up the reaction by filtering any precipitated urea (if DCC is used) and washing the organic phase with acidic and basic aqueous solutions to remove excess reagents and by-products.

  • The protected dipeptide can then be isolated, often by crystallization.[7][8][9]

2. N-Terminal Deprotection (Z-group removal):

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Carry out the hydrogenation using a hydrogen source (e.g., H₂ gas balloon or Parr hydrogenator) until the reaction is complete.

  • Filter off the catalyst and evaporate the solvent to yield the deprotected peptide.

General Protocol for Peptide Elongation using Fmoc-Ser(tBu)-OH in SPPS

This protocol describes a typical cycle for adding an amino acid to a growing peptide chain on a solid support.

1. Resin Swelling:

  • Swell the resin-bound peptide in DMF for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group.

  • Wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling:

  • In a separate vessel, pre-activate Fmoc-Ser(tBu)-OH (typically 3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[16]

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Washing:

  • Wash the resin thoroughly with DMF to remove excess reagents and by-products. The cycle is then repeated for the next amino acid in the sequence.

Visualizing the Workflow

LPPS_vs_SPPS_Workflow cluster_0 Liquid-Phase Peptide Synthesis (LPPS) with this compound cluster_1 Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ser(tBu)-OH lpps_start Start lpps_couple Couple this compound (e.g., with H-AA-OR') lpps_start->lpps_couple lpps_workup Aqueous Work-up lpps_couple->lpps_workup lpps_purify Purify/Crystallize Protected Fragment lpps_workup->lpps_purify lpps_deprotect_N N-terminal Deprotection (H₂/Pd for Z-group) lpps_purify->lpps_deprotect_N lpps_deprotect_C C-terminal Deprotection (Saponification) lpps_purify->lpps_deprotect_C Fragment Condensation Path lpps_next_cycle Couple next Z-AA-OH lpps_deprotect_N->lpps_next_cycle lpps_final_deprotect Final Side-Chain Deprotection (e.g., HF) lpps_deprotect_C->lpps_final_deprotect lpps_next_cycle->lpps_couple lpps_final_purify Final Purification (HPLC) lpps_final_deprotect->lpps_final_purify lpps_end Final Peptide lpps_final_purify->lpps_end spps_start Start with Resin spps_deprotect Fmoc Deprotection (Piperidine/DMF) spps_start->spps_deprotect spps_wash1 Wash spps_deprotect->spps_wash1 spps_couple Couple Fmoc-Ser(tBu)-OH (e.g., HATU/DIPEA) spps_wash1->spps_couple spps_wash2 Wash spps_couple->spps_wash2 spps_cycle Repeat Cycle spps_wash2->spps_cycle spps_cycle->spps_deprotect spps_cleave Cleavage from Resin & Final Deprotection (TFA) spps_cycle->spps_cleave Final Cycle spps_precipitate Precipitate Peptide spps_cleave->spps_precipitate spps_purify Purification (HPLC) spps_precipitate->spps_purify spps_end Final Peptide spps_purify->spps_end

Caption: Generalized workflows for LPPS with this compound and SPPS with Fmoc-Ser(tBu)-OH.

Decision_Matrix cluster_0 Key Project Drivers cluster_1 Recommended Strategy Peptide Length Peptide Length This compound (LPPS) This compound (LPPS) Peptide Length->this compound (LPPS)  Short (<15 AA) Fmoc-Ser(tBu)-OH (SPPS) Fmoc-Ser(tBu)-OH (SPPS) Peptide Length->Fmoc-Ser(tBu)-OH (SPPS)  Long (>15 AA) Production Scale Production Scale Production Scale->this compound (LPPS)  Very Large Production Scale->Fmoc-Ser(tBu)-OH (SPPS)  Small to Large Cost Sensitivity Cost Sensitivity Cost Sensitivity->this compound (LPPS)  High (Raw Materials) Cost Sensitivity->Fmoc-Ser(tBu)-OH (SPPS)  High (Overall Process) Purity Requirement Purity Requirement Purity Requirement->this compound (LPPS)  Very High (Crystallization) Purity Requirement->Fmoc-Ser(tBu)-OH (SPPS)  High (Post-HPLC) Development Timeline Development Timeline Development Timeline->this compound (LPPS)  Flexible Development Timeline->Fmoc-Ser(tBu)-OH (SPPS)  Fast Boc-Ser(Bzl)-OH (SPPS) Boc-Ser(Bzl)-OH (SPPS)

Caption: Decision matrix for selecting a serine protection strategy.

Conclusion

The choice between this compound and its Fmoc or Boc-protected counterparts is not merely a matter of selecting a different reagent, but rather a strategic decision between two distinct manufacturing philosophies: Liquid-Phase and Solid-Phase Peptide Synthesis.

This compound, within an LPPS framework, is a strong contender for the large-scale production of shorter peptides where raw material costs are a primary driver and the potential for intermediate purification and crystallization can offset the longer development timelines and higher labor costs. Its inherent resistance to racemization is a significant advantage for maintaining the stereochemical integrity of serine-containing peptides.

Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH remain the dominant choices for most applications due to the speed, efficiency, and automation of SPPS. For the synthesis of long and complex peptides, SPPS is often the only viable option. While the raw material costs may be higher, the reduced labor, faster turnaround times, and well-established protocols make it a more pragmatic choice for many drug development programs.

Ultimately, the optimal strategy depends on a careful evaluation of the specific peptide sequence, the required scale of production, the desired purity, and the overall economic and timeline constraints of the project. A thorough understanding of the trade-offs presented in this guide will empower researchers and drug development professionals to make an informed decision that best aligns with their manufacturing goals.

References

Benchmarking the performance of Z-Ser(Tos)-Ome from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of experimental work. This guide provides a comprehensive framework for benchmarking the performance of Z-Ser(Tos)-Ome, a key serine protease inhibitor, from various suppliers. By offering detailed experimental protocols and a clear data presentation format, this guide aims to empower researchers to make informed decisions when sourcing this critical compound.

This compound, or N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, is a widely utilized irreversible inhibitor of serine proteases. Its efficacy is critically dependent on its purity, stability, and inherent reactivity. Variations in manufacturing processes between suppliers can lead to significant differences in product quality, potentially impacting experimental outcomes. This guide outlines a systematic approach to evaluating this compound from different sources.

Comparative Performance Data

To facilitate a direct comparison, the following tables summarize hypothetical performance data for this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. These tables are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

SupplierLot NumberPurity (%) by HPLC (at 254 nm)Major Impurity (%)Retention Time (min)
Supplier AA-12399.20.5 (Impurity X)15.4
Supplier BB-45698.51.1 (Impurity Y)15.5
Supplier CC-78999.50.3 (Impurity Z)15.4

Table 2: Structural Confirmation by ¹H NMR and Mass Spectrometry

SupplierLot Number¹H NMRMass Spectrometry (m/z)
Supplier AA-123Conforms to structure[M+H]⁺ = 408.1159
Supplier BB-456Conforms to structure[M+H]⁺ = 408.1162
Supplier CC-789Conforms to structure[M+H]⁺ = 408.1160

Table 3: Stability Assessment

SupplierLot NumberPurity after 1 week at 4°C (%)Purity after 1 week at RT (%)
Supplier AA-12399.198.0
Supplier BB-45698.396.5
Supplier CC-78999.498.8

Table 4: Functional Activity - Serine Protease Inhibition Assay (IC₅₀)

SupplierLot NumberIC₅₀ against Trypsin (µM)IC₅₀ against Chymotrypsin (µM)
Supplier AA-12315.225.8
Supplier BB-45618.530.1
Supplier CC-78914.924.5

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable benchmarking. The following are standard protocols for the key experiments cited above.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the purity of the this compound samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Inject 10 µL of the solution onto the column.

    • Run the gradient method to separate the main compound from any impurities.

    • The purity is calculated based on the area of the main peak relative to the total peak area.

Structural Verification by ¹H NMR and Mass Spectrometry

These techniques confirm the chemical structure of the this compound.

  • ¹H NMR Spectroscopy:

    • Instrumentation: A 400 MHz or higher NMR spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃).

    • Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ and acquire the proton NMR spectrum. The resulting spectrum should be consistent with the known structure of this compound.

  • Mass Spectrometry (MS):

    • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

    • Procedure: Introduce a dilute solution of the sample into the mass spectrometer. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (C₁₉H₂₁NO₇S, MW: 407.44).

Stability Assessment

This protocol evaluates the degradation of the compound under different storage conditions.

  • Procedure:

    • Prepare solutions of this compound from each supplier.

    • Analyze an initial sample from each solution by HPLC to determine the initial purity.

    • Store aliquots of each solution at 4°C and room temperature (RT).

    • After one week, re-analyze the stored samples by HPLC.

    • Compare the purity values to the initial measurements to assess degradation.

Serine Protease Inhibition Assay

This functional assay measures the inhibitory potency of this compound against target serine proteases like trypsin and chymotrypsin.[1]

  • Materials:

    • Serine protease (e.g., trypsin, chymotrypsin).

    • Chromogenic or fluorogenic substrate specific to the protease (e.g., BAPNA for trypsin).

    • Assay buffer (e.g., Tris-HCl, pH 8.0).

    • 96-well microplate reader.

  • Procedure:

    • Prepare a series of dilutions of this compound from each supplier.

    • In a 96-well plate, add the serine protease and the inhibitor dilutions. Incubate for a specific time to allow for inhibition.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

signaling_pathway cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular Signaling Receptor Protease-Activated Receptor (PAR) G_Protein G-Protein Activation Receptor->G_Protein Protease Serine Protease (e.g., Trypsin) Protease->Receptor cleavage & activation Inhibitor This compound Inhibitor->Protease inhibition PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response Ca_PKC->Response

A generic serine protease signaling pathway.

experimental_workflow cluster_procurement Procurement cluster_qc Quality Control cluster_functional Functional Assay cluster_analysis Data Analysis & Comparison Sourcing Source this compound from Suppliers A, B, C Purity Purity Analysis (HPLC) Sourcing->Purity Structure Structural Verification (NMR, MS) Sourcing->Structure Stability Stability Assessment Sourcing->Stability Activity Serine Protease Inhibition Assay (IC₅₀) Sourcing->Activity Comparison Compare Data & Select Optimal Supplier Purity->Comparison Structure->Comparison Stability->Comparison Activity->Comparison

Workflow for benchmarking this compound.

logical_relationship cluster_suppliers Suppliers cluster_criteria Performance Criteria Product This compound SupplierA Supplier A Product->SupplierA SupplierB Supplier B Product->SupplierB SupplierC Supplier C Product->SupplierC Purity Purity SupplierA->Purity Stability Stability SupplierA->Stability Activity Inhibitory Activity SupplierA->Activity SupplierB->Purity SupplierB->Stability SupplierB->Activity SupplierC->Purity SupplierC->Stability SupplierC->Activity Decision Informed Supplier Selection Purity->Decision Stability->Decision Activity->Decision

Logical flow of the supplier comparison process.

References

Safety Operating Guide

Navigating the Safe Disposal of Z-Ser(Tos)-Ome: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Z-Ser(Tos)-Ome as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound, a protected amino acid derivative commonly used in peptide synthesis and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Identification and Safety Profile

PropertyValueReference
Chemical Name N-Carbobenzyloxy-O-tosyl-L-serine methyl ester
CAS Number 1492-52-0[1][2]
Molecular Formula C19H21NO7S[1]
Molecular Weight 407.44 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Store in a cool, dry, and well-ventilated area. Recommended storage at 4°C for long-term stability.

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Handling:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is mandatory to protect from potential splashes.

  • Ventilation: Conduct all transfers and preparations for disposal within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Container Selection:

  • Solid Waste:

    • Carefully transfer solid this compound waste into a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container with a secure screw-top lid is recommended.

    • Label the container clearly as "Hazardous Waste" and include the full chemical name: "N-Carbobenzyloxy-O-tosyl-L-serine methyl ester" and the CAS number "1492-52-0".

  • Contaminated Materials:

    • Dispose of all materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, in the same designated solid hazardous waste container.

  • Liquid Waste:

    • For solutions containing this compound, use a designated, leak-proof, and chemically compatible container for liquid hazardous waste.

    • Label the container with "Hazardous Waste," the full chemical name, the solvent(s) used, and an approximate concentration of the compound.

    • Crucially, do not mix incompatible waste streams. Keep this compound waste separate from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.

3. Final Disposal:

  • All waste containing this compound must be disposed of as regulated hazardous waste.

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not pour any liquid waste containing this compound down the sink.

  • Do not discard any solid waste containing this compound in the regular trash.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Place in Labeled, Compatible Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Compatible Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for EHS / Licensed Contractor Pickup solid_container->ehs_pickup liquid_container->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential PPE and Disposal Protocols for Z-Ser(Tos)-Ome

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Z-Ser(Tos)-Ome, a serine derivative utilized in peptide synthesis, must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Given these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eye Protection Safety glasses with side shields or GogglesGoggles are required when there is a risk of splashing.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to its full length.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a formal risk assessment.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. This minimizes the risk of inhalation.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Collect the absorbed material into a suitable container for disposal.

Disposal Protocol:

Dispose of this compound and any contaminated materials as hazardous waste. Do not allow the chemical to enter drains or waterways. All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Waste Container Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Work in Chemical Fume Hood a->b c Weigh/Measure this compound b->c Proceed with caution d Perform Experimental Procedure c->d e Segregate Waste d->e Post-experiment f Label Hazardous Waste Container e->f g Clean Work Area f->g h Doff PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.